molecular formula C8H5ClF2O B1203941 2-Chloro-2,2-difluoroacetophenone CAS No. 384-67-8

2-Chloro-2,2-difluoroacetophenone

Cat. No.: B1203941
CAS No.: 384-67-8
M. Wt: 190.57 g/mol
InChI Key: MNOONJNILVDLSW-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClF2O and its molecular weight is 190.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-difluoro-1-phenylethanone
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InChI

InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOONJNILVDLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285675
Record name 2-Chloro-2,2-difluoroacetophenone
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Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

384-67-8
Record name 384-67-8
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Record name 2-Chloro-2,2-difluoroacetophenone
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Record name 2-Chloro-2,2-difluoroacetophenone
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Foundational & Exploratory

2-Chloro-2,2-difluoroacetophenone CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-2,2-difluoroacetophenone (CAS: 384-67-8)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern organofluorine chemistry. Identified by CAS Number 384-67-8, this compound is primarily utilized as a safe and efficient precursor to difluorocarbene (:CF₂), a highly reactive intermediate for introducing the difluoromethyl group into organic molecules. Its adoption in synthetic protocols is driven by its efficacy and its status as a non-ozone-depleting substance (non-ODS), offering a more environmentally sustainable alternative to traditional reagents like Freon-22. This document details its physicochemical properties, outlines a high-yield synthetic protocol, explores its reaction mechanisms, and provides validated experimental procedures for its application, particularly in the synthesis of aryl difluoromethyl ethers—a motif of significant interest in pharmaceutical and agrochemical research.

Chemical Identity and Physicochemical Properties

Chemical Identifiers
  • CAS Number : 384-67-8[1][2][3]

  • IUPAC Name : 2-chloro-2,2-difluoro-1-phenylethanone[3]

  • Synonyms : α-Chloro-α,α-difluoroacetophenone, Chlorodifluoromethyl phenyl ketone, 2-Chloro-2,2-difluoro-1-phenylethanone

  • Linear Formula : C₆H₅COCF₂Cl[1]

  • InChI Key : MNOONJNILVDLSW-UHFFFAOYSA-N

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, compiled from authoritative chemical supplier data.

PropertyValueSource(s)
Molecular Formula C₈H₅ClF₂O[4]
Molecular Weight 190.57 g/mol [1][3]
Physical Form Liquid
Boiling Point 94-96 °C at 35 mmHg
Density 1.293 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4954 - 1.497[1]
Flash Point 71.1 °C (160.0 °F)[1]

Synthesis and Manufacturing

The utility of this compound is enhanced by accessible and environmentally conscious synthetic routes that avoid the use of ozone-depleting substances.

A Non-ODS-Based Synthetic Route

A robust and high-yield synthesis has been developed starting from 2,2,2-trifluoroacetophenone, which avoids traditional reagents like chlorodifluoroacetic acid.[5][6] This two-step process is notable for its efficiency and improved environmental profile.

  • Step 1: Reductive Defluorination to a Silyl Enol Ether. 2,2,2-Trifluoroacetophenone is converted to 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene. This transformation is typically achieved using a magnesium metal-mediated reductive defluorination procedure.[5]

  • Step 2: Electrophilic Chlorination. The resulting silyl enol ether is then chlorinated to yield the final product. While N-chlorosuccinimide (NCS) can be used, elemental chlorine (Cl₂) has been shown to give a remarkably improved yield.[5]

Detailed Experimental Protocol: Synthesis from 2,2,2-Trifluoroacetophenone

The following protocol is adapted from a peer-reviewed methodology and provides a reliable path to the target compound.[5]

Step A: Synthesis of 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (3)

  • To a solution of 2,2,2-trifluoroacetophenone (1 equivalent) in dry THF, add magnesium turnings (2 equivalents) and trimethylsilyl chloride (2 equivalents).

  • Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction by ¹⁹F NMR or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield the silyl enol ether as a colorless liquid.

Step B: Synthesis of this compound (1)

  • Dissolve the silyl enol ether 3 (1 equivalent) in a suitable anhydrous solvent such as CH₂Cl₂ in a flask equipped for low-temperature reactions.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble elemental chlorine (Cl₂) gas (approx. 1.1 equivalents) slowly through the solution. Causality Note: The low temperature is critical to control the reactivity of chlorine and prevent over-chlorination or other side reactions.

  • Monitor the reaction closely by TLC or ¹⁹F NMR.

  • Once the starting material is consumed, purge the solution with nitrogen gas to remove excess chlorine.

  • Allow the mixture to warm to room temperature. Wash the solution sequentially with aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

Generation of Difluorocarbene (:CF₂)

The primary synthetic utility of this compound stems from its ability to act as a difluorocarbene precursor under basic conditions.[5][6][7] The reaction is initiated by a nucleophilic attack of a base (e.g., hydroxide or carbonate) on the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion and the fragmentation of the intermediate to generate difluorocarbene and benzoate.

This process offers a significant advantage over methods using chlorodifluoromethane (a gas and ozone-depleting substance) or sodium chlorodifluoroacetate, which requires thermal decarboxylation.[8] The use of this compound allows for the generation of :CF₂ under milder, controlled conditions.

G cluster_reaction Difluoromethylation of Phenol reagent PhCOCF₂Cl intermediate1 [PhC(O⁻)(OH)CF₂Cl] reagent->intermediate1 + OH⁻ (Base Attack) base OH⁻ intermediate2 PhCOO⁻ + [HCF₂Cl] intermediate1->intermediate2 Fragmentation carbene :CF₂ intermediate2->carbene Elimination of H⁺, Cl⁻ intermediate3 [ArOCF₂⁻] carbene->intermediate3 + ArO⁻ (Nucleophilic Trap) phenol ArO⁻ product ArOCF₂H intermediate3->product Protonation h2o H₂O

Caption: Generation of :CF₂ and trapping by a phenoxide.

Applications in Synthetic Chemistry

Core Application: Difluoromethylation of Phenols

The introduction of the difluoromethoxy (-OCF₂H) group is a key strategy in drug discovery to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This compound is an excellent reagent for this transformation, reacting with various phenols in the presence of a base to yield aryl difluoromethyl ethers in good yields.[5][6]

Detailed Protocol: Synthesis of 4-Nitrophenyl Difluoromethyl Ether

This protocol is a representative example of the difluoromethylation of a phenol using this compound.[5]

  • Setup: To a round-bottom flask, add 4-nitrophenol (1 equivalent), potassium carbonate (K₂CO₃, 2-3 equivalents), and a suitable solvent such as DMF or acetonitrile.

  • Reagent Addition: Add this compound (1.2-1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Causality Note: Heating facilitates the generation of the difluorocarbene and ensures the reaction proceeds at a practical rate. The choice of base (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but mild enough to control the decomposition of the acetophenone.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure aryl difluoromethyl ether.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. It is essential to consult the Safety Data Sheet (SDS) before handling.[1]

  • Signal Word : Warning[1]

  • Hazard Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Classification : Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[1]

Recommended Handling Procedures
  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

  • Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[9]

  • Keep the substance away from ignition sources as it is a combustible liquid.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound has established itself as a valuable and practical reagent in organic synthesis. Its ability to serve as a user-friendly, non-ODS precursor for difluorocarbene makes it a superior choice for the synthesis of difluoromethylated compounds, particularly aryl difluoromethyl ethers. The methodologies for its own synthesis are efficient and environmentally responsible, further enhancing its appeal for researchers in drug development and materials science. Proper understanding of its reactivity and adherence to safety protocols are paramount to harnessing its full synthetic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Among the various fluorine-containing building blocks, 2-chloro-2,2-difluoroacetophenone stands out as a versatile intermediate. Its utility stems from its role as a precursor to the difluorocarbene (:CF2), a highly reactive species that enables the facile introduction of the difluoromethyl group (CHF2) into a wide range of organic substrates. This guide provides a comprehensive overview of a robust and environmentally conscious synthetic route to this compound, starting from the readily available 2,2,2-trifluoroacetophenone. This transformation is pivotal for researchers and professionals in drug development seeking to access novel difluoromethylated compounds.

The difluoromethoxy (OCF2H) group, in particular, is a bioisostere of the carboxylic acid and phenol moieties and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, efficient methods for the synthesis of precursors like this compound are of paramount importance. This document will delve into the mechanistic details, provide a step-by-step experimental protocol, and present key data to enable the successful implementation of this synthesis in a laboratory setting.

Synthetic Strategy: From Trifluoro to Chloro-difluoro

The conversion of 2,2,2-trifluoroacetophenone to this compound involves a two-step sequence. The core of this strategy lies in the initial reductive defluorination of the trifluoromethyl group to form a 2,2-difluoro enol silyl ether intermediate, followed by an electrophilic chlorination to yield the desired product. This approach circumvents the use of ozone-depleting substances (ODS) like chlorodifluoromethane (Freon-22), which have been traditionally used for difluoromethylation.[1]

Step 1: Reductive Defluorination to form a 2,2-Difluoro Enol Silyl Ether

The first step involves the transformation of 2,2,2-trifluoroacetophenone into a more reactive intermediate. A well-established method for this is the magnesium metal-mediated reductive defluorination in the presence of a silylating agent, such as trimethylsilyl chloride (TMSCl).[1] This reaction proceeds with high efficiency to furnish the corresponding 2,2-difluoro enol silyl ether.

Step 2: Electrophilic Chlorination

The 2,2-difluoro enol silyl ether intermediate is then subjected to electrophilic chlorination to introduce the chlorine atom at the C2 position. Two effective chlorinating agents for this transformation are N-chlorosuccinimide (NCS) and elemental chlorine (Cl2).[1] While both reagents are effective, the use of elemental chlorine has been reported to provide a significantly higher yield of the final product.[1]

Reaction Pathway Overview

Synthesis_Pathway start 2,2,2-Trifluoroacetophenone intermediate 2,2-Difluoro Enol Silyl Ether start->intermediate Mg, TMSCl (Reductive Defluorination) product This compound intermediate->product Cl2 or NCS (Electrophilic Chlorination)

Caption: Synthetic pathway from 2,2,2-trifluoroacetophenone to this compound.

Experimental Protocols

The following protocols are based on established literature procedures and provide detailed steps for the synthesis.[1]

Protocol 1: Synthesis of 1-(trimethylsilyloxy)-2,2-difluorostyrene (2,2-Difluoro Enol Silyl Ether)

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Magnesium turnings

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings.

  • Under a nitrogen atmosphere, add anhydrous THF to the flask.

  • Add a solution of 2,2,2-trifluoroacetophenone and trimethylsilyl chloride in anhydrous THF dropwise to the suspension of magnesium turnings at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford the 2,2-difluoro enol silyl ether as a colorless oil.

Protocol 2: Synthesis of this compound

Two methods are presented for the chlorination step, with Method B generally providing a higher yield.[1]

Method A: Using N-chlorosuccinimide (NCS)

Materials:

  • 1-(trimethylsilyloxy)-2,2-difluorostyrene

  • N-chlorosuccinimide (NCS)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the 2,2-difluoro enol silyl ether in anhydrous dichloromethane, add N-chlorosuccinimide.

  • Add the tetrabutylammonium fluoride solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Using Elemental Chlorine (Cl2)

Materials:

  • 1-(trimethylsilyloxy)-2,2-difluorostyrene

  • Elemental Chlorine (Cl2) gas

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the 2,2-difluoro enol silyl ether in anhydrous dichloromethane in a flask equipped with a gas inlet and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble chlorine gas through the solution for a specified period, carefully monitoring the reaction.

  • After the reaction is complete, purge the excess chlorine gas with a stream of nitrogen.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Data Summary

The following table summarizes typical yields for the described synthetic steps.

StepReagentsProductYield (%)Reference
Reductive DefluorinationMg, TMSCl2,2-Difluoro Enol Silyl Ether91[1]
Chlorination (Method A)NCS, TBAFThis compound68[1]
Chlorination (Method B)Cl2This compound87[1]

Mechanistic Insights

The conversion of the 2,2-difluoro enol silyl ether to this compound is an example of an electrophilic addition to an enol ether, followed by the elimination of the silyl group.

Mechanism reactant 2,2-Difluoro Enol Silyl Ether chloronium Chloronium Ion Intermediate reactant->chloronium + Cl+ product This compound chloronium->product - TMS+

Caption: Simplified mechanism of the electrophilic chlorination step.

In the case of using elemental chlorine, the Cl2 molecule is polarized by the electron-rich double bond of the enol silyl ether, leading to the formation of a chloronium ion intermediate. Subsequent attack by the chloride ion and elimination of the trimethylsilyl group affords the final product. When NCS is used, it serves as the source of the electrophilic chlorine.

Applications in Drug Development and Beyond

This compound is a valuable reagent for the synthesis of aryl difluoromethyl ethers.[1] Under basic conditions, it readily generates difluorocarbene, which can then react with a variety of phenols to produce the corresponding difluoromethyl ethers. These compounds have found applications as enzyme inhibitors, anti-HIV agents, and in materials science.[1] The ability to access this key intermediate through an environmentally benign route is a significant advancement for the pharmaceutical and chemical industries.

Conclusion

The synthesis of this compound from 2,2,2-trifluoroacetophenone via a 2,2-difluoro enol silyl ether intermediate offers a high-yielding and scalable route that avoids the use of ozone-depleting substances. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. The versatility of this compound as a difluorocarbene precursor ensures its continued importance in the development of novel pharmaceuticals and advanced materials.

References

Physical and chemical properties of chlorodifluoromethyl phenyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the physical and chemical properties of chlorodifluoromethyl phenyl ketone. Designed for professionals in the fields of research, science, and drug development, this document provides not only essential data but also insights into the compound's behavior and applications, grounded in established scientific principles.

Introduction: The Strategic Role of Fluorinated Ketones

The strategic incorporation of fluorine into organic molecules is a well-established method for modifying their physicochemical and biological properties.[1][2][3] This has led to the extensive use of fluorinated compounds across pharmaceuticals, agrochemicals, and material science.[4] Chlorodifluoromethyl phenyl ketone, also known as 2-chloro-2,2-difluoroacetophenone, is a significant synthetic intermediate within this class of molecules. The presence of the chlorodifluoromethyl group imparts unique electronic and steric characteristics, making it a versatile building block for creating more complex fluorinated structures. A deep understanding of its fundamental properties is critical for its effective use in research and development.

Physicochemical Properties: A Quantitative Analysis

A compound's physical properties are fundamental to its practical application, dictating its behavior in various solvents, its physical state at different temperatures, and its response to analytical methods.

Core Molecular and Structural Data

The primary characteristics of chlorodifluoromethyl phenyl ketone are detailed below.

PropertyValueSource(s)
Chemical Name 2-Chloro-2,2-difluoro-1-phenylethanone[5]
Synonyms Chlorodifluoromethyl phenyl ketone, α-Chloro-α,α-difluoroacetophenone
CAS Number 384-67-8[5][6][7]
Molecular Formula C8H5ClF2O[5][6]
Molecular Weight 190.57 g/mol [5][6]
Boiling Point 94-96 °C at 35 mmHg
Density 1.293 g/mL at 25 °C
Refractive Index n20/D 1.497
SMILES C1=CC=C(C=C1)C(=O)C(F)(F)Cl[5]
InChI 1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H[5]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will primarily feature signals from the aromatic protons of the phenyl group. The electron-withdrawing effects of the adjacent carbonyl and chlorodifluoromethyl groups will influence their chemical shifts and coupling patterns.

    • ¹⁹F NMR: The fluorine NMR is a key diagnostic tool and is expected to display a singlet corresponding to the two equivalent fluorine atoms, with a chemical shift characteristic of the -CF2Cl moiety.

    • ¹³C NMR: The carbon NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbon of the chlorodifluoromethyl group. The carbon atom bonded to the fluorine atoms will exhibit characteristic C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found between 1690-1715 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will reveal the molecular ion peak (M+) and distinct fragmentation patterns. The presence of chlorine will be confirmed by the isotopic pattern of the molecular ion and any chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chemical Behavior and Reactivity

The chemical reactivity of chlorodifluoromethyl phenyl ketone is primarily governed by the electronic interplay between the phenyl ring, the carbonyl group, and the adjacent chlorodifluoromethyl group.

Enhanced Electrophilicity of the Carbonyl Group

The strong electron-withdrawing nature of the chlorodifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon.[1][2] This makes the ketone highly susceptible to nucleophilic attack.[1][2]

Diagram: Nucleophilic Addition to Chlorodifluoromethyl Phenyl Ketone

Caption: Nucleophilic attack at the electrophilic carbonyl carbon.

Reactions at the Chlorodifluoromethyl Moiety

The C-Cl bond within the chlorodifluoromethyl group can also serve as a reactive site. Under specific reaction conditions, the chlorine atom can be displaced by various nucleophiles, or the group can engage in radical reactions.

Synthesis and Experimental Procedures

The synthesis of chlorodifluoromethyl phenyl ketone can be accomplished through several established methods. A prevalent strategy involves the reaction of a phenyl-based precursor with a suitable chlorodifluoromethylating agent.

General Synthetic Strategy

A common and effective synthetic route is the Friedel-Crafts acylation of benzene using chlorodifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Diagram: Synthesis of Chlorodifluoromethyl Phenyl Ketone

G Benzene Benzene (C₆H₆) Product Chlorodifluoromethyl Phenyl Ketone Benzene->Product AcylChloride Chlorodifluoroacetyl Chloride (ClCF₂COCl) AcylChloride->Product Catalyst AlCl₃ Catalyst->Product Lewis Acid Catalyst HCl HCl

Caption: Friedel-Crafts acylation for the synthesis of the target ketone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Disclaimer: This protocol is a generalized procedure and must be adapted and optimized according to laboratory safety protocols and specific experimental objectives. All procedures should be performed in a well-ventilated fume hood.

Materials:

  • Anhydrous benzene

  • Chlorodifluoroacetyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the resulting suspension in an ice bath.

  • Addition of Reactants: Slowly introduce chlorodifluoroacetyl chloride to the stirred suspension. Subsequently, add benzene dropwise using an addition funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over a slurry of crushed ice and 1 M hydrochloric acid.

  • Workup: Transfer the quenched mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

The distinct properties of the chlorodifluoromethyl group make this ketone a valuable precursor in medicinal chemistry. Its incorporation into a molecular scaffold can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[8] It serves as a starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic value.[1][2]

Safety and Handling

Chlorodifluoromethyl phenyl ketone should be handled with appropriate caution. As with many halogenated organic compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should take place in a well-ventilated chemical fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

Chlorodifluoromethyl phenyl ketone is a versatile and important building block in modern organic synthesis. Its unique physicochemical properties, conferred by the chlorodifluoromethyl moiety, present significant opportunities for the creation of novel molecules in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its synthesis, reactivity, and safe handling is essential for its successful and responsible application in research and development.

References

2-Chloro-2,2-difluoroacetophenone structural analysis and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Chloro-2,2-difluoroacetophenone

This guide provides a comprehensive technical exploration of the structural and conformational properties of this compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes experimental data and computational insights to deliver a holistic understanding of this important chemical entity.

Introduction: Beyond a Reagent, A Molecule of Interest

This compound (C₈H₅ClF₂O) is a halogenated ketone of significant interest in modern organic synthesis.[1] Primarily recognized as a non-ozone-depleting precursor for the generation of difluorocarbene (:CF₂), its utility in the synthesis of aryl difluoromethyl ethers marks it as an environmentally conscious alternative to traditional Freon-based reagents.[2][3][4]

However, a molecule's reactivity is intrinsically linked to its three-dimensional structure. Understanding the precise arrangement of its atoms—its bond lengths, angles, and, most critically, its preferred conformation—is paramount for predicting its behavior, optimizing reaction conditions, and designing novel applications. This guide delves into the synergistic application of advanced spectroscopic techniques and computational chemistry to elucidate the structural nuances of this compound.

Foundational Principles of Conformation in Acetophenones

The conformation of acetophenone and its derivatives is primarily governed by the rotational barrier around the single bond connecting the carbonyl carbon to the phenyl ring. The interplay between two major opposing forces dictates the molecule's preferred shape:

  • π-Conjugation: A planar arrangement, where the carbonyl group and the phenyl ring are coplanar, allows for maximum overlap of the p-orbitals. This delocalization of electrons is energetically favorable.

  • Steric and Electronic Repulsion: Non-bonded interactions between the carbonyl oxygen and substituents on the acetyl group with ortho-substituents on the phenyl ring can introduce significant steric strain. Furthermore, electrostatic repulsion between electronegative atoms can destabilize certain conformations.

For this compound, the bulky and highly electronegative -COCF₂Cl group introduces considerable complexity, making a detailed analysis essential.

Experimental Elucidation of Molecular Structure

A multi-technique experimental approach is required to build a complete picture of the molecule's structure in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR provide complementary information. A key phenomenon for conformational analysis in fluorinated compounds is through-space spin-spin coupling , where nuclei that are close in space but separated by several bonds can still exhibit coupling.[5][6]

In analogous 2'-fluoro-substituted acetophenones, the observation of significant coupling constants between protons or carbons on the acetyl group and the fluorine on the ring (e.g., ⁵J(Hα, F) and ⁴J(Cα, F)) provides definitive evidence for an s-trans conformation, where the respective nuclei are held in close proximity.[5][6] This preference is often driven by the electrostatic repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine, making the s-cis conformer unstable.[6] While our target molecule lacks a ring substituent, the principles of through-space coupling remain a vital tool for analyzing related structures.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals include a multiplet in the aromatic region (7.5-8.2 ppm).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent fluorine atoms.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence) to distinguish between CH, CH₂, and quaternary carbons.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • Analysis: Integrate signals and analyze multiplicities and coupling constants to assign the structure and infer conformational preferences.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and the specific conformation adopted within the crystal lattice. For complex molecules where solution-state dynamics can be ambiguous, a crystal structure serves as the gold standard for geometric parameters.

Studies on similar molecules have shown that X-ray analysis can confirm conformations predicted by NMR and computational methods, such as the near co-planarity of the benzene ring and carbonyl group in the preferred s-trans conformation of some derivatives.[5][6]

Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Experimental Workflow A Crystal Growth (e.g., slow evaporation) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (e.g., direct methods) C->D E Structure Refinement D->E F Final Structure Validation & Data Deposition E->F

Caption: Generalized workflow for X-ray crystallography.

Computational Chemistry: An Indispensable Predictive Tool

Computational chemistry provides deep insights into molecular structure and energetics, complementing experimental findings.[7][8] Using quantum mechanical methods, we can predict geometries, analyze electronic structures, and map potential energy surfaces to understand conformational dynamics.

Geometry Optimization and Energetics

The first step in computational analysis is geometry optimization, which locates the lowest energy arrangement of atoms.[3] Density Functional Theory (DFT), particularly with a functional like B3LYP and a basis set such as 6-311G(d,p), is a reliable method for this purpose.[3] This process yields a theoretical structure with optimized bond lengths, angles, and dihedral angles that can be directly compared to experimental data.

For this compound, the key dihedral angle is that between the phenyl ring and the carbonyl group (C-C-C=O). A scan of this dihedral angle can generate a potential energy surface, revealing the energy barriers between different conformers and identifying the global minimum, or the most stable conformation.

Table 1: Predicted Structural Parameters (Illustrative) Data predicted from DFT calculations for analogous structures. Actual experimental values may vary.

ParameterDescriptionTypical Predicted Value
C(aryl)–C(carbonyl)Bond Length~1.49 Å
C=OBond Length~1.22 Å
C(carbonyl)–C(halo)Bond Length~1.54 Å
C–FBond Length~1.35 Å
C–ClBond Length~1.78 Å
C-C-C=ODihedral Angle0-20° (near-planar)

Workflow: Computational Conformational Analysis

G cluster_1 Computational Workflow A Build Initial 3D Structure B Perform Coarse Conformational Search (Molecular Mechanics) A->B C Select Low-Energy Conformers B->C D Geometry Optimization (DFT, e.g., B3LYP/6-311G(d,p)) C->D E Frequency Calculation (Confirm true minima) D->E F Analyze Relative Energies & Geometries E->F

Caption: Workflow for computational conformational analysis.

Synthesized Analysis of this compound

Integrating the principles from experimental and computational methods allows for a well-grounded model of the molecule's structure.

  • Planarity and Torsion: The phenyl ring and carbonyl group are expected to be nearly coplanar to maximize resonance stabilization. However, the steric bulk of the -CF₂Cl group likely induces a slight twist, resulting in a dihedral angle that may deviate from a perfect 0°. Studies on p-substituted acetophenones have shown that electron-withdrawing groups can increase this deviation.[9]

  • Rotational Isomers: The primary conformational question revolves around the rotation of the C(aryl)-C(carbonyl) bond. While steric hindrance is a factor, dipole-dipole interactions between the C=O bond and the C-F and C-Cl bonds on the adjacent carbon are significant. Computational analysis is crucial to determine the lowest energy rotamer.

  • Electronic Effects: The electron-withdrawing nature of the chloro-difluoroacetyl group enhances the electrophilicity of the carbonyl carbon, a key factor in its chemical reactivity.[3] This is reflected in its ¹³C NMR chemical shift.

Conformations cluster_0 Potential Energy Profile A Near-planar Conformer (Low Energy) B Transition State (Eclipsed Conformation) A->B Rotational Barrier C Orthogonal Conformer (High Energy)

Caption: Simplified energy profile of C-C bond rotation.

Conclusion: A Structurally Defined Synthetic Tool

The structural analysis of this compound reveals a molecule whose reactivity is finely tuned by its conformation. A near-planar arrangement between the phenyl ring and the carbonyl group is the likely low-energy state, a result of the balance between electronic conjugation and steric hindrance.

The synergy of NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state definition, and computational chemistry for energetic and electronic insights provides a powerful and self-validating framework. This detailed structural knowledge is not merely academic; it is fundamental for professionals seeking to harness the full potential of this versatile reagent in the rational design of synthetic pathways and the development of new chemical entities.

References

Spectroscopic Characterization of 2-Chloro-2,2-difluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Versatile Reagent

2-Chloro-2,2-difluoroacetophenone, a halogenated acetophenone derivative, serves as a valuable building block in organic synthesis, notably as a precursor for the generation of difluorocarbene (:CF2)[1]. Its utility in the synthesis of pharmaceuticals and agrochemicals necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data for confirming its molecular structure, assessing its purity, and understanding its reactivity. This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The protocols and interpretations herein are presented with the aim of ensuring scientific integrity and providing practical insights for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of NMR spectra for a liquid sample like this compound. The choice of solvent and instrument parameters are critical for obtaining high-quality data.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, well-defined solvent peak that rarely interferes with analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. It is chemically inert, volatile, and its sharp singlet signal is typically upfield of most organic proton and carbon signals.

  • Concentration: A concentration of 5-25 mg/mL is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without leading to significant line broadening.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer). Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Accumulate 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • ¹⁹F NMR: Acquire the spectrum using a suitable pulse program for fluorine. A wide spectral width is often necessary due to the large chemical shift range of fluorine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10 mg in 0.6 mL CDCl3 with TMS transfer Filter into NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire 1H Spectrum lock_shim->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C acquire_F Acquire 19F Spectrum acquire_C->acquire_F ft Fourier Transform acquire_F->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2Multiplet2HAromatic (ortho-protons)
~7.4-7.7Multiplet3HAromatic (meta- and para-protons)

Interpretation:

  • The protons on the phenyl ring are deshielded by the electron-withdrawing effect of the carbonyl group.

  • The ortho-protons (adjacent to the carbonyl group) are expected to be the most deshielded and appear furthest downfield.

  • The meta- and para-protons will resonate at slightly higher fields. The complex splitting patterns arise from spin-spin coupling between the aromatic protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment | | :--- | :--- | :--- | :--- | | ~185 | Triplet | Carbonyl (C=O) | | ~134 | Singlet | Aromatic (para-C) | | ~131 | Singlet | Aromatic (ipso-C) | | ~129 | Singlet | Aromatic (ortho-C) | | ~128 | Singlet | Aromatic (meta-C) | | ~120 | Triplet | -CF₂Cl |

Interpretation:

  • The carbonyl carbon is significantly deshielded and appears at a low field (~185 ppm). It is expected to show coupling to the two fluorine atoms, resulting in a triplet.

  • The aromatic carbons will appear in the typical range of 128-134 ppm.

  • The carbon of the -CF₂Cl group is directly attached to two highly electronegative fluorine atoms and a chlorine atom, causing a significant downfield shift. This carbon will also be split into a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds.

Chemical Shift (δ, ppm)MultiplicityAssignment
-60 to -80Singlet-CF₂Cl

Interpretation:

  • A single resonance is expected for the two equivalent fluorine atoms in the -CF₂Cl group.

  • The chemical shift is in the typical range for difluoromethyl groups attached to a carbonyl and a chlorine atom. A reported value is δ -79.8 ppm[1]. The absence of any nearby protons means the signal should be a singlet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for FTIR Analysis (Neat Liquid)

For a liquid sample like this compound, the simplest method is to acquire the spectrum as a thin film between two salt plates.

Rationale for Experimental Choices:

  • Salt Plates: Potassium bromide (KBr) or sodium chloride (NaCl) plates are transparent to infrared radiation in the mid-IR region and are commonly used for sample analysis.

  • Neat Sample: Analyzing the pure liquid avoids interference from solvent absorption bands, providing a clear spectrum of the compound itself.

Step-by-Step Methodology:

  • Prepare Salt Plates: Ensure the KBr or NaCl plates are clean and dry.

  • Apply Sample: Place a single drop of this compound onto one plate.

  • Form Thin Film: Place the second plate on top and gently rotate to create a thin, uniform liquid film between the plates.

  • Acquire Background: Place the empty, clean salt plates in the spectrometer and run a background scan.

  • Acquire Sample Spectrum: Place the salt plates with the sample film into the spectrometer and acquire the spectrum.

  • Clean Plates: Thoroughly clean the salt plates with a dry solvent (e.g., dichloromethane or hexane) and store them in a desiccator.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_drop Place a drop of sample on a KBr plate form_film Cover with a second plate to form a thin film place_drop->form_film background Acquire background spectrum (empty plates) form_film->background sample_spec Acquire sample spectrum background->sample_spec baseline Baseline Correction sample_spec->baseline peak_pick Peak Picking and Annotation baseline->peak_pick

Caption: Workflow for FTIR spectroscopic analysis of a liquid sample.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
1700-1720StrongC=O stretch (ketone)
1600, 1582, 1467Medium-StrongAromatic C=C stretches
1263StrongC-F stretch
773StrongC-Cl stretch

Data adapted from literature values[1].

Interpretation:

  • The strong absorption band in the region of 1700-1720 cm⁻¹ is a clear indication of the carbonyl group of the ketone.

  • The bands around 3060 cm⁻¹ and in the 1467-1600 cm⁻¹ region are characteristic of the aromatic phenyl ring.

  • The strong absorption at 1263 cm⁻¹ is attributed to the C-F stretching vibrations.

  • The band at 773 cm⁻¹ is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common technique that often leads to characteristic fragmentation patterns.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Rationale for Experimental Choices:

  • GC Separation: Gas chromatography separates the components of a mixture before they enter the mass spectrometer, ensuring that the mass spectrum obtained is of a pure compound.

  • Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C.

    • Set the injector temperature to 250°C.

    • Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Set the MS ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra over a range of m/z 40-400.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation dissolve Prepare dilute solution (~100 µg/mL) in volatile solvent inject Inject 1 µL into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect identify_M Identify Molecular Ion (M+) detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag

References

An In-depth Technical Guide to 2-Chloro-2,2-difluoroacetophenone: Synthesis, Applications, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-2,2-difluoroacetophenone (CAS No. 384-67-8) is a pivotal fluorinated building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique trifunctional nature—comprising a reactive ketone, an α-chloro leaving group, and a difluoromethyl moiety—renders it a versatile precursor for constructing complex, high-value molecules. This guide provides an in-depth analysis of its physicochemical properties, commercial availability, synthesis methodologies, and critical applications. We delve into its role as a non-ozone-depleting difluorocarbene source for the synthesis of aryl difluoromethyl ethers, a motif of growing importance in drug discovery. Detailed, field-proven protocols for its synthesis and application are provided, alongside a comprehensive overview of analytical characterization and safety protocols to ensure reliable and safe handling in a research and development setting.

Physicochemical Properties and Specifications

This compound is a dense, colorless to pale yellow liquid at room temperature. The presence of the α,α-difluoro and α-chloro substituents significantly influences the electrophilicity of the adjacent carbonyl carbon, a key feature dictating its reactivity.

PropertyValueReference(s)
CAS Number 384-67-8
Molecular Formula C₈H₅ClF₂O[1]
Molecular Weight 190.57 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 94-96 °C at 35 mmHg
Density 1.293 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.497
SMILES String C1=CC=C(C=C1)C(=O)C(F)(F)Cl[1]
InChI Key MNOONJNILVDLSW-UHFFFAOYSA-N

Commercial Availability and Suppliers

This compound is readily available from a range of fine chemical suppliers, typically at purities of 95% or greater. This accessibility makes it a practical choice for both small-scale research and larger process development campaigns.

SupplierTypical PurityNotes
Sigma-Aldrich (Merck) ≥95%Offers various quantities for R&D purposes.
Chem-Impex International ≥95% (GC)A well-established supplier of specialty organic intermediates.
Alfa Aesar (Thermo Fisher) 95%Provides comprehensive spectral data for their lots.[1]
Tokyo Chemical Industry (TCI) >98.0% (GC)Offers high-purity grades suitable for sensitive applications.

Note: Availability and purity may vary. Researchers should always request lot-specific Certificates of Analysis (CoA) for quality assurance.

Synthesis and Manufacturing Routes

While traditional routes to similar compounds involve Friedel-Crafts acylation, a more modern and environmentally conscious approach has been developed to avoid the use of ozone-depleting substances (ODS).[2][3] This method, developed by Hu and coworkers, has become a benchmark for its efficiency and sustainability.[3]

Non-ODS Synthesis Pathway

The preferred modern synthesis begins with the commercially available 2,2,2-trifluoroacetophenone, which is not derived from ODS precursors.[2] The pathway involves two key steps: reductive defluorination to form a silyl enol ether, followed by chlorination.

Synthesis_Workflow cluster_0 Step 1: Reductive Defluorination cluster_1 Step 2: Chlorination Start 2,2,2-Trifluoro- acetophenone Reagent1 Mg, TMSCl Start->Reagent1 Uneyama's Procedure Intermediate 2,2-Difluoro Silyl Enol Ether Reagent1->Intermediate Reagent2 Cl₂ in CH₂Cl₂ at -78 °C Intermediate->Reagent2 Product 2-Chloro-2,2-difluoro- acetophenone Reagent2->Product

Caption: Non-ODS synthesis of this compound.

Causality: The transformation of 2,2,2-trifluoroacetophenone into the 2,2-difluoro enol silyl ether intermediate is a critical step.[2] Chlorination of this intermediate with elemental chlorine (Cl₂) at low temperatures provides the target compound in high yield (around 87%).[2] This method is superior to using N-chlorosuccinimide (NCS), which results in lower yields.[2]

Key Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its function as an efficient precursor to difluorocarbene (:CF₂), a key reactive intermediate for introducing the difluoromethyl (CF₂H) or difluoromethylene (CF₂) group into organic molecules.

O-Difluoromethylation of Phenols

The difluoromethoxy (OCF₂H) group is a valuable bioisostere for methoxy or hydroxyl groups in medicinal chemistry. It can enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent reagent for the O-difluoromethylation of phenols to generate aryl difluoromethyl ethers.[2][3]

Mechanism of Action: The reaction proceeds under basic conditions (e.g., KOH or K₂CO₃). The base initiates a haloform-type reaction, leading to the cleavage of the C-C bond and the in-situ generation of difluorocarbene. The phenoxide, formed by the deprotonation of the phenol, then acts as a nucleophile, trapping the highly electrophilic difluorocarbene.

Mechanism_Difluoromethylation cluster_reagent Difluorocarbene Generation cluster_substrate Carbene Trapping Reagent PhCOCF₂Cl Intermediate [PhCOCF₂]⁻ + HCl Reagent->Intermediate Attack by base Base OH⁻ Carbene :CF₂ Intermediate->Carbene Fragmentation Byproduct PhCOO⁻ Intermediate->Byproduct Anionic_Intermediate [Ar-OCF₂]⁻ Carbene->Anionic_Intermediate Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation by OH⁻ Phenoxide->Anionic_Intermediate Nucleophilic attack Product Ar-OCF₂H Anionic_Intermediate->Product Protonation (from H₂O)

Caption: Mechanism of phenol O-difluoromethylation.

This method is environmentally friendly as it avoids the use of gaseous, ozone-depleting reagents like chlorodifluoromethane (Freon-22).[2][4] The reaction is operationally simple, using a commercially available liquid reagent under mild conditions.[4][5]

Other Synthetic Applications

Beyond O-difluoromethylation, this reagent is used in:

  • Baylis-Hillman Reactions: As a precursor for creating chlorodifluoromethyl-containing products.

  • Synthesis of Propargyl Alcohols: It can be used as a substrate in ruthenium-catalyzed reactions.

  • Formation of 2,2-Difluoro Enol Ethers: It is a common starting material for these valuable synthetic intermediates.[5]

Experimental Protocols

The following protocols are adapted from validated literature procedures and represent standard laboratory practice.

Protocol: Synthesis of this compound[4]

This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Step 1: Preparation of 2,2-Difluoro Silyl Enol Ether

    • To a solution of 2,2,2-trifluoroacetophenone (1.0 equiv) and chlorotrimethylsilane (TMSCl, 2.0 equiv) in dry THF, add magnesium turnings (2.0 equiv).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitor by TLC or GC-MS).

    • Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be used directly in the next step.

  • Step 2: Chlorination

    • Dissolve the crude 2,2-difluoro silyl enol ether from Step 1 in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble chlorine gas (Cl₂) through the solution or add a pre-cooled solution of Cl₂ in CH₂Cl₂ (1.1 equiv) dropwise.

    • Maintain the temperature at -78 °C and stir until the starting material is consumed.

    • Allow the reaction to warm to room temperature and remove the solvent in vacuo.

    • Purify the residue by vacuum distillation to afford pure this compound.

Protocol: O-Difluoromethylation of 4-Methoxyphenol[4]
  • Reaction Setup:

    • In a pressure tube, combine 4-methoxyphenol (1.0 equiv), this compound (2.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Add a solvent mixture of acetonitrile and water (e.g., 4:1 v/v).

    • Seal the pressure tube securely.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl difluoromethyl ether.

Analytical Characterization

Quality control is paramount to ensure the reliability of experimental results. A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of this compound.

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Sample Synthesized Batch of This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Result_Purity Purity >95% Absence of starting materials GCMS->Result_Purity Result_Identity Spectral data matches reference spectra NMR->Result_Identity FTIR->Result_Identity

Caption: Standard analytical workflow for quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals corresponding to the aromatic protons of the phenyl group.

    • ¹⁹F NMR: Will exhibit a characteristic signal for the -CF₂Cl group.

    • ¹³C NMR: Will confirm the presence of the carbonyl carbon and the carbon atom of the -CF₂Cl group (typically as a triplet due to C-F coupling).[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][7]

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] Eyewash stations and safety showers must be readily accessible.[7]

  • Health Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7] Avoid contact with skin and eyes, and do not breathe vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[7]

Conclusion

This compound has established itself as a valuable and versatile reagent in synthetic chemistry. Its commercial availability and, crucially, the development of a sustainable, non-ODS manufacturing process, have solidified its role. For researchers in drug discovery and agrochemical development, its ability to act as a safe and efficient difluorocarbene precursor for the synthesis of aryl difluoromethyl ethers is of paramount importance. By understanding its properties, synthesis, and reaction mechanisms, and by adhering to strict safety protocols, scientists can effectively leverage this powerful building block to accelerate innovation.

References

The Versatility of 2-Chloro-2,2-difluoroacetophenone: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Flourishing Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This has led to a surge in the development of novel fluorinated building blocks that can be readily incorporated into complex molecular architectures. Among these, 2-chloro-2,2-difluoroacetophenone has emerged as a particularly versatile and valuable reagent, offering multiple avenues for the synthesis of diverse and potent bioactive compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key building block, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Synthesis

This compound is a liquid at room temperature with the chemical formula C₆H₅COCF₂Cl. Its structure features a benzoyl group attached to a chlorodifluoromethyl moiety, a combination that imparts a unique reactivity profile.

PropertyValueReference
Molecular Formula C₈H₅ClF₂O[3]
Molecular Weight 190.57 g/mol [3]
Boiling Point 94-96 °C/35 mmHg
Density 1.293 g/mL at 25 °C

A notable and environmentally conscious synthesis of this compound has been developed to avoid the use of ozone-depleting substances (ODS). This method starts from the readily available 2,2,2-trifluoroacetophenone. The key steps involve a magnesium metal-mediated reductive defluorination to form a 2,2-difluoro enol silyl ether intermediate, followed by chlorination with elemental chlorine to yield the final product in high yield.[4]

The Dual Reactivity of this compound: A Gateway to Diverse Scaffolds

The synthetic utility of this compound stems from its dual reactivity: it can act as a precursor to the highly reactive difluorocarbene, and the α-carbon is susceptible to nucleophilic attack. This allows for a wide range of chemical transformations, making it a powerful tool for medicinal chemists.

Generation of Difluorocarbene for Difluoromethylation Reactions

Under basic conditions, this compound readily undergoes elimination to generate difluorocarbene (:CF₂), a versatile intermediate for the introduction of the difluoromethyl group (-CF₂H) into various molecules.[4][5] This functionality is of significant interest in drug design as the difluoromethoxy group (-OCF₂H) can serve as a lipophilic bioisostere of a methoxy or hydroxyl group, often leading to improved metabolic stability and binding affinity.

One of the most prominent applications of this methodology is the difluoromethylation of phenols to form aryl difluoromethyl ethers.[4] These ethers are found in a variety of bioactive compounds, including enzyme inhibitors, anti-HIV agents, and potassium channel activators.[4]

Reaction Mechanism: Difluorocarbene Generation and Trapping

The reaction is typically carried out in the presence of a base, such as potassium hydroxide or potassium carbonate, in a biphasic solvent system. The base abstracts a proton, leading to the formation of a carbanion which then eliminates a chloride ion to generate difluorocarbene. The highly electrophilic difluorocarbene is then trapped by the phenoxide nucleophile.

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Trapping Reagent This compound Carbanion Carbanion Intermediate Reagent->Carbanion -H⁺ Base Base (e.g., KOH) Difluorocarbene Difluorocarbene (:CF₂) Carbanion->Difluorocarbene -Cl⁻ Product Aryl Difluoromethyl Ether (ArOCF₂H) Difluorocarbene->Product Reaction with Phenoxide Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO⁻) Phenol->Phenoxide + Base, -H₂O Phenoxide->Product

Figure 1: Generation of difluorocarbene from this compound and subsequent trapping by a phenol to form an aryl difluoromethyl ether.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)biphenyl

This protocol is adapted from the work of Zhang et al. and demonstrates a typical procedure for the difluoromethylation of a phenol.[4]

Materials:

  • 4-Phenylphenol

  • This compound

  • Potassium hydroxide (30 wt% in H₂O)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Pressure tube

Procedure:

  • To a pressure tube, add 4-phenylphenol (1 mmol).

  • Add a solution of potassium hydroxide (30 wt% in H₂O, 4 mL, approx. 21 mmol).

  • Cool the mixture to -78 °C and add this compound (5 mmol).

  • Seal the pressure tube and allow it to warm to room temperature.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • After cooling, extract the reaction mixture with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(difluoromethoxy)biphenyl.

Table of Reaction Conditions and Yields for Aryl Difluoromethyl Ether Synthesis[4]

EntryPhenol SubstrateSolvent SystemTemperature (°C)Yield (%)
14-PhenylphenolMeCN-H₂O8063
22-NaphtholMeCN-H₂O8075
34-MethoxyphenolMeCN-H₂O8058
44-ChlorophenolDiglyme-H₂O8049
Nucleophilic Substitution at the α-Carbon: Building Heterocyclic Scaffolds

The presence of the electron-withdrawing carbonyl and difluoromethyl groups makes the α-carbon of this compound highly electrophilic and susceptible to nucleophilic attack. This reactivity is crucial for the construction of various heterocyclic systems, which are prevalent in many pharmaceuticals.

Synthesis of Fluorinated Thiazoles:

Proposed Experimental Workflow: Hantzsch-type Thiazole Synthesis

G Start This compound + Thiourea Reaction Reaction in a suitable solvent (e.g., Ethanol) Start->Reaction Intermediate Thiouronium Salt Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization (with dehydration) Intermediate->Cyclization Product 2-Amino-4-phenyl-4,4-difluorothiazole (expected product) Cyclization->Product

Figure 2: Proposed workflow for the synthesis of a fluorinated thiazole derivative from this compound and thiourea.

General Protocol (Adapted from similar syntheses):

  • Dissolve thiourea (1 equivalent) in a suitable solvent such as ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Other Heterocycles:

The reactivity of the α-chloro-α,α-difluoro ketone moiety can be exploited to synthesize a variety of other heterocyclic systems. For instance, reaction with amidines could lead to the formation of fluorinated imidazoles, and reactions with hydrazines could yield fluorinated pyrazoles. These reactions significantly expand the synthetic utility of this compound in generating libraries of novel, fluorinated compounds for drug discovery.

Other Important Transformations

Beyond difluorocarbene generation and direct nucleophilic substitution, this compound can participate in other important synthetic transformations:

  • Baylis-Hillman Reaction: As a fluoroalkyl ketone, it can act as a precursor in the Baylis-Hillman reaction to form chlorodifluoromethyl-containing products. This reaction forms a C-C bond at the α-position of an activated alkene.

  • Synthesis of Propargyl Alcohols: It can serve as a substrate in the synthesis of propargyl alcohols using ruthenium catalysts.

Applications in Medicinal Chemistry: Case Studies and Potential

The difluoromethyl and related fluorinated motifs introduced using this compound are present in a number of clinically relevant molecules.

Potassium Channel Activators:

The difluoromethoxy group, readily installed using this building block, is a key feature in some potassium channel activators.[4] These compounds have therapeutic potential in treating conditions such as epilepsy and neuropathic pain. The introduction of the -OCF₂H group can enhance the potency and metabolic stability of these molecules.

Enzyme Inhibitors:

The unique electronic properties of the difluoromethyl group can lead to strong interactions with enzyme active sites. Aryl difluoromethyl ethers, synthesized from this compound, have been explored as enzyme inhibitors.[4]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient introduction of the valuable difluoromethyl and difluoromethoxy moieties, as well as the construction of diverse fluorinated heterocyclic scaffolds. The non-ODS based synthesis further enhances its appeal as a sustainable chemical reagent. As the demand for novel fluorinated drug candidates continues to grow, the importance of strategic building blocks like this compound in the drug discovery and development pipeline is set to increase. Future research will likely focus on expanding the scope of its reactions with a wider range of nucleophiles and its application in the synthesis of increasingly complex and targeted therapeutics.

References

A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 2-Chloro-2,2-difluoroacetophenone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Chloro-2,2-difluoroacetophenone. As a valuable, reactive intermediate in organic synthesis, particularly for the introduction of the difluoromethyl group, its effective use is predicated on a thorough understanding of its chemical properties and associated hazards.[1] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.

Core Chemical Profile and Hazard Analysis

A foundational understanding of the molecule's structure and reactivity is paramount to anticipating and mitigating risks. This compound belongs to the class of α-haloketones, which are known for their reactivity as alkylating agents.[2] The presence of two electron-withdrawing fluorine atoms and one chlorine atom on the α-carbon, adjacent to a carbonyl group, renders this carbon highly electrophilic. This intrinsic reactivity is the basis for its utility in synthesis but also the source of its primary hazards.

Chemical and Physical Properties

The following table summarizes the key identification and physical properties of this compound.

PropertyValueSource
IUPAC Name 2-chloro-2,2-difluoro-1-phenylethanone[3]
Synonyms Chlorodifluoromethyl phenyl ketone, α-Chloro-α,α-difluoroacetophenone
CAS Number 384-67-8[3]
Molecular Formula C₈H₅ClF₂O[3]
Molecular Weight 190.57 g/mol [3]
Appearance Liquid
Density 1.293 g/mL at 25 °C
Boiling Point 94-96 °C / 35 mmHg
Flash Point 71.1 °C (160.0 °F)
GHS Hazard Identification and Toxicological Summary

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation to the skin, eyes, and respiratory system.[3][4] All personnel must be familiar with these hazards before commencing any work.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation, Category 2GHS07Warning H315: Causes skin irritation
Serious Eye Irritation, Category 2GHS07Warning H319: Causes serious eye irritation
STOT SE, Category 3 (Respiratory)GHS07Warning H335: May cause respiratory irritation
Flammable Liquids, Category 4NoneWarning Combustible liquid

Source: Aggregated GHS information from multiple suppliers.[3][4]

The toxicological profile indicates that exposure can lead to immediate irritation. Acute inhalation may cause burning sensations in the nose, throat, and chest.[5][6] Dermal contact will cause irritation, and prolonged contact may lead to more severe effects.[5][6] Ocular exposure will result in serious irritation.[3]

Proactive Exposure Control and Personnel Protection

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to control vapor inhalation.[4][7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Emergency Stations: Emergency eye wash fountains and safety showers must be readily accessible and tested regularly.[7][8] Their location should be known to all personnel.

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is a critical final barrier. "Appropriate" PPE is defined as equipment that prevents any contact of the hazardous material with skin, eyes, or mucous membranes under normal use.[9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves should be inspected for tears or holes before each use. Change gloves frequently, especially after a direct splash or contamination, to prevent breakthrough.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.[7]

  • Body Protection: A long-sleeved laboratory coat, fully fastened, is required.[10] For larger-scale operations, a chemically resistant apron or suit may be warranted.

  • Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Removing) Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves (cuffs over lab coat sleeves) Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (Peel off) Doff2 2. Safety Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Pre-Use Checklist
  • Verify the chemical fume hood is functioning correctly.

  • Ensure emergency eyewash/shower is unobstructed.

  • Assemble all necessary PPE and inspect for integrity.

  • Confirm the availability of a spill kit.

  • Review the Safety Data Sheet (SDS) for the compound.

Protocol for Aliquoting and Transfer
  • Place the stock container of this compound in a secondary container (e.g., a beaker or tray) and transport it to the fume hood.

  • Don all required PPE as per the diagram above.

  • Perform the liquid transfer slowly and carefully to avoid splashing. Use appropriate tools like a glass pipette with a bulb or a syringe.

  • Keep the stock container and the receiving vessel covered as much as possible during the transfer.

  • Securely cap the stock container immediately after use.

  • Clean any minor drips within the fume hood immediately with an appropriate absorbent material.

  • Properly dispose of all contaminated consumables (pipette tips, wipes) in a designated hazardous waste container.

Incompatible Materials and Hazardous Reactions

The electrophilic nature of the α-carbon makes this compound reactive towards nucleophiles. Contact with incompatible materials can lead to vigorous or exothermic reactions.

Incompatible AgentHazardRationale
Strong Oxidizing Agents Fire and explosion riskCan lead to a violent reaction.
Strong Bases (e.g., hydroxides, alkoxides) Exothermic reactionCan initiate reactions like the Favorskii rearrangement or other nucleophilic substitutions, generating heat.[2]
Alcohols, Amines Exothermic reactionThese nucleophiles can react with the compound, leading to substitution reactions.[8]

Source: Based on general reactivity of α-haloketones and related compounds.[2][7][8]

Long-Term Storage and Chemical Management

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4] The storage area should be secured and accessible only to authorized personnel.[4]

  • Temperature: While room temperature storage is generally acceptable, keeping it in a cool place is recommended.[4]

  • Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[4] Ensure the original manufacturer's label is intact and legible.

  • Segregation: Store away from the incompatible materials listed in section 3.3. Specifically, do not store near strong bases or oxidizing agents.

  • Ignition Sources: As a combustible liquid, it must be stored away from heat, sparks, open flames, and other sources of ignition.[4]

Emergency Preparedness and Response

Immediate and correct response to an emergency can significantly reduce harm to personnel and property.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[4] Seek immediate medical attention.

Spill Response

The response to a spill depends on its scale. The following decision tree outlines the general workflow.

Spill_Response Start Spill Detected Alert Alert personnel in the immediate area and evacuate if necessary Start->Alert Assess Assess spill size & risk Alert->Assess DonPPE Don appropriate PPE: - Respirator (if needed) - Face shield & Goggles - Chemical-resistant gloves - Lab coat/apron Assess->DonPPE Minor Spill (manageable by lab personnel) CallEHS Call Emergency Services / EHS and evacuate the area Assess->CallEHS Major Spill (large volume, outside hood) Contain Contain the spill using inert absorbent material (e.g., sand, vermiculite) DonPPE->Contain Collect Carefully collect absorbed material into a labeled hazardous waste container Contain->Collect Decon Decontaminate the spill area with soap and water Collect->Decon Dispose Dispose of waste through approved channels Decon->Dispose

References

An In-depth Technical Guide to the Environmental Impact of 2-Chloro-2,2-difluoroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecule - Assessing the Environmental Footprint of a Key Fluorinated Intermediate

2-Chloro-2,2-difluoroacetophenone is a valuable fluorinated building block in organic synthesis. Its utility is particularly pronounced as a precursor to difluorocarbene (:CF₂), a reactive intermediate essential for introducing the difluoromethyl group into various molecules.[1][2] This functionality is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials, where the unique properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[3] However, as the chemical industry pivots towards greater environmental stewardship, a critical evaluation of the synthetic pathways to such intermediates is no longer an academic exercise but a professional necessity. The "greenness" of a final product is inextricably linked to the environmental impact of its synthesis.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the environmental impact associated with the synthesis of this compound. Moving beyond a simple recitation of methods, we will dissect common and emerging synthetic routes through the lens of green chemistry and life cycle assessment (LCA) principles.[4][5][6][7] The objective is to illuminate the hidden environmental costs associated with reagent choices, reaction conditions, and waste generation, thereby empowering scientists to make more sustainable decisions from the earliest stages of process development. We will explore the causality behind experimental choices, from traditional methods fraught with hazardous waste streams to modern, more benign alternatives that avoid the use of ozone-depleting substances.[2][8]

Part 1: A Comparative Analysis of Synthetic Trajectories

The environmental profile of this compound is primarily defined by the chosen synthetic route. Here, we analyze two distinct approaches: a traditional, yet environmentally taxing Friedel-Crafts-based method and a modern, greener alternative designed to circumvent the use of problematic precursors.

Route A: The Conventional Path - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, used to install acyl groups onto aromatic rings.[9] For analogous compounds like 2-Chloro-2',5'-difluoroacetophenone, this involves reacting a fluorinated benzene derivative with an acyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][10]

The primary environmental and safety concerns with this route are substantial:

  • Stoichiometric Catalyst Waste: The AlCl₃ catalyst forms a stable complex with the product ketone, meaning it must be used in stoichiometric or even excess amounts, rather than catalytic quantities.[1][11] This generates a large volume of aluminum-containing acidic waste upon aqueous workup, which is difficult and costly to treat.

  • Hazardous Reagents and Solvents: Both the acylating agent (e.g., acetyl chloride) and the catalyst (AlCl₃) are highly reactive and hazardous. Acetyl chloride reacts violently with water, is flammable, and can produce toxic phosgene gas in a fire.[12][13][14][15] Aluminum chloride is highly corrosive, reacts explosively with water, and poses severe risks to skin, eyes, and the respiratory system.[16][17][18][19] Traditional solvents like dichloroethane add to the burden of halogenated organic waste.[10]

  • High Energy Consumption: The reaction often requires low temperatures for control, followed by energy-intensive workup and purification steps.[10]

  • Setup: A multi-necked, flame-dried flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.5 molar equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane or excess 1,3-difluorobenzene) and cooled to 0-5°C.[20]

  • Reactant Addition: A solution of chloroacetyl chloride (1.0 molar equivalent) in the same solvent is added dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • Reaction: The mixture is stirred at low temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and releases HCl gas.

  • Workup: The organic layer is separated, washed with water, dilute sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or chromatography to yield the final product.

Route B: A Greener, Non-ODS-Based Synthesis

A more environmentally conscious approach avoids traditional pitfalls by starting from 2,2,2-trifluoroacetophenone. This route, developed by Hu and colleagues, circumvents the use of ozone-depleting substances (ODS) like Freon or Halon, which were historically used in some difluoromethylation methods.[2][8][21][22]

This pathway offers significant environmental advantages:

  • Avoidance of ODS: The starting materials are not derived from ozone-depleting precursors.[2][8]

  • Elimination of AlCl₃: The synthesis avoids the use of aluminum chloride, thereby eliminating the associated acidic, metal-containing waste stream.

  • High-Yield Transformation: The key steps, including a reductive defluorination and subsequent chlorination, proceed in high yields.[8]

G A 2,2,2-Trifluoroacetophenone B Reductive Defluorination (Mg, TMSCl) A->B Step 1 C 2,2-Difluoro Enol Silyl Ether B->C Intermediate D Chlorination (Cl₂ or NCS) C->D Step 2 E This compound (Product) D->E Final Product

Caption: Workflow for the non-ODS synthesis route.

  • Preparation of 2,2-Difluoro Enol Silyl Ether:

    • To a stirred solution of 2,2,2-trifluoroacetophenone (1.0 equiv) in dry THF, add magnesium metal (2.0 equiv) and trimethylsilyl chloride (TMSCl, 2.0 equiv).

    • Heat the mixture under reflux until the starting material is consumed (monitored by GC or NMR).

    • After cooling, the reaction is quenched and worked up to isolate the 2,2-difluoro enol silyl ether intermediate in excellent yield.

  • Chlorination:

    • Dissolve the silyl enol ether intermediate (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂).

    • Cool the solution to -78°C.

    • Bubble chlorine gas (Cl₂) through the solution until the reaction is complete. Alternatively, N-chlorosuccinimide (NCS) can be used as the chlorinating agent.[8]

    • The reaction is quenched, and after a standard aqueous workup, the solvent is evaporated.

    • The final product, this compound, is obtained in high yield after purification.

Part 2: Quantitative Environmental Impact Assessment

To move from a qualitative to a quantitative comparison, we can employ established green chemistry metrics and a life cycle perspective.

Hazard Profile of Key Reagents and Products

The inherent hazards of the chemicals used are a primary consideration. The Globally Harmonized System (GHS) classifications provide a standardized measure of risk.

Substance CAS Number Key GHS Hazard Statements Environmental Concerns
Aluminum Chloride 7446-70-0H314: Causes severe skin burns and eye damage. EUH014: Reacts violently with water.[23]Generates large volumes of acidic, corrosive aqueous waste. Harmful to aquatic life.[19]
Acetyl Chloride 75-36-5H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. EUH014: Reacts violently with water.[13]Hydrolyzes to form corrosive acids. Environmental hazard to aquatic environments.[13]
This compound 384-67-8H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[24][25]As an organofluorine compound, persistence in the environment is a potential concern.[3][26]
Dichloromethane (DCM) 75-09-2H315, H319, H335, H336, H351, H373Volatile Organic Compound (VOC), suspected carcinogen, contributes to halogenated waste streams.
Waste and Efficiency: A Comparative Look

The efficiency of a chemical process can be quantified using metrics like the E-Factor (Environmental Factor), which is the total mass of waste produced per unit mass of product.

Metric Route A: Friedel-Crafts Route B: Non-ODS Synthesis Causality and Insights
Primary Waste Streams - Acidic AlCl₃ slurry- Halogenated solvent- Organic byproducts- Magnesium salts- Siloxane byproducts- Halogenated solventRoute A's primary waste stream is significantly more hazardous and difficult to treat due to the corrosive and reactive nature of the AlCl₃ quench.[10]
Estimated E-Factor High (>>10)Moderate (<10)The stoichiometric use of AlCl₃ in Route A is the main driver of its high E-Factor. Route B uses reagents more efficiently.
Atom Economy ModerateHighRoute B represents a more atom-economical transformation, incorporating a larger percentage of the atoms from the reactants into the final product.
Solvent Impact High (if using DCM/DCE)Moderate (THF, DCM)Both routes use solvents that require careful management. However, the potential exists to substitute these with greener alternatives.

Part 3: Towards a Sustainable Future: Green Alternatives and Process Optimization

The principles of green chemistry offer a clear roadmap for improving the environmental performance of synthesizing this compound.

Greener Solvents and Catalysts

The choice of solvent is critical. Dichloromethane (DCM) is a common but problematic solvent. Greener alternatives are increasingly available and viable.

  • Solvent Substitution: Consider replacing chlorinated solvents with ethers like 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or Cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides.[27][28]

  • Catalyst Innovation: For Friedel-Crafts type reactions, moving away from AlCl₃ is paramount. Research into solid acid catalysts (e.g., zeolites) or reusable ionic liquids shows promise for reducing waste and improving catalyst lifecycle.[10][29]

Process Logic and Waste Management

A holistic view of the process, from reaction to disposal, is essential.

G cluster_0 Synthesis Stage cluster_1 Waste Management Stage A Route Selection (e.g., Non-ODS) B Solvent Choice (e.g., 2-MeTHF) C Energy Optimization D Segregate Waste Streams (Halogenated vs. Non-Halogenated) C->D Process Flow E Solvent Recovery (Distillation) D->E F Waste Treatment (Incineration/Dehalogenation) E->F

Caption: Integrated logic for sustainable synthesis and waste handling.

Halogenated organic wastes must be carefully segregated from non-halogenated streams.[30][31] Treatment technologies for these wastes include high-temperature incineration with scrubbing systems to neutralize acidic gases, or chemical dehalogenation processes.[32][33][34] Whenever feasible, solvent recovery through distillation should be implemented to minimize fresh solvent consumption.

Conclusion

The synthesis of this compound presents a clear case study in the evolution of chemical manufacturing toward greater sustainability. While traditional methods like the Friedel-Crafts acylation are effective, they carry a significant environmental burden, primarily due to the stoichiometric use of hazardous catalysts like aluminum chloride and the generation of substantial waste streams.

The development of a non-ODS-based route starting from 2,2,2-trifluoroacetophenone represents a significant advancement.[2][8] It not only avoids environmentally harmful precursors but also eliminates the most problematic waste streams associated with the conventional approach. For drug development professionals and process chemists, the adoption of such greener routes is not just an ethical choice but a strategic one, aligning with regulatory trends and corporate sustainability goals. By critically evaluating reagent choices, optimizing reaction conditions, and implementing robust waste management protocols, the environmental impact of producing this key synthetic intermediate can be significantly mitigated.

References

Methodological & Application

The Advent of a Greener Difluorocarbene Source: Application Notes for 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the difluoromethyl group (–CF₂H) has emerged as a crucial structural motif, imparting unique physicochemical properties to organic molecules. Its ability to act as a bioisostere for hydroxyl, thiol, or amine groups has cemented its importance in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Historically, the generation of difluorocarbene (:CF₂), the key intermediate for introducing this functionality, has relied on ozone-depleting substances (ODS) such as chlorodifluoromethane (CHClF₂, Freon-22).[1][2] This application note details the use of 2-chloro-2,2-difluoroacetophenone as a superior, environmentally benign precursor for difluorocarbene, offering a practical and efficient alternative for researchers and drug development professionals.[2][3][4][5]

Introduction: A Paradigm Shift in Difluorocarbene Chemistry

This compound is a commercially available liquid that serves as a robust and user-friendly source of difluorocarbene under mild basic conditions.[6] Its key advantage lies in its synthesis from non-ODS precursors, positioning it as a sustainable tool in green chemistry.[2][3][6] This guide will provide a comprehensive overview of its synthesis, mechanism of action, and detailed protocols for its application in the synthesis of aryl difluoromethyl ethers, a class of compounds with significant interest in medicinal chemistry.[1][2]

Synthesis and Mechanism

A Non-ODS Synthetic Route

A notable and environmentally conscious synthesis of this compound commences with the readily available 2,2,2-trifluoroacetophenone. The process involves a magnesium metal-mediated reductive defluorination to yield a 2,2-difluoro enol silyl ether intermediate. Subsequent chlorination with elemental chlorine (Cl₂) affords the target compound in high yield.[2]

Generation of Difluorocarbene

The generation of difluorocarbene from this compound is typically achieved under basic conditions.[6] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is followed by a rearrangement and subsequent α-elimination of a chloride ion to release the highly reactive difluorocarbene intermediate.

Diagram 1: Proposed Mechanism for Difluorocarbene Generation

Caption: Mechanism of difluorocarbene generation from this compound.

Application: Synthesis of Aryl Difluoromethyl Ethers

A primary and highly valuable application of this compound is the difluoromethylation of phenols to produce aryl difluoromethyl ethers.[2][7] This transformation is of significant interest due to the prevalence of the difluoromethoxy (OCF₂H) group in numerous bioactive molecules.[2]

General Reaction Scheme

Aryl_Difluoromethyl_Ether_Synthesis phenol Ar-OH product Ar-OCF₂H phenol->product 1. :CF₂ generation 2. Trapping reagent C₆H₅COCF₂Cl reagent->product base Base (KOH or K₂CO₃) base->product byproduct C₆H₅COOH + KCl + H₂O

Caption: General scheme for the synthesis of aryl difluoromethyl ethers.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)biphenyl

This protocol describes the synthesis of 4-(difluoromethoxy)biphenyl from 4-phenylphenol as a representative example.

Materials:

  • 4-Phenylphenol

  • This compound (95%)

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenylphenol (1.0 g, 5.87 mmol), potassium hydroxide (1.32 g, 23.5 mmol), acetonitrile (10 mL), and water (10 mL).

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Add this compound (2.24 g, 11.7 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(difluoromethoxy)biphenyl as a white solid.

Reaction Scope and Optimization

The reaction is compatible with a wide range of phenol derivatives, including those with both electron-donating and electron-withdrawing substituents. For base-sensitive functional groups, such as esters, a milder base like potassium carbonate (K₂CO₃) can be used in place of potassium hydroxide.

Table 1: Difluoromethylation of Various Phenols with this compound

EntryPhenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolKOHMeCN/H₂O50485
24-MethoxyphenolKOHMeCN/H₂O50490
34-NitrophenolKOHMeCN/H₂O50478
4Methyl 4-hydroxybenzoateK₂CO₃MeCN/H₂O50675
52-NaphtholKOHMeCN/H₂O50488

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is known to cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and open flames.[10]

  • Disposal: Dispose of waste in accordance with local regulations.[10]

Conclusion

This compound has proven to be a highly effective and environmentally responsible precursor for difluorocarbene. Its use in the synthesis of aryl difluoromethyl ethers offers a mild, efficient, and scalable method for accessing these valuable compounds.[2][3] The non-ODS nature of this reagent aligns with the principles of green chemistry, making it an attractive choice for academic and industrial researchers alike. As the demand for fluorinated compounds in drug discovery and materials science continues to grow, the adoption of sustainable synthetic methodologies, exemplified by the use of this compound, will be paramount.

References

Application Notes and Protocols: Difluoromethylation of Phenols with 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery

The introduction of fluorine-containing functional groups into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2] Among these, the difluoromethyl (-CF2H) group has garnered significant attention for its unique ability to modulate a compound's physicochemical and biological properties.[1][2][3] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses a weakly acidic proton, allowing it to act as a lipophilic hydrogen bond donor.[1][4][5] This characteristic enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, which are prevalent in many pharmacophores.[2][4]

The strategic incorporation of a difluoromethyl ether (ArO-CF2H) can lead to several desirable outcomes in drug development:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, extending the half-life of a drug candidate.[4]

  • Increased Lipophilicity and Bioavailability: The -CF2H group can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[1][4]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby functionalities, influencing receptor binding and pharmacokinetic profiles.

  • Improved Binding Affinity: The ability to form weak hydrogen bonds can introduce new, favorable interactions with biological targets, enhancing potency and selectivity.[4]

Given these advantages, the development of robust and efficient methods for the synthesis of aryl difluoromethyl ethers is of paramount importance.[6] This application note provides a detailed protocol for the difluoromethylation of phenols using 2-chloro-2,2-difluoroacetophenone, a readily available and effective difluorocarbene precursor that offers an alternative to ozone-depleting reagents like chlorodifluoromethane (Freon-22).[7][8][9]

Reaction Principle and Mechanism

The difluoromethylation of phenols with this compound proceeds through the in-situ generation of difluorocarbene (:CF2), a highly reactive intermediate.[7][9][10] The reaction is typically carried out in the presence of a base, such as potassium hydroxide or potassium carbonate, which serves two key roles.[7][9]

First, the base deprotonates the phenol to form the more nucleophilic phenoxide anion. Second, the base facilitates the decomposition of this compound to generate difluorocarbene. The proposed mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of this compound, followed by the elimination of the benzoyl group and a chloride ion to yield difluorocarbene. The electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide to form a difluoromethoxide intermediate, which is subsequently protonated during workup to yield the desired aryl difluoromethyl ether.[6]

Reaction_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base KOH Base->Phenoxide Difluorocarbene :CF₂ Base->Difluorocarbene Difluoro_Reagent PhCOCF₂Cl (this compound) Difluoro_Reagent->Difluorocarbene Base-mediated decomposition Intermediate_Complex [ArOCF₂]⁻ Phenoxide->Intermediate_Complex Nucleophilic attack Difluorocarbene->Intermediate_Complex Product Ar-OCF₂H (Aryl Difluoromethyl Ether) Intermediate_Complex->Product Protonation (Workup) Byproduct PhCOOK + KCl

Caption: Proposed mechanism for the difluoromethylation of phenols.

Experimental Protocol

This protocol is a representative example for the difluoromethylation of a generic phenol. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for different substrates.

Materials and Equipment
  • Reagents:

    • Phenol of interest

    • This compound

    • Potassium hydroxide (KOH) or Potassium carbonate (K2CO3)

    • Acetonitrile (MeCN), HPLC grade

    • Deionized water

    • Diethyl ether or Ethyl acetate for extraction

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Equipment:

    • Round-bottom flask or pressure tube

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Silica gel for column chromatography

Safety Precautions
  • This compound is a lachrymator and should be handled in a well-ventilated fume hood. [11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Potassium hydroxide is corrosive. [11] Avoid contact with skin and eyes.

  • The reaction may generate pressure. Ensure the reaction vessel is appropriately sealed if using a pressure tube and use a blast shield.

  • Always perform a thorough hazard analysis and risk assessment before starting any chemical reaction.[6]

Step-by-Step Procedure

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction Workup->Extraction Drying Drying and Filtration Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification Analysis Characterization Purification->Analysis End End Analysis->End

Caption: General experimental workflow for difluoromethylation.

  • Reagent Preparation:

    • In a suitable round-bottom flask or pressure tube equipped with a magnetic stir bar, dissolve the phenol (1.0 mmol, 1.0 equiv) and potassium hydroxide (3.0 equiv) in a mixture of acetonitrile and water (e.g., 1:1 v/v, 4 mL).[7]

  • Reaction Setup:

    • Add this compound (3.0-5.0 equiv) to the reaction mixture.[7]

    • If using a round-bottom flask, attach a reflux condenser. If using a pressure tube, seal it securely.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl difluoromethyl ether.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Optimization and Troubleshooting

ParameterRecommended Range/ConditionRationale and Notes
Solvent System Acetonitrile/Water (1:1 v/v)A polar aprotic solvent in combination with water has been shown to be effective.[7] Other solvents like DMF or dioxane can also be explored.
Base KOH or K2CO3Potassium hydroxide is a strong base that effectively deprotonates the phenol and promotes the decomposition of the difluorocarbene precursor.[7] K2CO3 is a milder alternative.
Equivalents of Reagent 3.0 - 5.0 equivAn excess of the difluorocarbene precursor is generally required to drive the reaction to completion.[7]
Temperature 80 - 100 °CHigher temperatures facilitate the decomposition of this compound to generate difluorocarbene.[7]
Reaction Time 4 - 12 hoursReaction time will vary depending on the reactivity of the phenol substrate. Monitor by TLC.
Troubleshooting: Low Yield - Increase temperature- Increase equivalents of this compound- Ensure anhydrous conditions (if using a non-aqueous system)Electron-poor phenols may require more forcing conditions.
Troubleshooting: Incomplete Reaction - Extend reaction time- Increase temperatureSome substrates may react more slowly.
Troubleshooting: Side Products - Optimize reaction temperature and time- Use a milder base (e.g., K2CO3)Overheating or prolonged reaction times can lead to decomposition.

Substrate Scope

This method is applicable to a wide range of phenol derivatives.[7] Both electron-rich and electron-poor phenols can be successfully difluoromethylated, although reaction conditions may need to be adjusted accordingly. The reaction is compatible with various functional groups, including halogens (bromo- and iodo-substituted phenols), which allows for further synthetic elaboration through cross-coupling reactions.[7]

Conclusion

The difluoromethylation of phenols using this compound provides a practical and efficient method for the synthesis of aryl difluoromethyl ethers. This protocol offers a valuable tool for researchers in medicinal chemistry and drug development, enabling the strategic incorporation of the -CF2H group to enhance the properties of bioactive molecules. The use of a non-ozone-depleting precursor makes this an environmentally more benign approach compared to traditional methods.[7][9]

References

Application Notes and Protocols for the Synthesis of Aryl Difluoromethyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing 2-Chloro-2,2-difluoroacetophenone as a Difluorocarbene Precursor

Abstract

The difluoromethoxy (-OCF₂H) group is a paramount structural motif in modern medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] Its incorporation can significantly enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[2][3] Historically, the synthesis of aryl difluoromethyl ethers relied on reagents such as chlorodifluoromethane (Freon-22), which posed significant environmental hazards as an ozone-depleting substance (ODS).[4][5] This guide details a robust and environmentally benign methodology employing this compound as a convenient, easy-to-handle precursor for the in situ generation of difluorocarbene, enabling the efficient O-difluoromethylation of a diverse range of phenols.[4][6][7]

Core Principle and Reaction Mechanism

The synthetic utility of this compound hinges on its ability to generate the highly reactive difluorocarbene (:CF₂) intermediate under mild basic conditions. The overall transformation is a two-stage process:

  • Difluorocarbene Generation: The reaction is initiated by a base (e.g., potassium hydroxide), which attacks the carbonyl carbon of this compound. This is followed by the collapse of the tetrahedral intermediate, leading to the elimination of a benzoate salt and the release of difluorocarbene.[4][6]

  • Nucleophilic Trapping: Concurrently, the base deprotonates the phenol substrate to form a more nucleophilic phenoxide. This phenoxide anion then rapidly attacks the electrophilic carbon of the difluorocarbene intermediate. A subsequent protonation step yields the final aryl difluoromethyl ether product.[4][8]

The causality behind this pathway is the generation of a potent electrophile (:CF₂) that is immediately consumed by the phenoxide nucleophile present in the reaction medium. This in situ generation avoids the need to handle hazardous and unstable difluoromethylating gases directly.

Reaction_Mechanism cluster_start Reactants cluster_products Products & Intermediates R1 Ph-CO-CF₂Cl (this compound) I1 Ph-COO⁻ K⁺ + [:CF₂] (Benzoate Salt + Difluorocarbene) R1->I1 Carbene Generation R2 Ar-OH (Phenol Substrate) I2 Ar-O⁻ K⁺ (Phenoxide) R2->I2 Deprotonation Base KOH (Base) Base->I1 Carbene Generation Base->I2 Deprotonation I3 [Ar-O-CF₂]⁻ K⁺ I1->I3 Nucleophilic Attack I2->I3 Nucleophilic Attack P1 Ar-O-CF₂H (Aryl Difluoromethyl Ether) I3->P1 Protonation (from H₂O) Experimental_Workflow A 1. Setup & Reagent Addition - Dissolve 4-phenylphenol and KOH  in MeCN/H₂O. B 2. Add Reagent - Add this compound  dropwise at room temperature. A->B C 3. Reaction - Stir at room temperature for 4-12 h. - Monitor by TLC. B->C D 4. Quench & Work-up - Add water and extract with ethyl acetate. C->D E 5. Wash & Dry - Wash organic layer with NaHCO₃ and brine. - Dry over Na₂SO₄. D->E F 6. Purify - Concentrate in vacuo. - Purify by silica gel chromatography. E->F G 7. Characterization - Obtain final product, Ar-OCF₂H. - Analyze by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS. F->G

References

Application Note & Protocol: The Baylis-Hillman Reaction of 2-Chloro-2,2-difluoroacetophenone for the Synthesis of Novel Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Baylis-Hillman reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that yields highly functionalized molecules.[1][2] This application note provides a detailed protocol for the Baylis-Hillman reaction using 2-chloro-2,2-difluoroacetophenone as a key electrophile. The introduction of the chlorodifluoromethyl moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties. This guide offers a comprehensive, step-by-step methodology, mechanistic insights, and practical considerations for successfully synthesizing α-methylene-β-hydroxy ketones bearing a chlorodifluoromethyl group.

Introduction: The Significance of the Baylis-Hillman Reaction and Fluorinated Ketones

The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling of an activated alkene, an electrophile (such as an aldehyde or ketone), and a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[1][3] The reaction constructs a dense array of functional groups in a single step, including a hydroxyl group, a carbon-carbon double bond, and the functionalities from the starting materials.

Fluorinated organic molecules often exhibit unique biological activities and physicochemical properties, making them valuable in drug discovery and materials science. This compound is a versatile building block that can serve as a precursor to various fluorinated compounds.[4][5] Its use in the Baylis-Hillman reaction provides a direct route to complex fluorinated allylic alcohols, which are valuable chiral synthons. While ketones are generally less reactive than aldehydes in the Baylis-Hillman reaction, the electron-withdrawing nature of the fluorine and chlorine atoms in this compound activates the carbonyl group towards nucleophilic attack.[6][7]

This document serves as a practical guide for researchers to perform the DABCO-catalyzed Baylis-Hillman reaction between this compound and an activated alkene, such as methyl acrylate.

Reaction Mechanism and Rationale

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves a series of equilibria:[1][3]

  • Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile and adds to the activated alkene (e.g., methyl acrylate) via a Michael addition to form a zwitterionic enolate intermediate.

  • Aldol-type Addition: This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound.

  • Proton Transfer and Elimination: A subsequent proton transfer and elimination of the DABCO catalyst regenerates the catalyst and forms the final α-methylene-β-hydroxy ketone product.

The choice of DABCO as a catalyst is crucial; it is a highly effective nucleophile for initiating the reaction.[8] The reaction is typically performed in a polar aprotic solvent, such as THF or DMF, to facilitate the formation of the zwitterionic intermediates.

Experimental Protocol

This protocol details the Baylis-Hillman reaction between this compound and methyl acrylate.

3.1. Materials and Equipment

  • Reagents:

    • This compound (95% or higher purity)

    • Methyl acrylate (stabilized with MEHQ)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques (optional but recommended)

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

    • Flash column chromatography setup (silica gel)

3.2. Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add this compound and anhydrous THF to a dry flask. B 2. Add methyl acrylate to the flask. A->B C 3. Add DABCO to the reaction mixture. B->C D 4. Stir at room temperature under a nitrogen atmosphere. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction with saturated aqueous NH4Cl. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash the organic layer with saturated aqueous NaHCO3 and brine. G->H I 9. Dry the organic layer over anhydrous MgSO4. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by flash column chromatography. J->K L 12. Characterize the final product. K->L

Figure 1. Experimental workflow for the Baylis-Hillman reaction.

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous THF (approximately 0.5 M concentration).

  • Add methyl acrylate (1.5 eq) to the solution.

  • Add DABCO (0.3 eq) to the reaction mixture.

  • Seal the flask and stir the reaction mixture at room temperature. The reaction is typically slow and may require several days to reach completion.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The product spot should be more polar than the starting ketone.

3.3. Workup and Purification

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure α-methylene-β-hydroxy ketone.

Catalytic Cycle

G DABCO DABCO Zwitterion Zwitterionic Enolate DABCO->Zwitterion Michael Addition Activated_Alkene Activated Alkene (e.g., Methyl Acrylate) Activated_Alkene->Zwitterion Adduct Alkoxide Adduct Zwitterion->Adduct Aldol Addition Fluorinated_Ketone This compound Fluorinated_Ketone->Adduct Product Baylis-Hillman Product Adduct->Product Proton Transfer & Elimination Product->DABCO Catalyst Regeneration

Figure 2. Catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

Expected Results and Characterization

The successful synthesis will yield a fluorinated α-methylene-β-hydroxy ketone. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Parameter Expected Value/Observation
Reaction Time 24 - 72 hours (or longer)
Yield 40 - 70% (unoptimized)
Appearance Colorless to pale yellow oil
¹H NMR Signals for aromatic protons, a singlet for the hydroxyl proton, two distinct singlets for the vinylic protons, and a singlet for the methyl ester protons.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, vinylic carbons, the quaternary carbon bearing the hydroxyl and chlorodifluoromethyl groups, and the methyl ester carbon.
¹⁹F NMR A singlet corresponding to the -CF₂Cl group.
Mass Spec (ESI+) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.

Table 1. Summary of expected quantitative and qualitative data.

Troubleshooting and Considerations

  • Slow Reaction Rate: The Baylis-Hillman reaction is notoriously slow.[1] If the reaction is not proceeding, gentle heating (40-50 °C) can be applied, but this may lead to side product formation. The use of a more polar solvent like DMF or performing the reaction neat (solvent-free) can sometimes accelerate the reaction.[9]

  • Low Yield: Ensure all reagents are pure and the solvent is anhydrous. The stoichiometry of the reactants and catalyst can be optimized.

  • Side Reactions: Polymerization of the activated alkene can occur. Using freshly distilled methyl acrylate can minimize this.

  • Purification Challenges: The product can be somewhat unstable on silica gel. It is advisable to perform the chromatography relatively quickly and to use a neutral silica gel if necessary.

Conclusion

This application note provides a detailed and practical protocol for the Baylis-Hillman reaction using this compound. This method offers a straightforward and atom-economical route to valuable fluorinated building blocks for applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting tips should enable researchers to successfully implement and adapt this protocol for their specific needs.

References

The Pivotal Role of 2-Chloro-2,2-difluoroacetophenone in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethyl Group in Agrochemical Design

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) has emerged as a particularly valuable component, imparting unique physicochemical properties that can significantly improve the biological activity of fungicides, herbicides, and pesticides.[1] 2-Chloro-2,2-difluoroacetophenone has been identified as a key and versatile reagent for the introduction of this crucial functional group, serving as a practical and efficient difluorocarbene precursor.[1][2] This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on detailed protocols for the preparation of key intermediates for a blockbuster class of fungicides.

The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, potentially leading to enhanced binding affinity with target enzymes. Its presence can also increase the metabolic stability of a molecule by blocking sites susceptible to oxidative degradation. These favorable attributes have led to the incorporation of the difluoromethyl moiety into numerous successful commercial agrochemicals.

Core Application: Synthesis of Aryl Difluoromethyl Ethers

A primary application of this compound in agrochemical synthesis is the preparation of aryl difluoromethyl ethers.[2] This is particularly relevant for the synthesis of a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). Many of these fungicides feature a difluoromethylated pyrazole carboxamide core. The synthesis of this core structure is a critical step where this compound plays a pivotal role.

Reaction Mechanism: Difluorocarbene Generation

Under basic conditions, this compound readily undergoes a reaction to generate difluorocarbene (:CF₂), a highly reactive intermediate. This is then trapped by a nucleophile, such as a phenoxide or a heterocyclic enolate, to form the desired difluoromethylated product. The general mechanism is illustrated below:

Reaction Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Reagent This compound Carbene Difluorocarbene (:CF₂) Reagent->Carbene + Base Base Base (e.g., KOH) Base->Carbene Byproduct Byproducts Carbene->Byproduct Product Difluoromethylated Product Carbene->Product + Nucleophile Nucleophile Nucleophile (e.g., Phenoxide) Nucleophile->Product

Caption: General mechanism for difluorocarbene generation from this compound and subsequent reaction with a nucleophile.

Detailed Protocol: Synthesis of a Key Agrochemical Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Many modern SDHI fungicides, such as Bixafen, Isopyrazam, and Fluxapyroxad, are derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3][4][5] The synthesis of this key intermediate is a prime example of the application of this compound. While various synthetic routes exist, the following protocol is a representative method based on the principles of difluoromethylation using this reagent.

Experimental Workflow

Synthesis_Workflow start Start Materials: This compound Ethyl acetoacetate Methylhydrazine step1 Step 1: Formation of Difluoromethylated Ketoester start->step1 Base, Solvent step2 Step 2: Cyclization to form Pyrazole Ring step1->step2 Methylhydrazine step3 Step 3: Hydrolysis to Carboxylic Acid step2->step3 Base (e.g., NaOH), Acid workup end Final Product: 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid step3->end

Caption: Workflow for the synthesis of the key pyrazole intermediate.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-(difluoroacetyl)acetoacetate

This step involves the reaction of a β-ketoester, such as ethyl acetoacetate, with this compound in the presence of a base to form the difluoromethylated intermediate.

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Enolate Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Difluoromethylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 2-(difluoroacetyl)acetoacetate.

Step 2: Cyclization to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

The difluoromethylated β-ketoester is then cyclized with methylhydrazine to form the pyrazole ring.

  • Reaction Setup: Dissolve the purified ethyl 2-(difluoroacetyl)acetoacetate (1.0 eq) in a protic solvent such as ethanol.

  • Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude pyrazole ester can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

  • Reaction Setup: Dissolve the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2-3 eq), and heat the mixture to reflux for 2-4 hours.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with a mineral acid (e.g., hydrochloric acid).

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Step Reactants Key Reagents Typical Conditions Product
1 Ethyl acetoacetate, this compoundSodium hydrideTHF, 0 °C to rt, 12-24hEthyl 2-(difluoroacetyl)acetoacetate
2 Ethyl 2-(difluoroacetyl)acetoacetateMethylhydrazineEthanol, reflux, 4-8hEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
3 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateSodium hydroxideEthanol/Water, reflux, 2-4h3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Application in the Synthesis of Commercial Fungicides

The synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a versatile intermediate for the production of a range of SDHI fungicides. The final step in the synthesis of these agrochemicals typically involves the coupling of this carboxylic acid with a specific aniline derivative.

Fungicide_Synthesis Pyrazole_Acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Fungicide SDHI Fungicide (e.g., Bixafen, Isopyrazam) Pyrazole_Acid->Fungicide + Coupling Agent Aniline Substituted Aniline Aniline->Fungicide

Caption: General scheme for the final coupling step in the synthesis of SDHI fungicides.

This amide bond formation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the aniline. Alternatively, peptide coupling reagents can be employed to directly form the amide bond.

Conclusion and Future Outlook

This compound serves as an indispensable tool in the agrochemical industry for the introduction of the difluoromethyl group. Its ability to act as a reliable difluorocarbene precursor has enabled the efficient synthesis of key intermediates for a new generation of highly effective SDHI fungicides. The protocols outlined in this guide provide a foundational understanding for researchers and scientists working on the development of novel agrochemicals. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly remain a critical aspect of modern agrochemical synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α,α-Difluoro-α-haloketones in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the bioactivity and pharmacokinetic profile of a molecule. Among the diverse array of fluorinated building blocks, α,α-difluoro-α-haloketones, such as 2-chloro-2,2-difluoroacetophenone, have emerged as exceptionally versatile and powerful intermediates.[1][2]

The presence of two fluorine atoms and a halogen on the α-carbon of a ketone creates a highly electrophilic center, primed for nucleophilic attack.[2] This inherent reactivity, coupled with the synthetic accessibility of the starting material, renders this compound a cornerstone for the construction of complex, fluorine-containing molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for nucleophilic substitution reactions involving this key substrate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction outcomes.

Mechanistic Insights: Understanding the Reactivity of this compound

The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halide counterparts.[2][3] This heightened reactivity is attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[2] In the case of this compound, the two fluorine atoms further amplify this effect, making the α-carbon exceptionally susceptible to nucleophilic attack.

The predominant mechanism for nucleophilic substitution on α-haloketones is the SN2 pathway.[4][5] This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. SN1 reactions are generally disfavored due to the inherent instability of the resulting α-carbocation intermediate.[4]

It is crucial to consider the nature of the nucleophile. While a wide array of nucleophiles can be employed, strongly basic nucleophiles can lead to competing side reactions, such as enolate formation.[4] Therefore, less basic nucleophiles are often preferred for achieving clean substitution.[4] However, computational studies have also explored the possibility of an initial attack on the carbonyl carbon, followed by rearrangement or epoxide formation, particularly with certain nucleophiles.[6][7][8]

Core Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol provides a generalized framework for the reaction of this compound with a generic nucleophile (Nu-H). Specific modifications to solvent, temperature, and reaction time will be necessary depending on the identity and reactivity of the chosen nucleophile.

Materials and Equipment
Reagents & Solvents Equipment
This compound (CAS: 384-67-8)[9]Round-bottom flasks
Nucleophile (e.g., phenol, thiol, amine)Magnetic stirrer and stir bars
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)Heating mantle or oil bath with temperature control
Base (e.g., K2CO3, Et3N, NaH)Condenser and inert gas (N2 or Ar) setup
Deionized waterSeparatory funnel
Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane)Rotary evaporator
Brine (saturated NaCl solution)Thin-layer chromatography (TLC) plates and chamber
Anhydrous drying agent (e.g., Na2SO4, MgSO4)Column chromatography setup (silica gel)
Deuterated solvent for NMR analysisNMR spectrometer, IR spectrometer, Mass spectrometer
Step-by-Step Methodology
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the chosen nucleophile (1.0 equivalent) and a suitable base (1.1 - 1.5 equivalents) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at room temperature. The addition should be performed dropwise to control any potential exotherm.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Aliquots of the reaction mixture can be taken periodically and spotted on a TLC plate alongside the starting materials.

  • Heating (if necessary): If the reaction is sluggish at room temperature, it can be gently heated to a temperature appropriate for the chosen solvent and nucleophile. Typical reaction temperatures range from 50 °C to 80 °C.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers should be combined.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system to afford the pure substituted product.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Characterization reagents Dissolve Nucleophile & Base in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) add_ketone Add 2-Chloro-2,2- difluoroacetophenone reagents->add_ketone Slow Addition monitor Monitor by TLC add_ketone->monitor heat Heat (if necessary) monitor->heat If sluggish quench Quench with Water monitor->quench Reaction Complete heat->monitor extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify analysis NMR, IR, MS purify->analysis

Caption: A generalized workflow for the nucleophilic substitution on this compound.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and outcomes for the substitution of this compound with various classes of nucleophiles. These examples are illustrative and may require optimization for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference
O-Nucleophiles PhenolK2CO3DMF60-8070-90[10]
S-Nucleophiles ThiophenolEt3NTHFRoom Temp.85-95General Knowledge
N-Nucleophiles AnilineK2CO3AcetonitrileReflux60-80General Knowledge
C-Nucleophiles Sodium Cyanide-DMSO50-6075-85[11]

Product Characterization: A Multitechnique Approach

The successful synthesis and purification of the desired product must be confirmed through rigorous analytical characterization. A combination of spectroscopic techniques is essential to unequivocally determine the structure and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons from the acetophenone backbone and any protons on the newly introduced nucleophilic moiety.

    • ¹³C NMR: Will show the characteristic carbonyl signal and the carbon signals of the aromatic ring and the substituent. The signal for the CF₂ carbon will be a triplet due to coupling with the two fluorine atoms.

    • ¹⁹F NMR: This is a crucial technique for confirming the presence of the difluoromethyl group. A singlet will be observed, and its chemical shift will be characteristic of the new electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. The exact position will depend on the nature of the substituent.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful substitution. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can also provide valuable structural information.[12]

Safety Considerations

  • This compound: This compound is an irritant to the skin, eyes, and respiratory tract.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Nucleophiles and Bases: Many nucleophiles and bases are toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care.

  • Solvents: Organic solvents are often flammable and can be toxic. All manipulations should be carried out in a fume hood, away from ignition sources.

Conclusion and Future Perspectives

The nucleophilic substitution reaction on this compound is a robust and highly valuable transformation in modern organic synthesis. Its ability to introduce the difluoromethyl ketone moiety into a wide range of molecular architectures makes it an indispensable tool for medicinal and agricultural chemists. The protocols and insights provided in this document are intended to serve as a practical guide for researchers to successfully employ this versatile building block in their synthetic endeavors. Future research in this area will likely focus on the development of even milder and more efficient reaction conditions, the expansion of the nucleophile scope, and the application of this methodology to the synthesis of increasingly complex and biologically active molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Difluoromethylation Reactions. The strategic incorporation of the difluoromethyl (–CF₂H) group is a cornerstone of modern medicinal and agrochemical development, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions based on mechanistic principles.

Issue 1: Low or No Product Yield with Starting Material Remaining

Q: My reaction has stalled, and I'm primarily recovering my starting material. What are the likely causes and how can I resolve this?

A: This is a common issue that often points to problems with reagent activity, reaction conditions, or substrate reactivity.

Potential Causes & Solutions:

  • Reagent Quality and Handling:

    • Cause: Many difluoromethylating reagents are sensitive to air and moisture.[2] For instance, (difluoromethyl)trimethylsilane (TMSCF₂H) can degrade in the presence of moisture, and reagents like zinc difluoromethanesulfinate (DFMS) may contain impurities that affect stoichiometry.[2]

    • Solution:

      • Ensure all reagents are fresh and have been stored under an inert atmosphere.

      • Handle sensitive reagents using proper inert atmosphere techniques, such as a glove box or Schlenk line.[3][4]

      • Dry glassware thoroughly in an oven and cool under an inert gas stream before use.[2][3]

  • Insufficient Activation (Especially for Nucleophilic Difluoromethylation):

    • Cause: Reactions using TMSCF₂H often require an activator, such as a fluoride source (e.g., CsF) or a strong base, to generate the active nucleophile.[2] The activity of this activator is crucial.

    • Solution:

      • Use a freshly opened or properly stored activator.

      • Consider increasing the stoichiometric amount of the activator.

      • For base-activated reactions, ensure the base is strong enough to deprotonate the precursor.

  • Suboptimal Reaction Conditions:

    • Cause: The temperature, solvent, and reaction time can significantly influence the reaction rate.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Be mindful that excessive heat can lead to decomposition.[2]

      • Solvent: The choice of solvent can be critical. For example, in some copper-catalyzed reactions, polar aprotic solvents like DMSO or DMPU are effective.[5][6]

      • Reaction Time: Monitor the reaction progress using TLC or ¹⁹F NMR to determine the optimal reaction time.[2]

  • Low Substrate Reactivity:

    • Cause: Electron-deficient or sterically hindered substrates can be less reactive.[2] For example, in copper-catalyzed difluoromethylation of aryl iodides, electron-deficient substrates may be more prone to side reactions like proto-deiodination.[7]

    • Solution:

      • Consider switching to a more reactive difluoromethylating reagent or a different catalytic system.[2]

      • For transition metal-catalyzed reactions, changing the ligand can sometimes improve reactivity with challenging substrates.

Issue 2: Starting Material is Consumed, but the Desired Product Yield is Low (Multiple Byproducts Observed)

Q: My starting material is gone, but my TLC/NMR shows a complex mixture of products with little of my desired compound. What's going wrong?

A: This scenario suggests that while your starting material is reactive under the chosen conditions, side reactions are outcompeting the desired transformation.

Potential Causes & Solutions:

  • Side Reactions Dominating:

    • Cause: Depending on the reaction type, various side reactions can occur. In radical reactions, undesired radical additions can be an issue.[8] In copper-catalyzed reactions with electron-deficient aryl iodides, proto-deiodination can be a major byproduct pathway.[7]

    • Solution:

      • Re-optimize Conditions: Lowering the reaction temperature may favor the desired pathway. Adjusting the stoichiometry of reagents, particularly the difluoromethylating agent and any additives, can also help.

      • Change Reagent/Catalyst: If a particular side reaction is inherent to the chosen method, switching to an alternative approach (e.g., from a radical to a transition-metal-catalyzed reaction) may be necessary.

  • Product Decomposition:

    • Cause: The desired product may be unstable under the reaction or workup conditions. Prolonged reaction times at elevated temperatures are a common cause of product degradation.[2]

    • Solution:

      • Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Ensure the workup procedure is appropriate for the product. For example, if the product is sensitive to acid or base, use a neutral workup.[2]

  • Incorrect Workup Procedure:

    • Cause: The product may be lost during extraction if its polarity is not what is expected. The –CF₂H group is considered a lipophilic hydrogen bond donor, which can influence solubility.[9]

    • Solution:

      • Carefully check the pH of the aqueous layer during extraction.

      • If the product is suspected to be in the aqueous layer, perform a back-extraction with a different organic solvent.

      • Consider alternative purification methods if the product is difficult to separate from byproducts via standard chromatography.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the planning and execution of difluoromethylation reactions.

Q1: How do I choose the right type of difluoromethylation reaction (nucleophilic, electrophilic, radical, etc.) for my substrate?

A1: The choice of reaction depends heavily on the substrate's electronic properties and functional group compatibility.

  • Nucleophilic Difluoromethylation: Often used for carbonyls, imines, and other electrophilic centers. Reagents like TMSCF₂H are common but typically require an activator.[7][10]

  • Electrophilic Difluoromethylation: Suitable for nucleophilic substrates like enolates, phenols, and some heterocycles.[1]

  • Radical Difluoromethylation: A versatile method for C-H functionalization, especially of heteroarenes, and for reactions with alkenes and alkynes.[11][12][13] These reactions are often initiated by photoredox catalysis or thermal decomposition.[1]

  • Transition-Metal-Catalyzed Difluoromethylation: A powerful method for cross-coupling reactions, particularly for forming C(sp²)-CF₂H bonds from aryl halides or boronic acids.[5][6][7][14][15][16][17] Palladium, copper, and nickel are commonly used catalysts.[7][18][19]

Q2: What are the most critical safety precautions for handling difluoromethylating reagents?

A2: Safety is paramount. Many of these reagents and their precursors have significant hazards.

  • Toxicity: Some reagents, such as those derived from organoarsenic compounds, are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[20]

  • Pyrophoric Nature: Certain reagents, especially those used in conjunction with organolithiums or Grignard reagents, can be pyrophoric (ignite spontaneously in air). Strict adherence to inert atmosphere techniques is essential.[3][4]

  • Pressure Buildup: Reactions that generate gaseous byproducts, such as those involving decarboxylation, must be properly vented to avoid pressure buildup.[21][22]

  • General Handling: Always review the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood, wear safety goggles, a lab coat, and appropriate gloves.

Q3: My purification by column chromatography is proving difficult. Are there any special considerations for difluoromethylated compounds?

A3: Yes, the unique properties of the –CF₂H group can affect chromatographic behavior.

  • Polarity: The difluoromethyl group can make the polarity of a molecule non-intuitive. It is generally considered a lipophilic hydrogen bond donor.[9]

  • Solvent System Optimization: If your compound has a very high or low Rf value, systematically screen different solvent systems. If streaking occurs, consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[9]

  • Alternative Visualization: Not all compounds are UV-active. Use alternative visualization techniques like an iodine chamber or chemical stains (e.g., potassium permanganate) if you suspect your product is not visible under UV light.[9]

  • Alternative Purification Methods: If chromatography is ineffective, consider other methods such as distillation (especially for volatile compounds), recrystallization, or acid-base extraction if your molecule has appropriate functional groups.[23]

Q4: How does the electronic nature of my substrate (electron-rich vs. electron-deficient) affect the choice of reaction conditions?

A4: The electronic properties of the substrate are a critical consideration.

  • Electron-Rich Substrates: These are often good candidates for electrophilic and some radical difluoromethylation reactions.[12]

  • Electron-Deficient Substrates: These may be more challenging for certain reactions. For example, in some copper-catalyzed systems, electron-deficient aryl iodides can lead to lower yields or side reactions.[7][24] Conversely, some radical additions work well with electron-deficient alkenes.[25][26][27][28] Careful selection of the catalyst, ligand, and reaction conditions is crucial.

Part 3: Data and Protocols

Comparative Summary of Difluoromethylation Methods
Reaction TypeCommon ReagentsTypical SubstratesAdvantagesCommon Limitations
Nucleophilic TMSCF₂HAldehydes, Ketones, IminesMild conditions, commercially available reagents.[7][10]Often requires an activator; enolizable ketones can be problematic.[7]
Radical Zn(SO₂CF₂H)₂, BrCF₂H, CF₂H-SulfonesHeteroarenes, Alkenes, AlkynesHigh functional group tolerance, suitable for late-stage functionalization.[7][11][12]Regioselectivity can be a challenge; may require photocatalyst or initiator.[7]
Copper-Catalyzed TMSCF₂H, (DMPU)₂Zn(CF₂H)₂Aryl/Vinyl IodidesGood for C(sp²)-CF₂H bond formation.[6][14]Can be sensitive to substrate electronics; electron-deficient substrates may be problematic.[7]
Palladium-Catalyzed TMSCF₂H, Arylboronic acidsAryl Halides, Arylboronic AcidsBroad substrate scope, high functional group compatibility.[7][15][16]Ligand selection is crucial; transmetalation can be a slow step.[7]
General Protocol: Photocatalytic Difluoromethylation of Heteroarenes

This protocol is a generalized example based on common procedures and should be adapted for specific substrates and reagents.[29]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroarene substrate (1.0 equiv.), the difluoromethylating reagent (e.g., an S-(difluoromethyl)sulfonium salt, 1.5 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).

  • Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., DMSO, MeCN). Seal the vial and degas the mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Reaction: Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir vigorously. Monitor the reaction by TLC or NMR.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Visualizations

Troubleshooting Workflow for Low Yield

Caption: A general workflow for troubleshooting low-yield difluoromethylation reactions.

Decision Tree for Method Selection

MethodSelection Start Select Substrate SubstrateType What is the primary functional group to be difluoromethylated? Start->SubstrateType Carbonyl Carbonyl / Imine (Electrophilic Center) SubstrateType->Carbonyl Electrophilic Center CH_Bond C-H Bond (Heteroarene / Alkene) SubstrateType->CH_Bond C-H Bond ArylHalide Aryl Halide / Boronic Acid (Cross-Coupling Handle) SubstrateType->ArylHalide Cross-Coupling Handle Nucleophilic Consider Nucleophilic Method (e.g., TMSCF₂H) Carbonyl->Nucleophilic Radical Consider Radical Method (e.g., Photocatalysis) CH_Bond->Radical TransitionMetal Consider Transition Metal Catalysis (Pd, Cu, Ni) ArylHalide->TransitionMetal

Caption: A simplified decision tree for selecting a difluoromethylation strategy.

References

Technical Support Center: Purification of Crude 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-Chloro-2,2-difluoroacetophenone (CAS 384-67-8). As an important building block in medicinal chemistry and materials science, obtaining this α-halo ketone in high purity is critical for downstream applications.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Part 1: Critical Safety & Handling

Question: What are the primary hazards of this compound and how should I handle it?

Answer: this compound and related α-halo ketones are potent lachrymators (tear-inducing agents) and are corrosive and toxic.[2][3] All manipulations must be performed in a certified chemical fume hood.[2]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may offer limited protection; consider double-gloving or using thicker butyl rubber gloves for extended handling).[3][4]

  • Ventilation: Use a chemical fume hood with a verified face velocity.[2] Avoid inhaling dust, mists, or vapors.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[2]

  • Waste Disposal: Dispose of all contaminated materials and chemical waste in approved, sealed containers according to your institution's hazardous waste protocols.[5]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]

Part 2: Understanding Your Crude Material: Common Impurities

Question: What impurities should I expect in my crude this compound?

Answer: The profile of impurities is directly linked to the synthetic route used. The most common methods are Friedel-Crafts acylation or chlorination of a silyl enol ether derived from 2,2,2-trifluoroacetophenone.[6][7]

Potential Impurities & Their Origin:

Impurity TypeSpecific ExamplesTypical Synthetic OriginImpact on Purification
Unreacted Starting Materials 2,2,2-Trifluoroacetophenone, Benzene/Fluorinated Benzene, Chloroacetyl ChlorideIncomplete reactionCan often be removed by distillation if boiling points differ significantly.
Reaction Byproducts Positional isomers (e.g., 3'- or 4'-chloro isomers), Di-acylated products, Over-halogenated speciesFriedel-Crafts acylation, Lack of regioselectivity[8]Structurally similar isomers are the most challenging and often require chromatographic separation.
Hydrolysis Products 2,2-Difluoro-2-hydroxyacetophenone, Benzoic AcidExposure of crude product to water or base during workupCan be removed by an aqueous basic wash (e.g., NaHCO₃ solution).
Residual Solvents Dichloromethane (DCM), Chloroform, Diethyl Ether, TolueneWorkup and extraction steps[9]Typically removed under high vacuum or during distillation.
Catalyst Residues Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃)Friedel-Crafts acylation[6][9]Removed during the initial aqueous quench and extraction phase.

Part 3: Purification Strategy & Troubleshooting

The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Workflow: Selecting a Purification Method

Below is a decision tree to guide your choice of a primary purification technique after an initial aqueous workup.

G start Crude Product (Post-Workup) check_impurities What is the primary impurity type? start->check_impurities check_scale What is the reaction scale? check_impurities->check_scale Volatile Starting Materials / Solvents chromatography Column Chromatography check_impurities->chromatography Structural Isomers or Non-Volatile Byproducts recrystallization Recrystallization check_impurities->recrystallization Solid Impurities or Colored Byproducts distillation Vacuum Distillation check_scale->distillation > 5 g check_scale->chromatography < 5 g

Caption: Decision tree for selecting the primary purification method.

FAQ 1: Vacuum Distillation

Question: My crude product is a dark oil. Is vacuum distillation a good choice?

Answer: Yes, vacuum distillation is the most common and effective method for purifying this compound on a multi-gram scale, especially for removing lower-boiling starting materials or higher-boiling polymeric byproducts. The reported boiling point is 94-96 °C at 35 mmHg. Attempting distillation at atmospheric pressure will lead to decomposition.

Troubleshooting Guide: Vacuum Distillation

SymptomPossible Cause(s)Recommended Solution(s)
Bumping / Uncontrolled Boiling Insufficient nucleation points; too rapid heating.Add a magnetic stir bar or boiling chips. Use a well-insulated distillation column and heat the oil bath gradually.
Product Darkens/Decomposes in Pot Heating mantle temperature is too high; prolonged heating time.Ensure the oil bath temperature is no more than 20-30 °C above the vapor temperature. Do not heat for an extended period. Consider a shorter path distillation apparatus.
Poor Separation of Impurities Inefficient column; vacuum is unstable.Use a fractionating column (e.g., Vigreux) for closely boiling impurities. Ensure all joints are properly sealed and the vacuum pump is operating correctly.
Product Solidifies in Condenser Condenser water is too cold.Use room temperature water or simply air-cool the condenser if the product's melting point is near room temperature.

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry. Use a magnetic stirrer and a temperature-controlled oil bath.

  • Loading: Charge the distillation flask with the crude oil. Do not fill more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum. Watch for initial outgassing of residual solvents.

  • Heating: Once a stable vacuum is achieved (e.g., ~35 mmHg), gradually heat the oil bath.

  • Fraction Collection: Collect any low-boiling initial fractions (forerun) separately.

  • Product Collection: Collect the main fraction distilling at the target temperature and pressure (e.g., 94-96 °C / 35 mmHg). Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Shutdown: Once the product is collected, remove the heat source first, allow the system to cool, and then slowly and carefully break the vacuum.

FAQ 2: Column Chromatography

Question: Distillation did not remove an impurity with a very similar boiling point. How should I set up a column chromatography protocol?

Answer: Column chromatography provides the highest resolution for separating structurally similar compounds like positional isomers, which can be difficult to separate by distillation.[8]

Troubleshooting Guide: Column Chromatography

SymptomPossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Peaks) Incorrect mobile phase polarity; column overloaded.Develop the separation on TLC first. A good Rf for the product is ~0.3. Use a less polar solvent system for better separation. Do not load more than 1-5% of the silica gel mass with crude product.
Product Streaking on TLC/Column Compound is too polar for the solvent; acidic/basic impurities interacting with silica.Add 0.1-1% triethylamine to the eluent to suppress interactions with acidic silica. For very polar compounds, consider a different stationary phase (e.g., alumina, C18).
No Product Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., from 1% Ethyl Acetate in Hexane to 5%, then 10%).
Product Degradation on Column The compound is unstable on silica gel.Deactivate the silica gel by adding a small percentage of water or base (triethylamine). Alternatively, use a less acidic stationary phase like neutral alumina or consider flash chromatography to minimize contact time.

Solvent System Selection for Silica Gel Chromatography

Solvent System (v/v)PolarityTypical Use Case
1-5% Ethyl Acetate in HexanesLowA good starting point. Elutes the non-polar product while retaining more polar impurities.
5-10% Dichloromethane in HexanesLowOffers different selectivity compared to ethyl acetate systems.
1-2% Diethyl Ether in HexanesLowCan provide sharper bands for some compounds. Ether must be peroxide-free.

Note on Fluorinated Phases: For challenging separations of fluorinated isomers, a pentafluorophenyl (PFP) or other fluorinated stationary phase in reversed-phase HPLC can provide unique selectivity based on dipole-dipole and π-π interactions not available on standard C18 columns.[10]

FAQ 3: Recrystallization

Question: My product is a solid at room temperature but is contaminated with colored impurities. Can I use recrystallization?

Answer: Yes, if your crude product is a solid or can be induced to crystallize, recrystallization is an excellent and scalable technique for removing small amounts of impurities, especially colored ones. The key is finding a suitable solvent or solvent system.

Troubleshooting Guide: Recrystallization

SymptomPossible Cause(s)Recommended Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Use a lower-boiling solvent. Add a small amount of a co-solvent in which the compound is more soluble to keep it dissolved until a lower temperature is reached.
No Crystals Form Upon Cooling Solution is too dilute; compound is very soluble even at low temperatures.Evaporate some of the solvent to concentrate the solution and re-cool. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Impurities Co-crystallize Cooling was too rapid; poor solvent choice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Re-evaluate the solvent system; the impurity should be highly soluble at all temperatures.
Colored Impurities Remain Impurity is trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution, let it sit for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a test tube, add a small amount of crude material and a few drops of a test solvent. The ideal solvent will dissolve the compound when hot but not when cold. Good starting points are hexanes, heptane, or isopropanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a spatula tip of activated charcoal and keep the solution hot for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

Technical Support Center: Troubleshooting Low Yield in Aryl Difluoromethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl difluoromethyl ether synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating the valuable -OCF₂H motif into their molecules. The difluoromethyl ether group is a key bioisostere for hydroxyl and thiol functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and forming weak hydrogen bonds, making it a critical functional group in modern drug discovery.[1][2]

However, the synthesis of these ethers can be challenging, with low yields often hindering progress. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Part 1: Troubleshooting Guide - Common Low-Yield Scenarios

This section addresses specific problems you might encounter during your experiments. Each entry details the probable causes and provides actionable solutions.

Problem 1: My reaction shows low or no conversion of the starting phenol. What are the likely causes?

Answer: Low or no conversion is one of the most common issues and typically points to problems with reagent activity, reaction conditions, or the generation of the active difluoromethylating species. Let's break down the potential culprits.

Cause A: Inefficient Generation of Difluorocarbene Many common methods for synthesizing aryl difluoromethyl ethers from phenols rely on the in situ generation of difluorocarbene (:CF₂), which is then trapped by the phenoxide.[2] If this carbene is not generated efficiently, the reaction will stall.

  • Thermal Decarboxylation Issues (e.g., using Sodium Chlorodifluoroacetate, ClCF₂CO₂Na): This method requires sufficient heat to induce decarboxylation.[2]

    • Solution: Ensure your reaction temperature is adequate (typically >100 °C in solvents like DMF or NMP). Use a calibrated thermometer and ensure uniform heating. If scaling up, be aware that heat transfer can become less efficient.

  • Reagent Decomposition: Some difluorocarbene precursors are moisture-sensitive or thermally unstable if stored improperly.

    • Solution: Use freshly purchased or properly stored reagents. Sodium chlorodifluoroacetate is stable but should be kept in a desiccator.[2] For more sensitive reagents, handle them under an inert atmosphere.

Cause B: Poor Nucleophilicity of the Phenol The reaction requires the formation of a phenoxide to act as a nucleophile.

  • Insufficient Base: The pKa of your phenol will dictate the strength and amount of base required. Electron-deficient phenols are more acidic and require a weaker base, while electron-rich phenols are less acidic and may require a stronger base or more equivalents.

    • Solution: For phenols of unknown pKa, start with a moderately strong base like K₂CO₃ or Cs₂CO₃. If conversion is low, consider a stronger base like KOH or NaH. Ensure the base is fully dissolved or adequately dispersed in the reaction mixture.

  • Steric Hindrance: Highly hindered phenols (e.g., with bulky ortho-substituents) may react sluggishly.

    • Solution: Increase the reaction temperature and/or time. Consider using a less sterically demanding base.

Cause C: Catalyst or Reagent Inactivation In metal-catalyzed approaches or reactions using sensitive reagents, impurities can halt the reaction.

  • Water Contamination: Water can quench strong bases and react with some difluoromethylating agents. For methods using reagents like difluoromethyltriflate (HCF₂OTf), anhydrous conditions are not always necessary, and in fact, aqueous base can be beneficial.[3] However, for other systems, water is detrimental.

    • Solution: Use anhydrous solvents and dry glassware. If using a strong base like NaH, wash it with anhydrous hexanes before use to remove mineral oil.

  • Oxygen Sensitivity: Some radical-based or copper-catalyzed reactions are sensitive to oxygen.

    • Solution: Degas your solvent and reaction mixture thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Problem 2: My starting material is consumed, but I'm isolating very little of the desired aryl difluoromethyl ether. Where is my product going?

Answer: When the starting material is consumed but the desired product yield is low, the issue lies with side reactions or product instability.

Cause A: Competing Side Reactions The difluoromethylating species can react with other components in the mixture or with itself.

  • Reaction with Solvent: Highly reactive species like difluorocarbene can react with the solvent. For instance, in some cases, the solvent can be difluoromethylated.

    • Solution: Choose a robust, high-boiling polar aprotic solvent like DMF, NMP, or DMSO, which are generally stable under typical difluoromethylation conditions.

  • Formation of Dimer/Trimer Byproducts: This is a known issue when using gaseous reagents like chlorodifluoromethane (Freon-22).[2]

    • Solution: This is a primary reason to switch to more modern and controllable reagents like sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts.[4]

  • Formation of Aryl Triflate Byproduct: When using difluoromethyltriflate (HCF₂OTf), a common side reaction is the formation of the corresponding aryl triflate, especially with electron-donating groups on the phenol.[3] This occurs via nucleophilic attack at the sulfur atom of the triflate.

    • Solution: While difficult to eliminate completely, optimizing the base and reaction time can minimize this. Using a bulkier sulfonate has been proposed to inhibit this side reaction.[3]

Cause B: Product Instability or Workup Issues The desired aryl difluoromethyl ether might be forming but is then lost during the workup or purification.

  • Hydrolysis: While generally stable, some complex or highly activated aryl difluoromethyl ethers might be sensitive to harsh acidic or basic conditions during workup.

    • Solution: Use a mild aqueous workup (e.g., saturated NH₄Cl or water). Avoid strong acids or bases unless necessary to neutralize the reaction.

  • Volatility: Low molecular weight aryl difluoromethyl ethers can be volatile.

    • Solution: Be cautious during solvent removal. Use a lower bath temperature and moderate vacuum on the rotary evaporator. For very volatile products, consider purification by other means or direct use of the crude material if sufficiently pure. The yields for volatile products are often best determined by ¹⁹F NMR using an internal standard before full workup.[3]

Workflow: Troubleshooting Low Yield Here is a decision tree to guide your troubleshooting process.

G start Low Yield of ArOCF₂H check_sm Check Reaction Mixture: Any Starting Material (SM)? start->check_sm sm_yes Yes, SM remains check_sm->sm_yes Yes sm_no No, SM consumed check_sm->sm_no No cause1 Inefficient :CF₂ Generation? - Check Temp - Reagent Quality sm_yes->cause1 cause2 Poor Nucleophilicity? - Insufficient/Wrong Base - Steric Hindrance sm_yes->cause2 cause3 Reagent Inactivation? - Water/Oxygen Contamination sm_yes->cause3 cause4 Side Reactions? - Solvent reaction - Dimerization - Triflate formation sm_no->cause4 cause5 Product Loss? - Workup instability - Volatility sm_no->cause5

Caption: A troubleshooting decision tree for low-yield aryl difluoromethyl ether synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which difluoromethylating agent should I choose for my phenol?

A1: The choice of reagent depends on your substrate's functional groups, the scale of your reaction, and available equipment. Here is a comparison of common reagents for O-difluoromethylation.

ReagentTypical ConditionsAdvantagesDisadvantages
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Base (K₂CO₃), Heat (100-120 °C) in DMF/NMPStable solid, inexpensive, good for large scale, low environmental impact.[2]Requires high temperatures, may not be suitable for thermally sensitive substrates.
Difluoromethyltriflate (HCF₂OTf)Aqueous base (KOH), MeCN, Room TempMild conditions, very fast reactions, broad functional group tolerance.[3]Can form aryl triflate byproducts, reagent is a liquid requiring careful handling.[3]
S-(Difluoromethyl)sulfonium Salt Base (LiOH), MeCN/DCM, Room TempBench-stable solid, good yields, mild conditions.[4]Reagent may be more expensive than bulk options.
Chlorodifluoromethane (HCFC-22)Base, high pressureHistorically used, potent reagent.Ozone-depleting gas, difficult to handle, byproduct formation, variable yields.[2][3]

Q2: My reaction involves a copper catalyst for C-O coupling. What are the key parameters to watch for?

A2: Copper-catalyzed difluoromethylation is more common for C-CF₂H bond formation with aryl halides but can be adapted for ethers.[5][6][7] Key parameters include:

  • Copper Source: CuI is the most common and inexpensive source.[6]

  • Ligand: The choice of ligand is critical. Phenanthroline-type ligands are often effective in solubilizing the copper salt and accelerating the reaction.[8]

  • Solvent: High-boiling polar aprotic solvents like NMP or DMPU are often required.

  • Atmosphere: These reactions are almost always air- and moisture-sensitive. Rigorous exclusion of oxygen and water is paramount for maintaining catalyst activity.

Q3: How can I monitor the progress of my difluoromethylation reaction?

A3: Effective reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest method but may be misleading if the product and starting material have similar Rf values. Always run a co-spot (a lane with both the reaction mixture and the starting material) for confirmation.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique.[9] You can take a small aliquot from the reaction, dilute it with a deuterated solvent, and acquire a quick ¹⁹F NMR spectrum. The appearance of a new triplet (or doublet of doublets, depending on coupling) in the characteristic -OCF₂H region (around -75 to -95 ppm, J(H,F) ≈ 70-80 Hz) confirms product formation. Using a fluorinated internal standard (like trifluorotoluene) allows for quantitative yield determination without isolation.[7][10]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can track the disappearance of starting material and the appearance of the product peak with the correct mass.

Part 3: Reference Protocol

Protocol: Synthesis of an Aryl Difluoromethyl Ether using Sodium Chlorodifluoroacetate

This protocol is adapted from a robust and scalable procedure and is suitable for a wide range of phenols.[2]

Materials:

  • Phenol substrate (1.0 equiv)

  • Sodium Chlorodifluoroacetate (2.0 - 3.0 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (e.g., 5.0 mmol), potassium carbonate (15.0 mmol, 3.0 equiv), and sodium chlorodifluoroacetate (15.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous DMF (e.g., 25 mL, to make a 0.2 M solution) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. Note: The thermal decarboxylation of the acetate salt generates the active :CF₂ species.[2]

  • Monitoring: Monitor the reaction by TLC or by taking aliquots for ¹⁹F NMR analysis. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Scaling Up 2-Chloro-2,2-difluoroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in scaling up reactions involving 2-Chloro-2,2-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. Here, we will address common issues, provide troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and successful scale-up.

I. Overview of Common Scale-Up Challenges

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, presents several challenges during scale-up.[1][2] These challenges are often rooted in the inherent reactivity of the reagents and the nature of the reaction itself, most commonly the Friedel-Crafts acylation. Key areas of concern include:

  • Exothermic Reactions and Heat Management: The reaction between the acylating agent and the aromatic substrate in the presence of a Lewis acid is often highly exothermic.[3][4] Inadequate heat management on a larger scale can lead to temperature spikes, increased by-product formation, and potentially a dangerous runaway reaction.[5]

  • Catalyst Deactivation and Loading: Lewis acid catalysts like aluminum chloride are sensitive to moisture and can be deactivated by certain functional groups.[1][6] Optimizing catalyst loading for large-scale batches is crucial to balance reactivity, cost, and waste generation.

  • By-product Formation and Purification: Side reactions, such as the formation of isomers and polysubstituted products, can become more pronounced at scale.[7] The subsequent purification of the final product can be complicated by the presence of these impurities.

  • Work-up and Quenching Procedures: The quenching of large volumes of reactive reagents, particularly the Lewis acid, is a hazardous operation that requires careful planning and execution to control the exothermic release of heat and corrosive gases.[8]

  • Safety and Handling: this compound and many of the reagents used in its synthesis are hazardous.[9] Handling large quantities of these materials necessitates stringent safety protocols and specialized equipment.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up of this compound reactions in a question-and-answer format.

Low Yield and Incomplete Conversion

Q1: My reaction yield dropped significantly when I moved from a 1L to a 100L reactor. What are the likely causes?

A low yield upon scale-up can be attributed to several factors. Inadequate mixing in the larger reactor can lead to localized "hot spots" or areas of poor reagent distribution, resulting in incomplete reaction and by-product formation. Catalyst deactivation due to moisture in the larger reactor or raw materials is another common culprit. Finally, ensure that the temperature is being accurately monitored and controlled throughout the larger reaction volume.

Q2: I'm observing a significant amount of starting material in my final product. How can I drive the reaction to completion?

First, verify the quality and purity of your reagents, especially the Lewis acid catalyst. Anhydrous conditions are critical for Friedel-Crafts reactions.[3] Consider increasing the reaction time or slightly raising the temperature after the initial exothermic phase. You may also need to re-evaluate the stoichiometry of your reactants and catalyst loading for the larger scale.

By-product Formation and Purity Issues

Q3: I'm seeing an increase in isomeric impurities in my scaled-up batch. How can I improve the regioselectivity?

The formation of isomers is a known challenge in Friedel-Crafts acylations. Lowering the reaction temperature can often favor the formation of the thermodynamically more stable isomer.[5] Additionally, the choice of solvent can influence the isomer ratio. Consider exploring alternative solvents or solvent mixtures that have been reported to improve selectivity in similar reactions.

Q4: How can I prevent polysubstitution in my reaction?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation due to the deactivating effect of the acyl group, it can still occur with highly activated aromatic rings.[7] To minimize this, you can:

  • Use a large excess of the aromatic substrate.

  • Control the reaction temperature carefully, as lower temperatures generally disfavor further substitution.

  • Consider a milder Lewis acid catalyst.[10]

Safety and Handling Concerns

Q5: What are the best practices for safely quenching a large-scale Friedel-Crafts reaction?

The quenching of the aluminum chloride catalyst is highly exothermic and releases HCl gas.[8] For large-scale reactions:

  • Always add the reaction mixture to the quenching solution (e.g., crushed ice or cold, dilute acid), never the other way around. [8]

  • Ensure vigorous stirring of the quenching solution to dissipate heat effectively.

  • Perform the quench in a well-ventilated area or a reactor equipped with a scrubber to handle the off-gassing of HCl.

  • Monitor the temperature of the quenching mixture throughout the addition.

Q6: What personal protective equipment (PPE) is essential when handling this compound and its reagents at scale?

Appropriate PPE is critical. This includes, but is not limited to:

  • Chemical-resistant gloves and apron.

  • Safety goggles and a face shield.

  • A respirator with appropriate cartridges for organic vapors and acid gases.

  • Fire-retardant lab coat.

III. Experimental Protocols and Methodologies

Protocol 1: Lab-Scale Synthesis of this compound via Friedel-Crafts Acylation

This protocol is intended for laboratory-scale synthesis and serves as a baseline before scaling up.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) as solvent

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add chloroacetyl chloride to the suspension with stirring.

  • After the addition is complete, add anhydrous fluorobenzene dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and dilute HCl.[8]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Scale-Up Considerations and a More Scalable Synthetic Route

Direct scale-up of the traditional Friedel-Crafts reaction requires careful consideration of heat and mass transfer. An alternative, more scalable, and environmentally friendly approach involves the synthesis from 2,2,2-trifluoroacetophenone.[5]

Key Scale-Up Parameters for Traditional Friedel-Crafts:

ParameterLab-Scale (1L)Pilot-Scale (100L)Rationale for Change
Reagent Addition Time 30-60 minutes2-4 hoursSlower addition to manage the exotherm in a larger volume.
Cooling System Ice bathJacketed reactor with a chillerMore robust and controlled cooling is necessary.
Stirrer Type Magnetic stir barOverhead mechanical stirrerEnsures efficient mixing in the larger vessel.
Catalyst Loading 1.1 - 1.3 equivalents1.05 - 1.2 equivalentsOptimization to reduce cost and waste at scale.

Alternative Scalable Synthesis Workflow:

G cluster_0 Step 1: Silyl Enol Ether Formation cluster_1 Step 2: Chlorination 2,2,2-Trifluoroacetophenone 2,2,2-Trifluoroacetophenone Reductive Defluorination Reductive Defluorination 2,2,2-Trifluoroacetophenone->Reductive Defluorination Mg, TMSCl 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene Reductive Defluorination->2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene Chlorination Chlorination 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene->Chlorination Cl2 or NCS This compound This compound Chlorination->this compound

Caption: A more scalable, non-ODS route to this compound.

IV. Visualization of Workflows and Concepts

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check 1. Verify Reagent Quality - Anhydrous conditions? - Catalyst activity? start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok condition_review 2. Review Reaction Conditions - Temperature control? - Adequate mixing? conditions_ok Conditions OK? condition_review->conditions_ok workup_analysis 3. Analyze Work-up - Incomplete quenching? - Emulsion formation? workup_ok Work-up OK? workup_analysis->workup_ok reagent_ok->condition_review Yes Use fresh/purified reagents Use fresh/purified reagents reagent_ok->Use fresh/purified reagents No conditions_ok->workup_analysis Yes Optimize temp & mixing Optimize temp & mixing conditions_ok->Optimize temp & mixing No Consult Senior Chemist Consult Senior Chemist workup_ok->Consult Senior Chemist Yes Optimize work-up procedure Optimize work-up procedure workup_ok->Optimize work-up procedure No Use fresh/purified reagents->reagent_check Optimize temp & mixing->condition_review Optimize work-up procedure->workup_analysis

Caption: A stepwise workflow for troubleshooting low yields.

Scale-Up Safety Protocol for Exothermic Reactions

G cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Emergency Preparedness a 1. Conduct Calorimetry Study (DSC/RC1) to determine heat flow b 2. Calculate Adiabatic Temperature Rise a->b c 3. Define Safe Operating Limits b->c d 4. Slow Reagent Addition with continuous temperature monitoring c->d e 5. Ensure Adequate Cooling Capacity d->e f 6. Have Quenching Agent Ready e->f g 7. Know Emergency Shutdown Procedure f->g

Caption: Safety protocol for managing exothermic reactions during scale-up.

V. References

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References

Technical Support Center: Optimizing Difluorocarbene Generation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Critical Role of Base Concentration and Selection

Welcome to the technical support center for difluorocarbene chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters in difluorocarbene generation: the role of the base. Difluorocarbene (:CF₂) is a uniquely versatile intermediate for installing valuable difluoromethylene (–CF₂–) and difluoromethyl (–CF₂H) groups into organic molecules.[1] However, its high reactivity means that its generation must be precisely controlled to avoid undesired side reactions and achieve high yields.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. We will explore how the choice and concentration of a "base"—a term that can refer to a traditional Brønsted-Lowry base, a Lewis base, or a nucleophilic initiator—is fundamentally linked to the precursor, the substrate, and the desired transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of the base in generating difluorocarbene.

Q1: Why is a base or initiator required to generate difluorocarbene from common precursors?

A: A base or nucleophilic initiator is the energetic trigger required to start the decomposition of a stable precursor into the highly reactive difluorocarbene intermediate. The mechanism of action depends on the precursor:

  • Deprotonation: For precursors with an acidic proton, such as fluoroform (CHF₃), a strong base (e.g., KOH, t-BuOK) is required to remove the proton, forming a trifluoromethyl anion (CF₃⁻). This anion is unstable and rapidly eliminates a fluoride ion to generate difluorocarbene.[2]

  • Nucleophilic Attack/Initiation: For silicon-based precursors like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent), generation is typically initiated by a nucleophilic catalyst, such as a fluoride source (e.g., TBAF) or sodium iodide (NaI).[3][4][5] The nucleophile attacks the silicon atom, leading to the formation of a transient trifluoromethyl anionoid, which then fragments into difluorocarbene and fluoride.[3][4]

  • Decarboxylation Assistance: For precursors like sodium chlorodifluoroacetate (ClCF₂CO₂Na), the process is often thermal.[6][7] However, a base (e.g., K₂CO₃) is frequently used not to generate the carbene directly, but to deprotonate the nucleophilic substrate (like a phenol), making it reactive enough to trap the difluorocarbene as it is formed.[6]

Q2: How does base strength influence the rate of difluorocarbene generation?

A: Base strength is a critical factor for controlling the reaction kinetics.

  • For Deprotonation-based Pathways (e.g., Fluoroform): A stronger base will deprotonate the precursor more rapidly, leading to a faster rate of carbene generation. This can be detrimental if the rate of generation outpaces the rate at which your substrate can trap the carbene, leading to dimerization and other side reactions.[2]

  • For Nucleophilic Initiation (e.g., TMSCF₃): The "strength" relates more to the nucleophilicity of the initiator. Potent nucleophiles like fluoride ions from TBAF can lead to very rapid, sometimes uncontrollable, reactions. Milder initiators are often preferred for better control.[3][4] Using a weak base with a precursor that requires a strong base will result in little to no reaction.

Q3: What are the most common side reactions related to improper base concentration?

A: Improper base concentration is a primary cause of low yields and complex product mixtures.

  • Concentration Too High:

    • Carbene Quenching: Difluorocarbene is electrophilic and can be attacked by nucleophilic bases. This is especially problematic in reactions like alkene cyclopropanations where the substrate is not highly nucleophilic.

    • Rapid Generation & Dimerization: An excessive base concentration can generate :CF₂ so quickly that it dimerizes to form tetrafluoroethylene (TFE) before it can be trapped by the substrate.[3]

    • Substrate/Product Decomposition: Many substrates and products are sensitive to strong bases, leading to decomposition, epimerization, or other undesired transformations.

  • Concentration Too Low:

    • Incomplete Reaction: The most obvious outcome is low conversion of the starting material due to insufficient generation of the carbene.

    • Stalled Catalytic Cycle: In nucleophilically initiated reactions, an insufficient amount of the initiator will lead to a stalled or sluggish reaction.[3][4]

Q4: How does the choice of difluorocarbene precursor dictate the base/initiator strategy?

A: The precursor and the required base are intrinsically linked. There is no one-size-fits-all solution. The chemical nature of the precursor determines the type of activation it requires. For instance, using a strong Brønsted base like KOH with TMSCF₃ is not a standard method for difluorocarbene generation; this precursor requires a specific nucleophilic trigger.[8][9] Conversely, using a mild initiator like NaI with fluoroform will not be effective, as fluoroform requires deprotonation by a strong base.[2]

Part 2: Troubleshooting Guides

This section provides structured solutions to common experimental problems.

Problem: Low or No Product Yield

Symptom: Analysis (TLC, GC-MS, NMR) shows a high percentage of unreacted starting material and/or a complex mixture of unidentifiable byproducts.

G start Low or No Yield Observed q1 Is the base/initiator appropriate for the chosen precursor? start->q1 q2 Is the base stoichiometry correct? q1->q2 a1_yes sol_low Solution: - Increase base equivalents incrementally. - Verify base quality/activity. q1->sol_low a1_no a1_yes Yes a1_no No sol_high Solution: - Reduce base equivalents. - Employ slow-addition protocol. q2->sol_high a2_high q2->sol_low a2_low q3 Is the rate of addition controlled? q2->q3 a2_correct a2_high Too High (> recommended) a2_low Too Low (< recommended) a2_correct Correct end_node Yield Improved sol_high->end_node sol_low->end_node sol_rate Solution: - Add base/initiator solution dropwise via syringe pump. - Consider reverse addition (add precursor to base/substrate mix). q3->sol_rate a3_no q3->end_node a3_yes a3_yes Yes a3_no No sol_rate->end_node

Caption: Troubleshooting workflow for low yields in difluorocarbene reactions.

Cause 1: Mismatch Between Precursor and Base/Initiator

The activation mechanism for each precursor is unique. Using an inappropriate base will lead to reaction failure.

Solution: Ensure you are using a validated precursor-base pair. Consult the table below for common pairings and the rationale behind them.

Table 1: Common Difluorocarbene Precursors and Associated Base/Initiator Systems

PrecursorCommon Base/InitiatorRole of Base/InitiatorTypical Use CaseCitations
TMSCF₃ (Ruppert-Prakash Reagent)NaI, TBAF, TBAT, CsFNucleophilic Initiator: Attacks silicon to release a transient CF₃⁻ anionoid, which generates :CF₂.[3][4]Difluorocyclopropanation, Difluoromethylation[3][4][9]
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)K₂CO₃, Cs₂CO₃ (often with heat)Substrate Deprotonation: Activates the nucleophile (e.g., phenol, thiol) to trap the thermally generated :CF₂.[6]O/S-Difluoromethylation[6]
Fluoroform (CHF₃)KOH, NaOH, t-BuOK (often in a two-phase system)Brønsted Base: Deprotonates CHF₃ to form CF₃⁻, which eliminates F⁻ to yield :CF₂.[2]O/S-Difluoromethylation[2]
TMSCF₂Br Bromide/Acetate ions, HMPA, DMPU (mildly basic)Nucleophilic Initiator: Mildly basic activators initiate the decomposition of the silane to generate difluorocarbene.[10][11]Consecutive bond-forming reactions[10][11]
Diethyl Bromodifluoromethylphosphonate Basic Hydrolysis (e.g., KOH)Brønsted Base: Promotes P-C bond cleavage, leading to a bromodifluoromethyl anion which converts to :CF₂.O/S-Difluoromethylation at low temp.[2]

Cause 2: Incorrect Base Stoichiometry

Even with the correct pair, the amount of base is crucial.

  • If Base Concentration is Too Low: The rate of carbene generation will be insufficient, leading to an incomplete reaction.

  • If Base Concentration is Too High: This is a very common issue. The excess base can act as a competing nucleophile, trapping and quenching the difluorocarbene before it can react with your substrate. This is particularly problematic for less reactive substrates like unactivated alkenes.

Solution:

  • Start with Literature Precedent: Begin with the stoichiometric ratios reported in reliable sources for your specific reaction class.

  • Systematic Optimization: If yields are low, perform a small-scale optimization study, varying the base equivalents (e.g., 0.8, 1.0, 1.2, 1.5 equivalents relative to the limiting reagent).

  • Consider Slow Addition: For reactions sensitive to high instantaneous concentrations of base, using a syringe pump to add the base or initiator solution over a prolonged period (e.g., 1-2 hours) is highly effective. This maintains a low, steady-state concentration of both the base and the difluorocarbene, favoring the desired reaction pathway over side reactions.[3][4]

Problem: Formation of Tetrafluoroethylene (TFE) Dimer

Symptom: You observe the formation of byproducts consistent with the dimerization of difluorocarbene (e.g., TFE) or its subsequent reactions.

Cause: This occurs when the rate of difluorocarbene generation significantly exceeds the rate of its consumption by the substrate. The high instantaneous concentration of :CF₂ allows it to collide with and react with itself.[3] This is often triggered by a high concentration of a potent base or initiator.

Solution:

  • Reduce Initiator/Base Concentration: Lower the catalytic loading of your initiator (for TMSCF₃) or the equivalents of your base.

  • Implement Slow Addition: This is the most robust solution. By adding the precursor or the base slowly, you prevent a buildup of the reactive carbene intermediate.

  • Lower the Reaction Temperature: Reducing the temperature will slow down all reaction rates, including the rate of carbene generation, which can often favor the desired trapping reaction.

  • Increase Substrate Concentration: A higher concentration of the trapping agent (your substrate) can kinetically favor the desired bimolecular reaction over the undesired carbene dimerization.

Caption: Kinetic control in difluorocarbene reactions.

Part 3: Experimental Protocols

These protocols provide a starting point for key transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: O-Difluoromethylation of 4-Methoxyphenol using Sodium Chlorodifluoroacetate

This protocol is adapted from procedures where a base is used to deprotonate the phenol nucleophile.[6]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 4-methoxyphenol (1.0 equiv), sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.0 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous DMF or acetonitrile as the solvent. The concentration should be approximately 0.2-0.5 M with respect to the phenol.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots. Typical reaction times are 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired aryl difluoromethyl ether.

    • Troubleshooting Note: If the reaction is sluggish, ensure the K₂CO₃ is finely powdered and anhydrous. If decomposition is observed, consider a lower reaction temperature or a milder base like Cs₂CO₃.

Protocol 2: NaI-Mediated Difluorocyclopropanation of Styrene using TMSCF₃

This protocol is based on the nucleophilic initiation of the Ruppert-Prakash reagent.[3][4]

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere, add styrene (1.0 equiv) and anhydrous sodium iodide (NaI, 0.2 equiv).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or DME). Cool the mixture to 0 °C in an ice bath. Add TMSCF₃ (2.0-3.0 equiv) dropwise via syringe.

    • Critical Note: A large excess of TMSCF₃ is often required to achieve high efficiency, as side reactions consume the reagent.[3][4]

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Dilute with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile).

  • Purification: Purify the crude product by silica gel column chromatography.

    • Troubleshooting Note: If the reaction is slow or stalls, the NaI quality may be poor. Gently heating the NaI under vacuum before use can improve activity. If the reaction is too fast and forms byproducts, consider lowering the amount of NaI (e.g., to 0.1 equiv) and maintaining the reaction at 0 °C.

References

Technical Support Center: Optimizing Reactions with 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Chloro-2,2-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and reaction optimization. Here, we address common challenges and frequently asked questions to ensure the successful application of this versatile reagent in your synthetic endeavors.

I. Understanding the Role of the Solvent: FAQs

This section addresses fundamental questions regarding the choice of solvent and its impact on the reactivity and stability of this compound.

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: The selection of an appropriate solvent is critical and hinges on several factors related to the reaction mechanism and the properties of the reactants. Key considerations include:

  • Reaction Type: The nature of the reaction (e.g., nucleophilic substitution, Friedel-Crafts acylation, difluorocarbene generation) will dictate the optimal solvent properties.

  • Solvent Polarity: The polarity of the solvent, often indicated by its dielectric constant, influences the solubility of reactants and the stabilization of charged intermediates or transition states.[1][2][3]

  • Protic vs. Aprotic Nature: The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) significantly impacts the reactivity of nucleophiles and the stability of ionic species.[1][4][5]

  • Reactant and Reagent Solubility: Ensuring all components of the reaction are adequately dissolved is crucial for achieving optimal reaction rates and yields.

  • Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.

  • Potential for Side Reactions: The solvent should be inert under the reaction conditions to avoid unwanted side reactions with the starting material, reagents, or products.

Q2: How does solvent polarity affect the stability of this compound?

A2: The polarity of the solvent can influence the stability of this compound, particularly concerning its conformational preferences and the potential for decomposition. The molecule possesses a significant dipole moment due to the presence of the carbonyl group and the electronegative halogen atoms.

In polar solvents, the s-trans conformer of similar 2'-fluoro-substituted acetophenones is generally preferred, and the magnitude of through-space NMR coupling constants has been shown to correlate with the solvent's dielectric constant.[6][7] While this specific data is for a related compound, the principle of solvent polarity influencing conformational equilibrium is broadly applicable. Increased solvent polarity can stabilize polar ground states and intermediates, which can be beneficial for certain reaction pathways. However, highly polar protic solvents might also facilitate undesired side reactions like hydrolysis.

Q3: What is the difference between polar protic and polar aprotic solvents, and when should I use each?

A3: The key distinction lies in the presence of a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), which allows for hydrogen bonding.[4][5][8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can donate hydrogen bonds. They are effective at solvating both cations and anions.[8]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone) lack O-H or N-H bonds and cannot donate hydrogen bonds, though they can act as hydrogen bond acceptors.[4][5] They are excellent at solvating cations but less so for anions.

The choice between them is dictated by the reaction mechanism:

  • Use Polar Protic Solvents for reactions that proceed through ionic intermediates that require stabilization, such as SN1 type reactions.[1][2][4]

  • Use Polar Aprotic Solvents for reactions where a strong, unencumbered nucleophile is required, such as SN2 reactions.[4] These solvents enhance the reactivity of anionic nucleophiles by not forming a strong solvation shell around them.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound, with a focus on the role of the solvent.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Symptoms: Incomplete conversion of starting material or formation of significant side products.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice:

    • Cause: Using a polar protic solvent with a strong anionic nucleophile can lead to excessive solvation of the nucleophile, reducing its reactivity.

    • Solution: Switch to a polar aprotic solvent like acetonitrile, DMF, or DMSO to enhance nucleophilicity.[4] For instance, in the difluoromethylation of phenols using this compound as a difluorocarbene precursor, an acetonitrile-water mixture was found to be optimal.[9]

  • Poor Solubility of Reagents:

    • Cause: The nucleophile or base may not be fully dissolved in the chosen solvent.

    • Solution: Select a solvent in which all reactants are soluble at the reaction temperature. A solvent mixture might be necessary. For example, the use of an acetonitrile-water mixture can improve the solubility of both the organic substrate and an inorganic base like KOH.[9]

  • Side Reactions with the Solvent:

    • Cause: The solvent may be reacting with the starting material or strong bases. For example, using acetone with a strong base can lead to aldol condensation side products.

    • Solution: Choose an inert solvent under the reaction conditions. Refer to chemical compatibility charts and literature precedents.

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

Symptoms: A mixture of isomers is obtained, complicating purification and reducing the yield of the desired product.

Possible Causes & Solutions:

  • Solvent Effect on Regioselectivity:

    • Cause: The polarity of the solvent can influence the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.[10]

    • Solution: For Friedel-Crafts acylations, non-polar solvents like dichloromethane or carbon disulfide often favor the kinetically controlled product.[10] In contrast, polar solvents like nitrobenzene can promote the formation of the thermodynamically more stable isomer.[10] It is crucial to screen solvents to find the optimal balance for the desired regioselectivity.

  • Catalyst Deactivation:

    • Cause: Traces of water in the solvent can deactivate the Lewis acid catalyst (e.g., AlCl₃).

    • Solution: Ensure all solvents and reagents are anhydrous.[11] Using freshly opened or properly dried solvents is critical.

Issue 3: Difluorocarbene Generation is Inefficient

Symptoms: Low yield of the desired difluoromethylated product.

Possible Causes & Solutions:

  • Suboptimal Solvent System for Base-Mediated Elimination:

    • Cause: The generation of difluorocarbene from this compound is typically base-mediated. The solvent plays a crucial role in mediating the basicity and solubility of the base.

    • Solution: An optimized solvent system is often a mixture. For the difluoromethylation of phenols, a mixture of an organic solvent and water (e.g., acetonitrile/water) has been shown to be effective when using a base like KOH.[9] Other solvents like 1,4-dioxane, diglyme, and DME can also be used, but may result in lower yields.[9]

  • Reaction Temperature is Too Low:

    • Cause: The elimination reaction to form the carbene may have a significant activation energy.

    • Solution: Increasing the reaction temperature can improve the rate of carbene formation. For example, in the difluoromethylation of 4-cyanophenol, increasing the temperature to 80 °C was beneficial.[9]

III. Experimental Protocols & Data

This section provides a detailed experimental protocol for a common application of this compound and a table summarizing solvent effects.

Protocol: Difluoromethylation of Phenols using this compound

This protocol is adapted from the work of Zhang et al. and describes the synthesis of aryl difluoromethyl ethers.[9][12]

Materials:

  • This compound

  • Substituted phenol

  • Potassium hydroxide (KOH)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a pressure tube, add the substituted phenol (1 mmol) and a solution of KOH (30 wt % in H₂O, 4 mL, approx. 21 mmol).

  • Cool the mixture to -78 °C.

  • Add this compound (5 mmol) to the cold mixture.

  • Seal the pressure tube and heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., ¹⁹F NMR, TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a suitable acidic solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aryl difluoromethyl ether.

Table 1: Solvent Effects on the Difluoromethylation of 4-Cyanophenol

The following data, adapted from Zhang et al., illustrates the impact of solvent choice on the yield of 4-cyano-1-(difluoromethoxy)benzene.[9]

EntryOrganic SolventYield (%)
1Acetonitrile75
21,4-Dioxane65
3Diglyme58
4DME62

Reaction conditions: 4-cyanophenol (1 mmol), KOH (30 wt% in H₂O, 4 mL), this compound (5 mmol), organic solvent/water (1:1 v/v), 80 °C, 4 h. Yields determined by ¹⁹F NMR.

IV. Visualizing Reaction Pathways and Logic

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Solvent_Selection_Workflow start Define Reaction Type nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub friedel_crafts Friedel-Crafts Acylation start->friedel_crafts carbene_gen Difluorocarbene Generation start->carbene_gen protic_vs_aprotic Consider Protic vs. Aprotic nucleophilic_sub->protic_vs_aprotic polarity Evaluate Solvent Polarity friedel_crafts->polarity solubility Check Reactant Solubility carbene_gen->solubility polar_aprotic Polar Aprotic (e.g., MeCN, DMF) Enhances Nucleophilicity protic_vs_aprotic->polar_aprotic Strong Nucleophile (SN2) polar_protic Polar Protic (e.g., EtOH, H2O) Stabilizes Intermediates protic_vs_aprotic->polar_protic Weak Nucleophile (SN1) non_polar Non-Polar (e.g., CH2Cl2) Favors Kinetic Products polarity->non_polar polar_fc Polar (e.g., Nitrobenzene) Favors Thermodynamic Products polarity->polar_fc solvent_mixture Solvent Mixture (e.g., MeCN/H2O) Improves Solubility & Reactivity solubility->solvent_mixture optimize Optimize Reaction Conditions (Temp., Conc.) polar_aprotic->optimize polar_protic->optimize non_polar->optimize polar_fc->optimize solvent_mixture->optimize

References

How to avoid impurities in the synthesis of 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-2,2-difluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As a Senior Application Scientist, I have compiled this guide based on established chemical principles and field-proven insights to address common challenges and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary, well-established methods for the synthesis of this compound:

  • Friedel-Crafts Acylation: This is a classic approach where benzene is acylated with chloro(difluoro)acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1]. The reaction is an electrophilic aromatic substitution[2].

  • From 2,2,2-Trifluoroacetophenone: This newer method is considered a more environmentally friendly alternative as it avoids the use of ozone-depleting precursors[3]. It involves the conversion of 2,2,2-trifluoroacetophenone to a 2,2-difluoro enol silyl ether intermediate, followed by chlorination[3].

Troubleshooting Guide

This guide is structured to address specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield in Friedel-Crafts Acylation

Question: I am experiencing a low yield in my Friedel-Crafts acylation of benzene with chloro(difluoro)acetyl chloride and AlCl₃. What are the likely causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation can often be attributed to several factors related to reagent quality, reaction conditions, and workup procedures.

Causality and Solutions:

  • Moisture Contamination: Aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze the AlCl₃, rendering it inactive as a catalyst. This will also hydrolyze the chloro(difluoro)acetyl chloride starting material.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous benzene and ensure the AlCl₃ is a fresh, high-purity grade.

  • Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which means the catalyst is not truly catalytic and must be used in stoichiometric amounts or a slight excess[4].

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the chloro(difluoro)acetyl chloride.

  • Improper Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction may be sluggish. If it's too high, it can promote side reactions.

    • Solution: The reaction is typically started at a low temperature (e.g., 0-5 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated (e.g., 50-55 °C) to drive the reaction to completion[1]. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.

  • Inefficient Quenching and Workup: Improper quenching of the reaction can lead to product loss or the formation of impurities.

    • Solution: The reaction mixture should be quenched by slowly adding it to ice-cold dilute hydrochloric acid. This will break up the aluminum chloride-ketone complex and move the aluminum salts into the aqueous layer.

Experimental Protocol: Optimized Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous benzene (as the solvent and reactant).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloro(difluoro)acetyl chloride (1.0 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Issue 2: Presence of Impurities in the Crude Product

Question: My crude this compound shows multiple spots on TLC/peaks in GC-MS. What are the likely impurities and how can I avoid them?

Answer:

The impurities present will depend on the synthetic route. Below is a breakdown of potential impurities for both major routes.

From Friedel-Crafts Acylation:

  • Unreacted Starting Materials: Benzene and chloro(difluoro)acetyl chloride.

  • Hydrolysis Products: If moisture is present, chloro(difluoro)acetyl chloride can hydrolyze to chloro(difluoro)acetic acid. The final product can also be susceptible to hydrolysis under harsh workup conditions.

  • Polysubstituted Byproducts: Although less common in acylation compared to alkylation, there is a small possibility of di-acylation, especially with prolonged reaction times or high temperatures.

From 2,2,2-Trifluoroacetophenone Route:

  • Unreacted 2,2,2-Trifluoroacetophenone: Incomplete initial reaction.

  • Incompletely Chlorinated Intermediates: If the chlorination of the silyl enol ether is not complete.

  • Over-chlorinated Products: Although less likely, polychlorination at other positions is a possibility.

  • Byproducts from Chlorinating Agent: For example, succinimide if N-chlorosuccinimide (NCS) is used[3].

Visualizing Impurity Formation (Friedel-Crafts Route):

G Benzene Benzene Target This compound Benzene->Target Desired Reaction Impurity4 Di-acylated Product Benzene->Impurity4 AcylChloride Chloro(difluoro)acetyl Chloride AcylChloride->Target Impurity3 Chloro(difluoro)acetic Acid AcylChloride->Impurity3 AlCl3 AlCl₃ AlCl3->Target Moisture Moisture (H₂O) Moisture->AcylChloride Hydrolysis Target->Impurity4 Impurity1 Unreacted Benzene Impurity2 Unreacted Acyl Chloride

Caption: Potential impurity pathways in the Friedel-Crafts synthesis.

Strategies for Minimizing Impurities:

  • Control Stoichiometry: Use a slight excess of benzene to ensure the complete consumption of the acylating agent.

  • Maintain Anhydrous Conditions: As mentioned in Issue 1, rigorously exclude moisture.

  • Optimize Reaction Time and Temperature: Monitor the reaction to avoid prolonged reaction times that could lead to side products.

  • Careful Workup: Use a mild aqueous workup to prevent hydrolysis of the product.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify my this compound. What are the recommended purification methods?

Answer:

The two most effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

Method 1: Fractional Distillation

This is often the preferred method for larger scale purification, especially if the impurities have significantly different boiling points from the product.

ParameterRecommended ValueRationale
Pressure 10-35 mmHgReduces the boiling point to prevent thermal decomposition.
Boiling Point ~94-96 °C at 35 mmHg[5]The literature reported boiling point.
Apparatus A fractional distillation setup with a short Vigreux column.Provides sufficient theoretical plates for separation without significant product holdup.

Experimental Protocol: Fractional Distillation

  • Assemble a fractional distillation apparatus. Ensure all joints are well-sealed.

  • Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask in a heating mantle.

  • Collect the fraction that distills at the expected boiling point and pressure. Discard any initial lower-boiling fractions.

Method 2: Column Chromatography

This method is excellent for removing non-volatile impurities and closely related byproducts.

ParameterRecommended Media/SolventRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for moderately polar compounds.
Eluent System A gradient of ethyl acetate in hexane (e.g., 0-10% ethyl acetate)Allows for the elution of the less polar product while retaining more polar impurities. The optimal gradient should be determined by TLC analysis.

Experimental Protocol: Column Chromatography

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow:

G Crude Crude Product Distillation Fractional Distillation Crude->Distillation For large scale & volatile impurities Chromatography Column Chromatography Crude->Chromatography For small scale & polar impurities Pure Pure Product (>95%) Distillation->Pure Chromatography->Pure

Caption: Purification options for this compound.

Issue 4: How can I confirm the purity and identity of my final product?

Question: What analytical techniques should I use to assess the purity and confirm the structure of my synthesized this compound?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can help identify byproducts[5].

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the final product. For fluorinated compounds, specialized fluorinated HPLC phases can sometimes offer better separation[6].

Structure Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic signals for the aromatic protons.

    • ¹³C NMR: Will confirm the number of unique carbons and the presence of the carbonyl group.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. It will provide a distinct signal for the -CF₂Cl group and can be very sensitive for detecting fluorine-containing impurities[3].

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl (C=O) group, typically around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which should correspond to the molecular weight of the product (190.57 g/mol ). The isotopic pattern for the chlorine atom will also be present.

TechniqueKey Information Provided
GC-MS Purity assessment, identification of volatile impurities, fragmentation pattern.
HPLC Quantitative purity analysis.
¹H NMR Information on the aromatic and any alkyl protons.
¹³C NMR Carbon skeleton and carbonyl confirmation.
¹⁹F NMR Confirmation of the difluorochloro group and detection of fluorinated impurities.
IR Presence of the carbonyl functional group.
MS Molecular weight and isotopic pattern.

By employing these troubleshooting strategies and analytical techniques, you can effectively overcome common challenges in the synthesis of this compound and ensure a high-purity final product for your research and development needs.

References

Validation & Comparative

2-Chloro-2,2-difluoroacetophenone as a non-ODS alternative for difluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Chloro-2,2-difluoroacetophenone (CDFA): A Superior Non-ODS Alternative for Difluoromethylation in Modern Chemistry

For researchers, medicinal chemists, and professionals in drug development, the incorporation of the difluoromethyl (–CF₂H) group into molecular scaffolds is a cornerstone of modern discovery. This small moiety can dramatically enhance a molecule's pharmacological profile by acting as a bioisostere for hydroxyl, thiol, or amine groups, improving metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to act as a hydrogen bond donor.[1][2][3][4]

However, the historical reliance on difluoromethylation reagents derived from ozone-depleting substances (ODS), such as chlorodifluoromethane (CHClF₂, Freon-22), presents a significant environmental and regulatory challenge.[5][6] This guide provides a comprehensive comparison of this compound (CDFA), a powerful, easy-to-handle, and environmentally benign alternative that is transforming the landscape of difluoromethylation. We will delve into its mechanism, compare its performance against other reagents with supporting data, and provide a validated experimental protocol for its application.

The Problem with Traditional Reagents: Why a Non-ODS Alternative is Critical

The Montreal Protocol and subsequent global regulations have phased out the production and use of ODS due to their detrimental effect on the stratospheric ozone layer. For chemists, this means that classical reagents like Freon-22, while effective, are no longer sustainable or readily accessible for large-scale applications.[6] Beyond the environmental impact, these gaseous reagents often require specialized handling equipment and can lead to variable yields and the formation of unwanted byproducts.[7] This has spurred the development of novel, non-ODS reagents to meet the demands of modern, sustainable chemistry.[8][9]

Introducing CDFA: A Non-ODS Difluorocarbene Precursor

This compound (CDFA), also known as chlorodifluoromethyl phenyl ketone, has emerged as a highly effective and practical solution.[10] It is a commercially available liquid that serves as an excellent precursor to difluorocarbene (:CF₂), the reactive intermediate responsible for difluoromethylation.[5][11]

Critically, CDFA is synthesized from non-ODS starting materials, such as 2,2,2-trifluoroacetophenone, making it an environmentally responsible choice.[5][6] Its ease of handling (a liquid with a boiling point of 94-96 °C/35 mmHg) and high efficiency make it a superior alternative to traditional Freon- or Halon-based methods.[10][11]

Mechanism of Action: Base-Mediated Difluorocarbene Generation

The efficacy of CDFA lies in its straightforward, base-mediated generation of difluorocarbene. The reaction is believed to proceed through a haloform-type reaction mechanism. In the presence of a base, such as potassium hydroxide or potassium carbonate, the carbonyl group facilitates the cleavage of the C-C bond, releasing the electrophilic difluorocarbene and forming a benzoate salt as a byproduct. This in situ generated difluorocarbene is then readily trapped by a wide range of nucleophiles.[6]

CDFA_Mechanism cluster_0 CDFA Activation & Carbene Generation cluster_1 Nucleophilic Trapping CDFA C₆H₅COCF₂Cl (CDFA) Intermediate [C₆H₅C(O⁻)(OH)CF₂Cl] CDFA->Intermediate + Base Base Base (e.g., OH⁻) Carbene :CF₂ (Difluorocarbene) Intermediate->Carbene C-C Cleavage Byproduct C₆H₅COO⁻ (Benzoate) Intermediate->Byproduct Nucleophile Phenoxide (Ar-O⁻) Carbene->Nucleophile Trapping Product_Intermediate [Ar-O-CF₂⁻] Nucleophile->Product_Intermediate + :CF₂ Product Ar-OCF₂H (Aryl Difluoromethyl Ether) Product_Intermediate->Product + H⁺ (from H₂O) Proton H₂O

Figure 1: Proposed mechanism for CDFA-mediated difluoromethylation of phenols.

Comparative Analysis: CDFA vs. Other Difluoromethylation Reagents

To fully appreciate the advantages of CDFA, it is essential to compare it with other available reagents. Difluoromethylation strategies can be broadly categorized into electrophilic (carbene-based), nucleophilic, and radical pathways.[1] CDFA belongs to the first category.

Reagent/MethodReagent TypePhase/HandlingODS StatusTypical SubstratesKey AdvantagesKey Limitations
CDFA Difluorocarbene Liquid Non-ODS Phenols, Thiols, Amines Easy to handle, high yields, environmentally friendly, mild conditions Primarily for heteroatom difluoromethylation (O, S, N)
CHClF₂ (Freon-22) DifluorocarbeneGasODSPhenols, ThiolsHistorically effective, inexpensiveOzone-depleting , requires pressure equipment, variable yields
ClCF₂COONa DifluorocarbeneSolidNon-ODSPhenols, N-heterocyclesSolid, non-ODSRequires high temperatures (thermal decarboxylation), can be inefficient
TMSCF₂H Nucleophilic CF₂H⁻LiquidNon-ODSCarbonyls, IminesVersatile for C-CF₂H bond formationRequires stoichiometric base, can be unstable
PhSO₂CF₂Cl (Hu's) DifluorocarbeneSolidNon-ODSPhenols, ThiolsNon-ODS, effectiveSolid reagent, may require specific conditions for activation
Zn(SO₂CF₂H)₂ (DFMS) Radical •CF₂HSolidNon-ODSHeteroarenes, AlkenesExcellent for C-H difluoromethylation, mild radical conditionsRequires a radical initiator (e.g., peroxide), different reactivity profile

Data compiled from sources: [1][5][6][7][8][12]

As the table illustrates, CDFA occupies a highly advantageous position, particularly for the O-difluoromethylation of phenols, a critical transformation in medicinal chemistry.[5][8] It combines the operational simplicity of a liquid reagent with the environmental and regulatory benefits of being a non-ODS substance, while delivering high yields under mild conditions.

Experimental Protocol: O-Difluoromethylation of a Phenol using CDFA

This protocol is a representative procedure for the synthesis of aryl difluoromethyl ethers, demonstrating the practical application of CDFA. It is designed to be a self-validating system, with clear steps and checkpoints.

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment:
  • This compound (CDFA, 95%)[10]

  • Substituted Phenol (e.g., 4-hydroxyacetophenone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the phenol).

  • Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This prevents side reactions involving atmospheric moisture.

  • Reagent Addition: Add this compound (CDFA) (1.5 equiv.) to the stirring suspension at room temperature via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting phenol.[7]

  • Workup: Once the reaction is complete (typically 4-12 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Quenching and Extraction: Filter the solid salts and wash with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure aryl difluoromethyl ether.

Figure 2: General experimental workflow for phenol difluoromethylation using CDFA.

Conclusion and Future Outlook

This compound (CDFA) stands out as a premier reagent for the synthesis of aryl difluoromethyl ethers. It successfully addresses the critical need for non-ODS alternatives by providing a solution that is not only environmentally sustainable but also operationally simple, efficient, and versatile for a range of phenol derivatives.[5][6][8] Its mechanism via difluorocarbene generation under mild, basic conditions offers a reliable and scalable pathway for drug development professionals and researchers.

As the demand for fluorinated compounds in pharmaceuticals and agrochemicals continues to grow, reagents like CDFA that balance high performance with environmental responsibility will become increasingly vital.[2][3] Its adoption over traditional ODS-based methods represents a significant step forward in the practice of green and sustainable chemistry.

References

Comparing 2-Chloro-2,2-difluoroacetophenone with Freon-22 (CHClF2)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Synthetic Chemistry Professionals: 2-Chloro-2,2-difluoroacetophenone vs. Chlorodifluoromethane (Freon-22)

Introduction

In the landscape of modern synthetic chemistry, the introduction of fluorine-containing moieties is a cornerstone of drug discovery and materials science. The difluoromethyl (–CF2H) and difluoromethoxy (–OCF2H) groups are particularly valuable, acting as bioisosteres for hydroxyl, thiol, or amine groups and enhancing properties such as metabolic stability and binding affinity.[1] Historically, chlorodifluoromethane (CHClF2), widely known as Freon-22, was a workhorse reagent for generating the key difluorocarbene (:CF2) intermediate.[2][3] However, its significant environmental impact as an ozone-depleting substance (ODS) and a potent greenhouse gas has led to its global phase-out under the Montreal Protocol.[3][4][5]

This guide provides a comprehensive comparison between the traditional reagent, Freon-22, and a modern, environmentally benign alternative: this compound. We will delve into their physicochemical properties, synthetic utility, reaction protocols, and critically, their divergent safety and environmental profiles, offering researchers and drug development professionals the data-driven insights needed to select the appropriate reagent for their work.

Physicochemical Properties: A Tale of Two States

The most immediate difference between the two compounds is their physical state under standard conditions. This compound is a high-boiling, combustible liquid, making it a convenient, benchtop-stable reagent for laboratory use.[6] In contrast, Freon-22 is a gas that must be handled as a liquefied compressed gas, requiring specialized equipment and procedures.[7][8]

PropertyThis compoundFreon-22 (CHClF2)
Chemical Formula C₈H₅ClF₂O[9]CHClF₂[4][10][11]
Molecular Weight 190.57 g/mol [6][9]86.47 g/mol [3][7][10]
Appearance Liquid[6]Colorless gas[3][7][10]
Boiling Point 94-96 °C @ 35 mmHg[6]-40.7 °C @ 760 mmHg[3][10]
Density ~1.293 g/mL at 25 °C[6]3.66 kg/m ³ (gas at 15°C)[3][10]
CAS Number 384-67-8[6][9]75-45-6[3][10]

Core Synthetic Application: The Generation of Difluorocarbene

Both compounds derive their primary synthetic utility from their ability to act as precursors to difluorocarbene (:CF2), a highly reactive intermediate essential for difluoromethylation reactions.

Freon-22: The Traditional, Environmentally Detrimental Precursor

For decades, the reaction of phenols with Freon-22 in the presence of a strong base was the most common method for synthesizing aryl difluoromethyl ethers.[2] The mechanism involves the deprotonation of CHClF₂ to generate the unstable trichlorofluoromethyl anion, which then eliminates a chloride ion to form difluorocarbene.[3][12]

Despite its effectiveness, the use of Freon-22 in the lab is now untenable for several reasons:

  • Ozone Depletion: As a hydrochlorofluorocarbon (HCFC), it has an Ozone Depletion Potential (ODP) of 0.055, contributing to the destruction of the stratospheric ozone layer.[3]

  • Greenhouse Effect: It is a powerful greenhouse gas with a Global Warming Potential (GWP) approximately 1,810 times that of carbon dioxide.[3]

  • Regulatory Bans: Its production and use are strictly regulated and have been phased out in developed nations.[3][4]

This compound: A Superior, Non-ODS Alternative

This compound has emerged as a highly effective and environmentally responsible alternative for difluorocarbene generation.[2][13][14] Developed by Hu and coworkers, this reagent circumvents the use of ozone-depleting precursors entirely.[1]

Under mild basic conditions (e.g., KOH or K₂CO₃), the compound undergoes a nucleophilic attack at the carbonyl carbon, followed by fragmentation to release difluorocarbene.[2][14] This method offers several distinct advantages:

  • Environmental Safety: It is a non-ODS-based precursor, making it a sustainable choice for modern synthesis.[2][13]

  • Ease of Handling: As a stable liquid, it is significantly easier and safer to measure and dispense in a standard laboratory setting compared to a pressurized gas.[6][13]

  • High Efficiency: It reacts readily with a wide variety of phenols to produce aryl difluoromethyl ethers in good to excellent yields.[2][14]

  • Versatility: Beyond difluoromethylation of phenols, it is also used in other important transformations, such as the Baylis-Hillman reaction and the synthesis of propargyl alcohols.[6][15]

Experimental Protocols and Workflow

Visualizing Difluorocarbene Generation

The following diagram illustrates the fundamental chemical transformation where both compounds, despite their structural differences, converge upon the same reactive intermediate under basic conditions.

G cluster_0 Freon-22 Pathway cluster_1 This compound Pathway Freon CHClF₂ (Freon-22) Intermediate1 [:CCl F₂]⁻ Freon->Intermediate1 + Base - H⁺ CF2 :CF₂ (Difluorocarbene) Intermediate1->CF2 - Cl⁻ Product Difluoromethylated Product (e.g., Ar-O-CF₂H) CF2->Product + Phenol (ArOH) Acetophenone PhCOCF₂Cl Intermediate2 [PhCO(OH)CF₂Cl]⁻ Acetophenone->Intermediate2 + OH⁻ Intermediate2->CF2 - PhCOO⁻ - Cl⁻

Caption: Generation of the key :CF₂ intermediate from different precursors.

Protocol: Synthesis of Aryl Difluoromethyl Ethers using this compound

This protocol is adapted from the methodology reported by Hu et al. in The Journal of Organic Chemistry.[2] It demonstrates a practical, efficient, and environmentally conscious approach to difluoromethylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable pressure tube or sealed vial, add the desired phenol derivative (1.0 mmol).

  • Solvent and Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 30 wt %, ~4 mL) or a mixture of an organic solvent (like acetonitrile) and water with potassium carbonate.

  • Addition of Reagent: Cool the mixture (e.g., to -78 °C if using a pressure tube to manage initial reaction) and add this compound (typically 1.5-2.0 mmol).

  • Reaction: Seal the vessel and allow it to warm to the desired reaction temperature (e.g., 80-100 °C). Stir vigorously for the required time (typically 2-4 hours).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure aryl difluoromethyl ether.

G start Start reagents 1. Combine Phenol, Solvent, and Base start->reagents add_reagent 2. Add 2-Chloro-2,2- difluoroacetophenone reagents->add_reagent react 3. Seal and Heat (e.g., 80-100 °C, 2-4h) add_reagent->react workup 4. Quench and Extract with Organic Solvent react->workup purify 5. Dry and Purify (Column Chromatography) workup->purify end End Product: Aryl Difluoromethyl Ether purify->end

Caption: Experimental workflow for phenol difluoromethylation.

Safety and Handling Comparison

The safety profiles of the two reagents are markedly different and are a critical consideration for any researcher.

Hazard AspectThis compoundFreon-22 (CHClF2)
Primary Hazards Skin, eye, and respiratory tract irritation.[6][9]Asphyxiant at high concentrations; liquefied gas can cause frostbite.[16][17][18]
Acute Toxicity Causes skin and serious eye irritation. May cause respiratory irritation.[6][9]Inhalation of high concentrations can cause cardiac arrhythmia, central nervous system depression, unconsciousness, and death.[16][18]
Handling Handle in a chemical fume hood with standard PPE (gloves, safety glasses).[6]Requires specialized handling for compressed gases. Risk of frostbite from liquid contact.[8][16]
Flammability Combustible liquid (Flash Point ~71 °C).[6]Non-flammable at ambient pressure, but can become combustible when mixed with air under pressure.[4][18]
Decomposition Stable under normal conditions.Thermal decomposition (>250 °C) produces highly toxic gases like HCl, HF, and phosgene.[17][18]

Conclusion: The Clear Choice for Modern Synthesis

While both this compound and Freon-22 can function as precursors for the synthetically valuable difluorocarbene intermediate, the comparison overwhelmingly favors the former for contemporary research and development.

Freon-22 is a relic of a past era of chemical synthesis. Its severe environmental consequences—ozone depletion and a high global warming potential—have rightfully led to its legislative phase-out.[3][19] Furthermore, its nature as a pressurized gas with significant inhalation toxicity and the risk of frostbite presents considerable handling challenges and safety hazards.[16][17]

This compound represents a thoughtfully designed, modern solution. It is an environmentally benign, non-ODS reagent that provides an efficient and versatile route to difluoromethylated compounds.[2][13] Its status as a benchtop-stable liquid simplifies experimental procedures and enhances laboratory safety. For scientists and researchers in drug development, this compound is not merely an alternative; it is the superior, safer, and more sustainable choice for accessing the valuable difluoromethoxy motif.

References

A Senior Application Scientist's Guide to Difluoromethylation: A Comparative Efficacy Analysis of 2-Chloro-2,2-difluoroacetophenone and Chlorodifluoroacetates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of the difluoromethyl (–CF₂H) group is a cornerstone strategy in modern drug discovery, offering a unique bioisosteric replacement for hydroxyl, thiol, and amine functionalities that can enhance metabolic stability, membrane permeability, and target-binding affinity.[1][2][3] This guide provides an in-depth, objective comparison of two prominent difluorocarbene precursors used for this purpose: 2-Chloro-2,2-difluoroacetophenone and chlorodifluoroacetate salts (e.g., sodium chlorodifluoroacetate, SCDA). We will dissect their mechanisms of action, compare their efficacy across various substrates, provide detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenges.

Introduction: The Strategic Value of the Difluoromethyl Group

In medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a proven method for modulating the physicochemical properties of bioactive molecules.[4] The difluoromethyl group, in particular, has garnered significant interest as it acts as a lipophilic hydrogen-bond donor, a rare and valuable characteristic.[4][5] This allows it to mimic the hydrogen-bonding capacity of alcohols or thiols while often improving pharmacokinetic profiles.[2][3]

The most common and direct pathway to install a difluoromethyl group onto heteroatoms (O, S, N) is through the generation of difluorocarbene (:CF₂), a highly reactive intermediate.[6] Both this compound and chlorodifluoroacetates serve as efficient precursors to this key intermediate, yet they operate under distinct conditions and present different advantages and limitations. This guide aims to elucidate these differences, empowering drug development professionals to make informed decisions.

Mechanism of Action: The Generation of Difluorocarbene

The efficacy of both reagents hinges on their ability to generate difluorocarbene under controlled conditions. Understanding the causality behind their activation is critical for experimental design and troubleshooting.

This compound: Base-Mediated α-Elimination

This compound is a commercially available liquid that generates difluorocarbene via a base-mediated elimination pathway.[7] The process is initiated by the attack of a base, such as potassium hydroxide, on the carbonyl carbon. This is followed by an α-elimination of the chloride ion to release the difluorocarbene intermediate. This mechanism typically proceeds under milder temperature conditions compared to the thermal decarboxylation of chlorodifluoroacetates.

Caption: Base-mediated generation of difluorocarbene from this compound.

Chlorodifluoroacetates: Thermal Decarboxylation

Sodium chlorodifluoroacetate (SCDA) is an inexpensive, commercially available, and stable crystalline solid.[8][9] Its activation pathway involves thermal decarboxylation. Upon heating, typically at temperatures of 95 °C or higher, the molecule smoothly extrudes carbon dioxide (CO₂) and a chloride salt to generate difluorocarbene.[8][10] This method avoids the need for a stoichiometric chemical activator but requires higher energy input.

Caption: Thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene.

Comparative Efficacy Analysis

The choice between these two reagents is dictated by the specific substrate, desired reaction conditions, and project scale.

FeatureThis compoundChlorodifluoroacetates (e.g., SCDA)Field-Proven Insights & Causality
Physical Form LiquidCrystalline Solid[8]SCDA is often easier to handle and weigh accurately, especially for large-scale reactions.
Activation Base-mediated (e.g., KOH, K₂CO₃)[11]Thermal (typically >90 °C)[8][9]The milder, base-mediated activation of PhCOCF₂Cl is advantageous for thermally sensitive substrates.
Substrate Scope Excellent for phenols (O-difluoromethylation).[11][12]Broad: Excellent for thiols (S-), amines/heterocycles (N-), and selenols (Se-). Also effective for phenols (O-).[8][9][10]The thermal conditions of SCDA are well-suited for robust nucleophiles like thiols. The basic conditions of the PhCOCF₂Cl method can sometimes lead to side reactions with acidic N-H or S-H bonds if not optimized.
Yields Generally good to excellent for phenols.[11]Good to excellent across its substrate scope.[8]Yields are highly substrate-dependent for both methods. See data table below for specific examples.
Safety/Handling Commercially available liquid. Standard handling for an organic ketone.Stable solid. Main hazard is the significant evolution of CO₂ gas upon heating, which must be managed to prevent pressure buildup, especially at scale.The controlled release of CO₂ is a critical safety parameter for process chemistry when using SCDA.
Environmental Non-ODS (Ozone-Depleting Substance) based precursor, offering an environmentally friendly alternative.[7][11][13]Often prepared from ozone-depleting precursors, though newer methods are emerging.[11]The "green chemistry" aspect of this compound is a significant advantage under modern regulatory standards.
Cost Generally more expensive.Inexpensive bulk chemical.[8]For large-scale campaigns, the cost-effectiveness of SCDA is a major driver for its selection.
Quantitative Data Summary: Selected Examples
SubstrateReagentConditionsYieldReference
4-MethoxyphenolThis compoundKOH, MeCN/H₂O, 60 °C, 4h93%[11]
4-NitrophenolThis compoundKOH, MeCN/H₂O, 60 °C, 4h88%[11]
4-ChlorothiophenolSodium ChlorodifluoroacetateK₂CO₃, DMF, 95 °C, 16h94%[8]
2-MercaptobenzothiazoleSodium ChlorodifluoroacetateK₂CO₃, DMF, 95 °C, 16h95%[8]
IndazoleSodium ChlorodifluoroacetateK₂CO₃, DMF, 95 °C, 16h70%[8]

Experimental Protocols: A Self-Validating System

The following protocols are derived from authoritative, peer-reviewed literature and represent robust, validated procedures.

General Experimental Workflow

Caption: A generalized workflow for difluoromethylation reactions.

Protocol 1: O-Difluoromethylation of a Phenol using this compound

(Adapted from Zhang, L.; Zheng, J.; Hu, J. J. Org. Chem. 2006, 71 (26), 9845–9848)[12]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol substrate (1.0 equiv).

  • Reagent Addition: Add the solvent system (e.g., a 1:1 mixture of acetonitrile and water) and potassium hydroxide (KOH, 2.0 equiv). Stir until the phenol has fully dissolved and formed the phenoxide.

  • Precursor Introduction: Add this compound (1.5 equiv) to the stirring solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

  • Aqueous Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure aryl difluoromethyl ether.

Protocol 2: S-Difluoromethylation of a Thiol using Sodium Chlorodifluoroacetate (SCDA)

(Adapted from T. D. P. Stack, et al. Org. Lett. 2013, 15, 19, 5036–5039)[8]

  • Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the thiol substrate (1.0 equiv), sodium chlorodifluoroacetate (SCDA, 2.0 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF).

  • Reaction: Securely cap the vial and place it in a preheated oil bath or heating block at 95 °C. Caution: The reaction generates CO₂ gas, leading to pressure buildup. Ensure the reaction vessel is appropriate and shielded.

  • Monitoring: Stir the reaction vigorously for 16-24 hours. Monitor progress by TLC or GC-MS.

  • Aqueous Workup: Cool the reaction to room temperature. Carefully uncap the vial and dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the pure aryl difluoromethyl sulfide.

Conclusion and Recommendations

Both this compound and chlorodifluoroacetates are highly effective reagents for difluoromethylation, each with a distinct operational profile.

  • Choose this compound for:

    • Thermally sensitive substrates: Its ability to operate under milder, base-mediated conditions makes it ideal for complex molecules with fragile functional groups.

    • O-Difluoromethylation of phenols: It has a proven track record of providing high yields for this specific transformation.[11]

    • Environmentally conscious synthesis: It is a non-ODS-based precursor, aligning with green chemistry principles.[7][13]

  • Choose Chlorodifluoroacetates (SCDA) for:

    • Cost-sensitive and large-scale projects: SCDA is significantly more economical and available in bulk quantities.[8]

    • S-, N-, and Se-difluoromethylation: It has demonstrated broad and high-yielding efficacy for a range of heteroatom nucleophiles beyond oxygen.[8][10]

    • Operational simplicity: The protocol avoids reactive chemical activators, relying on simple heating, provided that gas evolution is safely managed.

Ultimately, the optimal choice depends on a careful analysis of the substrate's stability, the desired scale of the reaction, budgetary constraints, and the specific heteroatom being targeted. By understanding the fundamental mechanisms and practical considerations outlined in this guide, researchers can confidently harness the power of difluoromethylation to accelerate their drug discovery programs.

References

A Superior and Sustainable Approach to O-Difluoromethylation: A Comparative Guide to 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF2H) group, in particular, is a valuable functional group known to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functionalities. This guide provides an in-depth technical comparison of 2-Chloro-2,2-difluoroacetophenone, a novel and advantageous reagent for O-difluoromethylation, with traditional alternatives, supported by experimental data and protocols.

The Critical Role of Difluoromethoxylation in Drug Discovery

The difluoromethoxy group offers a unique combination of properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. Its ability to act as a lipophilic hydrogen bond donor and its resistance to metabolic degradation make it a highly sought-after functional group in the design of novel therapeutics.

The Limitations of Traditional Difluoromethylating Agents

Historically, the synthesis of aryl difluoromethyl ethers has been dominated by reagents that, while effective, present significant drawbacks.

  • Chlorodifluoromethane (Freon-22) : For decades, the most common method for introducing the -OCF2H group was the reaction of phenols with chlorodifluoromethane (CHClF2), a gas also known as Freon-22. However, its classification as an ozone-depleting substance (ODS) has led to its phasing out under the Montreal Protocol.[1] Beyond its severe environmental impact, the gaseous nature of Freon-22 makes it difficult to handle in a standard laboratory setting, often requiring specialized equipment and leading to variable yields, especially on a larger scale.[2] Furthermore, the reaction can be complicated by the formation of dimer and trimer byproducts.[2]

  • Sodium 2-chloro-2,2-difluoroacetate : While a more manageable solid and not an ODS, sodium 2-chloro-2,2-difluoroacetate (ClCF2COONa) typically requires high temperatures for the thermal decarboxylation to generate difluorocarbene.[2] This can limit its compatibility with sensitive functional groups and complex molecular scaffolds.

This compound: A Paradigm Shift in O-Difluoromethylation

This compound has emerged as a superior alternative, addressing many of the shortcomings of its predecessors. It serves as an efficient precursor to difluorocarbene (:CF2) under milder conditions and boasts a significantly improved environmental and handling profile.

Key Advantages:
  • Environmentally Benign : A crucial advantage is that this compound is not an ozone-depleting substance, making it a sustainable choice for modern synthetic chemistry.[3][4]

  • Ease of Handling : As a liquid, it is significantly easier and safer to handle and measure compared to gaseous reagents like Freon-22.[3]

  • High Efficiency : It provides good to excellent yields for the difluoromethylation of a wide variety of phenol derivatives under relatively mild conditions.[3][5]

  • Broad Substrate Scope : The reaction tolerates a diverse range of functional groups on the phenolic ring, making it a versatile tool in complex molecule synthesis.[3]

Comparative Performance: A Data-Driven Analysis

The efficacy of this compound is best illustrated through a direct comparison of experimental yields with those obtained using other reagents. The following table summarizes the O-difluoromethylation of various phenol derivatives.

Phenol DerivativeProductReagentYield (%)Reference
4-Cyanophenol4-(Difluoromethoxy)benzonitrileThis compound76[3]
4-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzeneThis compound71[3]
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzeneThis compound75[3]
Phenol(Difluoromethoxy)benzeneThis compound65[3]
1-Naphthol1-(Difluoromethoxy)naphthaleneThis compound75[3]
1-(3-chloro-4-hydroxyphenyl)ethan-1-one1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-oneSodium 2-chloro-2,2-difluoroacetate94[2][6]

Mechanistic Insights: The Generation of Difluorocarbene

The utility of this compound as a difluoromethylating agent stems from its ability to generate difluorocarbene under basic conditions. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of a chloride ion to form the highly reactive difluorocarbene intermediate. This intermediate is then trapped by a phenoxide to yield the desired aryl difluoromethyl ether.

G cluster_0 Difluorocarbene Generation cluster_1 O-Difluoromethylation Reagent This compound Intermediate Intermediate Anion Reagent->Intermediate + Base Base Base (e.g., KOH) Carbene Difluorocarbene (:CF2) Intermediate->Carbene - Cl- Phenoxide Phenoxide (ArO-) Carbene->Phenoxide Phenol Phenol (ArOH) Phenol->Phenoxide + Base Product Aryl Difluoromethyl Ether (ArOCF2H) Phenoxide->Product + :CF2

Caption: Mechanism of O-difluoromethylation using this compound.

Experimental Protocols

General Procedure for O-Difluoromethylation of Phenols using this compound

This protocol is adapted from the work of Hu and colleagues.[3]

Materials:

  • Phenol derivative (1.0 mmol)

  • Potassium hydroxide (30 wt% in H2O, 4 mL, approx. 21 mmol)

  • This compound (5.0 mmol)

  • Acetonitrile

  • Pressure tube

Procedure:

  • To a pressure tube, add the phenol derivative (1.0 mmol) and acetonitrile.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Add the aqueous potassium hydroxide solution (4 mL).

  • Add this compound (5.0 mmol).

  • Seal the pressure tube and allow it to warm to room temperature.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • After cooling to room temperature, carefully vent the pressure tube.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.

G start Start step1 Combine phenol and acetonitrile in a pressure tube start->step1 step2 Cool to -78 °C step1->step2 step3 Add aqueous KOH step2->step3 step4 Add this compound step3->step4 step5 Seal tube and warm to room temperature step4->step5 step6 Heat at 80 °C for 4 hours step5->step6 step7 Cool and vent step6->step7 step8 Workup and extraction step7->step8 step9 Purification by chromatography step8->step9 end End step9->end

Caption: Experimental workflow for O-difluoromethylation.

Conclusion

This compound represents a significant advancement in the field of organic synthesis, particularly for the introduction of the valuable difluoromethoxy group. Its non-ozone-depleting nature, ease of handling, and high efficiency across a broad range of substrates make it a superior choice for researchers in both academic and industrial settings. By adopting this modern reagent, scientists can develop more sustainable and efficient synthetic routes to novel drug candidates and other valuable chemical entities.

References

A Comparative Guide to Difluorocarbene Precursors for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated bioavailability—make fluorinated motifs highly sought after. Among the various methods to introduce fluorine, the use of difluorocarbene (:CF2) for the synthesis of gem-difluorinated structures, particularly difluorocyclopropanes, stands out as a powerful and versatile tool.

The choice of the difluorocarbene precursor is critical and can significantly impact reaction efficiency, substrate scope, and operational safety. This guide provides an in-depth comparative analysis of the most prevalent and effective difluorocarbene precursors currently employed in the field: Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent), Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA, Dolbier's Reagent), and (Triphenylphosphonio)difluoroacetate (PDFA). We will delve into their mechanisms of carbene generation, compare their performance with supporting experimental data, and provide practical insights to guide your selection process.

The Central Role of Difluorocarbene

Difluorocarbene is a neutral, divalent carbon species with two fluorine substituents. Its electrophilic nature, a consequence of the strong electron-withdrawing fluorine atoms, drives its reactivity towards electron-rich species like alkenes and heteroatom nucleophiles. The resulting gem-difluoromethylene group is a valuable bioisostere for carbonyls, ethers, and other functional groups, making it a key building block in medicinal chemistry.

Comparative Analysis of Leading Difluorocarbene Precursors

The ideal difluorocarbene precursor should be readily available, safe to handle, and efficient in generating :CF2 under mild conditions that tolerate a wide range of functional groups. Let's examine the leading contenders.

Trifluoromethyltrimethylsilane (TMSCF3) - The Ruppert-Prakash Reagent

TMSCF3 is arguably the most widely used and well-studied difluorocarbene precursor. It is a commercially available, volatile, and colorless liquid. Its popularity stems from its versatility, allowing for the generation of difluorocarbene under different conditions to suit various substrates.

Mechanism of Difluorocarbene Generation:

The generation of :CF2 from TMSCF3 is not spontaneous but requires an initiator. The choice of initiator dictates the reaction conditions and is crucial for success. Two primary methods are employed:

  • Fluoride-Induced Generation (e.g., with TBAT): A catalytic amount of a fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), initiates the reaction by attacking the silicon atom. This forms a pentacoordinate silicate intermediate, which then releases a trifluoromethyl anion (CF3⁻). The unstable CF3⁻ subsequently undergoes α-elimination of a fluoride ion to yield difluorocarbene. This method is typically employed at low temperatures.

  • Iodide-Induced Generation (e.g., with NaI): Sodium iodide can also be used to initiate the generation of difluorocarbene, particularly for less reactive alkenes that require higher temperatures. The mechanism is believed to involve the formation of a transient trifluoromethyl anion, which then eliminates fluoride to produce :CF2.

Figure 1: Generation of Difluorocarbene from TMSCF3.

Performance and Applications:

TMSCF3 is highly effective for the difluorocyclopropanation of a wide range of alkenes, including both electron-rich and, with NaI activation, less reactive substrates. The reaction conditions can be tuned from low temperatures (-50 to 25°C) with TBAT to elevated temperatures (around 65°C) with NaI.

Advantages:

  • Versatility: The choice of initiator allows for a broad range of reaction temperatures and substrate compatibility.

  • Commercial Availability and Relatively Low Cost: TMSCF3 is readily available from major chemical suppliers, making it a cost-effective option for many applications.

  • Well-Established Protocols: A vast body of literature exists, providing reliable experimental procedures.

Disadvantages:

  • Volatility and Flammability: As a low-boiling point liquid, TMSCF3 requires careful handling in a well-ventilated fume hood, away from ignition sources.

  • Moisture Sensitivity: It reacts with water, necessitating the use of anhydrous conditions.

  • Requires an Initiator: The need for a stoichiometric or catalytic initiator adds to the complexity of the reaction setup.

Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA) - Dolbier's Reagent

TFDA is a highly efficient liquid precursor for difluorocarbene, known for its ability to react with a broad spectrum of alkenes, including those that are electron-deficient.

Mechanism of Difluorocarbene Generation:

TFDA generates difluorocarbene through a fluoride-catalyzed decomposition. A catalytic amount of a fluoride source, such as NaF or even trace amounts of moisture, can initiate the process. The fluoride attacks the silicon atom, leading to the formation of a transient intermediate that fragments to release difluorocarbene, trimethylsilyl fluoride (TMSF), and sulfur dioxide (SO2).

Figure 2: Generation of Difluorocarbene from TFDA.

Performance and Applications:

A key advantage of TFDA is its high reactivity, which allows for the difluorocyclopropanation of unreactive alkenes, such as acrylates, in good yields. The reactions are typically carried out at elevated temperatures.

Advantages:

  • High Efficiency: Particularly effective for electron-deficient and sterically hindered alkenes.

  • Broad Substrate Scope: Can be applied to a wide variety of alkenes.

Disadvantages:

  • Thermal Stability: Requires elevated temperatures for efficient carbene generation, which may not be suitable for thermally sensitive substrates.

  • Byproduct Generation: Produces gaseous byproducts (SO2), which requires appropriate experimental setup and ventilation.

  • Cost and Availability: Generally more expensive and less readily available than TMSCF3.

(Triphenylphosphonio)difluoroacetate (PDFA)

PDFA is a unique difluorocarbene precursor as it is a stable, free-flowing white solid that is not sensitive to air or moisture. This makes it significantly easier and safer to handle compared to the liquid precursors.

Mechanism of Difluorocarbene Generation:

PDFA generates difluorocarbene upon heating in a nonpolar solvent. The reaction proceeds through decarboxylation to form a phosphonium ylide intermediate (Ph3P=CF2), which then dissociates to release difluorocarbene and triphenylphosphine. This process occurs under neutral conditions, avoiding the need for strong bases or other activators.

Figure 3: Generation of Difluorocarbene from PDFA.

Performance and Applications:

PDFA is effective for the difluorocyclopropanation of various alkenes and alkynes, particularly those that are sensitive to basic or acidic conditions. The reactions are typically conducted at elevated temperatures (e.g., 90°C in xylene).

Advantages:

  • Ease of Handling: As a stable solid, it is significantly easier and safer to handle and store than liquid precursors.

  • Neutral Reaction Conditions: Generates difluorocarbene without the need for an external activator, making it compatible with a wider range of functional groups.

  • Moisture Insensitive: Does not require strictly anhydrous conditions.

Disadvantages:

  • Requires Elevated Temperatures: The thermal generation of :CF2 necessitates heating, which may not be suitable for all substrates.

  • Stoichiometric Triphenylphosphine Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine, which must be removed during purification.

  • Cost: The synthesis of PDFA adds to the overall cost of its use.

Performance Comparison: Experimental Data

To provide a clear comparison of the performance of these precursors, the following table summarizes the reported yields for the difluorocyclopropanation of styrene, a common benchmark substrate.

PrecursorActivator/ConditionsSolventTemperature (°C)Yield (%)Reference
TMSCF3 TBAT (0.1 equiv)THF-50 to 2585
TMSCF3 NaI (0.5 equiv)THF6592
TFDA NaF (catalytic)Diglyme120~80-90
PDFA Heatp-xylene9075

Note: Yields are reported as isolated yields and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Procedure for Difluorocyclopropanation of Styrene using TMSCF3 (NaI activation)

To a solution of styrene (1.0 mmol) and sodium iodide (0.5 mmol) in anhydrous THF (5 mL) is added TMSCF3 (2.5 mmol) at room temperature under an inert atmosphere. The reaction mixture is then heated to 65°C and stirred for 4 hours. After completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1,1-difluoro-2-phenylcyclopropane.

General Procedure for Difluorocyclopropanation of Styrene using TFDA

A mixture of styrene (1.0 mmol) and sodium fluoride (0.1 mmol) in diglyme (5 mL) is heated to 120°C. TFDA (1.5 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at 120°C for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

General Procedure for Difluorocyclopropanation of Styrene using PDFA

A mixture of styrene (1.0 mmol) and PDFA (1.5 mmol) in p-xylene (5 mL) is heated to 90°C and stirred for 2 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

The selection of a difluorocarbene precursor is a critical decision in synthetic planning. This guide provides a comparative framework to aid in this choice:

  • For versatility and cost-effectiveness, TMSCF3 (Ruppert-Prakash Reagent) is an excellent first choice. Its well-established protocols and the ability to tune reactivity with different initiators make it a workhorse in many laboratories.

  • When dealing with electron-deficient or challenging alkenes, TFDA (Dolbier's Reagent) often provides superior results. Its high efficiency can overcome the lower reactivity of these substrates, though at a higher cost and with the need to manage gaseous byproducts.

  • For substrates sensitive to acidic or basic conditions, or when operational simplicity and safety are paramount, PDFA is an outstanding option. As a stable solid that generates difluorocarbene under neutral conditions, it offers a significant handling advantage, albeit with the requirement of elevated temperatures and the need to remove a stoichiometric phosphine byproduct.

Ultimately, the optimal precursor will depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. By understanding the nuances of each of these powerful reagents, researchers can confidently and efficiently incorporate the valuable gem-difluoromethylene motif into their target molecules.

A Senior Application Scientist's Guide to Validating Products from 2-Chloro-2,2-difluoroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Chloro-2,2-difluoroacetophenone has emerged as a cornerstone reagent, primarily valued as a precursor for introducing difluoromethyl (–CF₂H) and related difluorinated moieties into complex molecules.[2][3][4][5][6] Its utility is particularly noted in the synthesis of aryl difluoromethyl ethers, a motif present in numerous bioactive compounds.[2][6]

However, the unique reactivity of this α-chloro-α,α-difluoroketone necessitates an analytical approach that is both rigorous and nuanced. The potential for unexpected side reactions, coupled with the profound and sometimes non-intuitive influence of fluorine on spectroscopic data, demands a multi-faceted validation strategy.[7][8] Simply confirming the disappearance of a starting material is insufficient; unambiguous structural confirmation of the desired product is paramount to ensure the integrity of downstream biological and pharmacological studies.

This guide provides an in-depth comparison of the essential analytical techniques required to validate reaction products. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for definitive structural elucidation.

Understanding the Reactivity: Common Transformation Pathways

The synthetic utility of this compound stems from several distinct reactive pathways. A foundational understanding of these pathways is crucial for predicting potential products and byproducts, thereby informing the analytical strategy.

  • Difluorocarbene (:CF₂) Generation: This is arguably the most exploited reaction pathway.[3][4] Under basic conditions, abstraction of the carbonyl's α-proton is followed by the elimination of the chloride ion, generating the highly reactive difluorocarbene intermediate. This electrophilic species is readily trapped by various nucleophiles.[2][5][6]

    • With Phenols: This reaction is a robust method for synthesizing aryl difluoromethyl ethers.[2][5][6]

    • With Other Nucleophiles: Thiols and amines can also trap difluorocarbene, leading to the formation of S-CF₂H and N-CF₂H linkages, respectively.[5][9]

  • Nucleophilic Substitution: The chlorine atom at the α-position is an excellent leaving group, activated by the adjacent electron-withdrawing carbonyl and difluoro groups.[3] This allows for direct displacement by a range of nucleophiles.

  • Carbonyl Group Reactions: The ketone functionality itself can participate in classic carbonyl chemistry, such as the Baylis-Hillman reaction or additions to form propargyl alcohols, expanding its synthetic versatility.[10]

cluster_paths Primary Reaction Pathways reactant This compound path1 Base-Mediated Elimination reactant->path1 path2 Direct Nucleophilic Attack (SN2 type) reactant->path2 path3 Carbonyl Addition reactant->path3 intermediate Difluorocarbene (:CF₂) path1->intermediate Elimination of Cl⁻ product2 α-Substituted Products path2->product2 Displacement of Cl⁻ product3 Baylis-Hillman Adducts, Propargyl Alcohols path3->product3 Reaction at C=O product1 Aryl Difluoromethyl Ethers (from Phenols) intermediate->product1 Trapped by Nu⁻ (e.g., ArO⁻)

Caption: Key reaction pathways of this compound.

The Analytical Tripod: A Self-Validating System for Structure Confirmation

No single technique can provide absolute certainty. True confidence in a product's structure comes from the convergence of evidence from orthogonal analytical methods. We advocate for a primary workflow utilizing NMR and MS, with X-ray crystallography reserved as the ultimate arbiter for novel structures or when ambiguity persists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Eyes of the Chemist

NMR is the most powerful tool for routine structural analysis of these compounds. The presence of fluorine provides a unique and highly informative spectroscopic handle.

Expertise & Causality: We don't just use NMR; we use it because the ¹⁹F nucleus is a high-abundance, spin-1/2 nucleus with a large chemical shift dispersion, making it exceptionally sensitive to its electronic environment.[7][11][12] This means even subtle structural changes result in significant and easily observable shifts in the ¹⁹F NMR spectrum, providing a clear fingerprint of the transformation.

  • ¹⁹F NMR Spectroscopy: This is the first and most direct proof of a successful reaction. The disappearance of the starting material's signal and the appearance of a new fluorine signal in a different chemical environment is compelling evidence. For instance, the formation of an aryl difluoromethyl ether (ArOCF₂H) from PhCOCF₂Cl results in a significant upfield shift and a change in multiplicity from a singlet to a doublet due to coupling with the new proton.[2]

  • ¹H and ¹³C NMR Spectroscopy: The influence of fluorine extends to adjacent nuclei. In the product ArOCF₂H, the proton of the difluoromethoxy group typically appears as a characteristic triplet downfield due to coupling with the two fluorine atoms.[2] Similarly, the carbon of the CF₂ group will appear as a triplet in the ¹³C NMR spectrum. Observing these specific coupling patterns provides a self-validating check on the connectivity.

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard such as trifluorotoluene (PhCF₃, δ ≈ -63 ppm).

  • Instrument Setup: On a standard NMR spectrometer (≥400 MHz for ¹H), select the ¹⁹F nucleus. Ensure the spectral width is sufficient to cover the expected range (e.g., +50 to -250 ppm).

  • Acquisition: Acquire the spectrum using standard parameters. ¹⁹F NMR is highly sensitive, so a small number of scans (e.g., 16-64) is often sufficient.[11][13] Proton decoupling is typically applied to simplify the spectra, although coupled spectra are essential for confirming J-couplings.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or the internal standard.

Comparative NMR Data: Reactant vs. Product Example

CompoundTechniqueKey Signal (δ, ppm)Multiplicity (J, Hz)Rationale for Change
This compound ¹⁹F NMR~ -64sThe -COCF₂Cl environment.
¹H NMR7.5-8.2mAromatic protons of the benzoyl group.
¹³C NMR~ 118t (J ≈ 300)Carbon of the CF₂Cl group.
Aryl Difluoromethyl Ether (ArOCF₂H) ¹⁹F NMR~ -80 to -95d (J ≈ 73)Formation of the O-CF₂ bond and coupling to the new proton.[2]
¹H NMR~ 6.5-7.5t (J ≈ 74)The new proton on the difluoromethyl group, split by two fluorine atoms.[2]
¹³C NMR~ 115t (J ≈ 260)Carbon of the OCF₂H group.[2]
Mass Spectrometry (MS): Confirming Composition and Fragmentation

MS provides the crucial confirmation of molecular weight and, with high-resolution instruments (HRMS), the elemental formula. It serves as an essential cross-validation of the structure proposed by NMR.

Expertise & Causality: We choose MS because it provides orthogonal information to NMR. While NMR reveals the bonding framework, MS confirms the atomic puzzle pieces are correct. The fragmentation patterns are particularly diagnostic. For halogenated compounds, the isotopic distribution provides an immediate and unmistakable signature.

  • Molecular Ion (M⁺): The most critical piece of data is the mass of the molecular ion. The presence of chlorine in the starting material (²⁵Cl:²⁷Cl ≈ 3:1) results in a characteristic M⁺ and M+2 peak pair with a ~3:1 intensity ratio.[14][15] The disappearance of this pattern and the appearance of a new molecular ion corresponding to the product's mass is a primary indicator of reaction success.

  • Fragmentation Analysis: The way a molecule breaks apart under electron ionization is predictable and structurally informative. Alpha cleavage (cleavage of the bond adjacent to the carbonyl) is a dominant fragmentation pathway for ketones.[16][17] For this compound, this can lead to the loss of the ·CF₂Cl radical or the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105). Analyzing the fragments of the product provides further structural proof.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer.

  • GC Separation: Use a suitable temperature program to separate the components of the reaction mixture. This is crucial for analyzing crude reaction products and identifying impurities.

  • MS Detection: Acquire mass spectra in electron ionization (EI) mode over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to your product in the chromatogram. Analyze its mass spectrum to find the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern.

Comparative MS Data: Expected Fragments

CompoundFeatureExpected m/zInterpretation
This compound Molecular Ion190/192M⁺/M+2 peaks for chlorine isotope pattern (ratio ~3:1).
Fragment105[C₆H₅CO]⁺, from α-cleavage.
Fragment85/87[CF₂Cl]⁺, from α-cleavage.
Aryl Difluoromethyl Ether (ArOCF₂H) Molecular IonVariesSingle M⁺ peak corresponding to the product's exact mass.
Fragment[M-51]⁺Loss of the ·CF₂H radical, a common pathway.
FragmentVariesFragments corresponding to the aromatic portion of the molecule.
X-Ray Crystallography: The Unambiguous Gold Standard

When NMR and MS data are inconclusive, or when the product is a completely novel scaffold or possesses critical stereocenters, single-crystal X-ray crystallography provides the definitive answer.

Expertise & Causality: We turn to crystallography when irrefutable proof is required. It is the only technique that provides a direct, three-dimensional visualization of the atomic arrangement, bond lengths, and bond angles in the solid state.[18][19][20][21] Its evidence is final and leaves no room for interpretation regarding connectivity.

Workflow: Single-Crystal X-Ray Diffraction

  • Crystal Growth (The Bottleneck): The primary challenge is growing a single, high-quality crystal suitable for diffraction.[18] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The instrument measures the angles and intensities of the diffracted X-rays.[20]

  • Structure Solution & Refinement: Complex algorithms are used to process the diffraction data and generate an initial electron density map.[20] This map is then interpreted to place atoms, and the model is computationally refined to best fit the experimental data.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

cluster_primary Primary Validation cluster_secondary Definitive Validation (If Needed) start Purified Reaction Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (LRMS & HRMS) start->ms decision Is Structure Unambiguously Confirmed? nmr->decision ms->decision confirmed Structure Validated decision->confirmed Yes xray Single-Crystal X-Ray Crystallography decision->xray No / Ambiguous xray->confirmed

Caption: A typical workflow for validating product structure.

Conclusion

Validating the structure of products derived from this compound is a task that demands analytical rigor. A successful strategy is not about choosing one "best" technique but about building a compelling, self-consistent case through the integration of multiple analytical methods. By leveraging the direct observational power of ¹⁹F NMR, confirming the mass and fragmentation with MS, and reserving X-ray crystallography for ultimate proof, researchers can proceed with confidence. This methodical, evidence-based approach ensures that the novel fluorinated molecules advanced into drug development pipelines are precisely what they are intended to be, safeguarding the integrity of the entire research and development process.

References

A Comparative Guide to the Green Chemistry Aspects of 2-Chloro-2,2-difluoroacetophenone: A Modern Difluorocarbene Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the principles of green chemistry are no longer a niche consideration but a core tenet of innovative and responsible synthesis. The selection of reagents can have a profound impact on the environmental footprint, safety, and overall efficiency of a synthetic route. This guide provides an in-depth, objective comparison of 2-Chloro-2,2-difluoroacetophenone, a versatile and increasingly important reagent, against traditional and emerging alternatives for difluoromethylation, grounded in experimental data and green chemistry principles.

The Rise of this compound: Beyond an Intermediate

This compound (C8H5ClF2O) is a commercially available liquid that has gained significant traction not merely as a fluorinated building block but as a highly effective precursor to difluorocarbene (:CF2).[1] The difluoromethyl (CF2H) and difluoromethoxy (OCF2H) moieties are of immense interest in medicinal chemistry. They can act as lipophilic isosteres for hydroxyl (OH) or thiol (SH) groups and can participate in hydrogen bonding, enhancing the binding selectivity and pharmacokinetic properties of drug candidates.[2][3]

The primary green chemistry advantage of this compound lies in its synthesis and application, which circumvents the use of environmentally damaging reagents that have historically dominated this field.[4][5][6] This guide will dissect these advantages through direct comparison with established alternatives.

A Greener Synthesis Pathway: Avoiding Ozone-Depleting Precursors

A critical evaluation of any reagent's "green" credentials must begin with its own production. Historically, many fluorinated compounds relied on processes involving ozone-depleting substances (ODS) like chlorofluorocarbons (CFCs), such as Freon-22 (CHClF2).

A novel and environmentally sound synthesis of this compound starts from 2,2,2-trifluoroacetophenone, a precursor that is not derived from ODS.[1][4][6] This method represents a significant step forward in sustainable chemical manufacturing.

Experimental Protocol: Non-ODS Synthesis of this compound[5]

Step 1: Synthesis of 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (3)

  • 2,2,2-Trifluoroacetophenone (2) is subjected to a magnesium metal-mediated reductive defluorination.

  • This transformation readily produces the 2,2-difluoro enol silyl ether intermediate (3) in excellent yield (typically ~91%).

Step 2: Chlorination to Yield this compound (1)

  • The enol silyl ether (3) is dissolved in a suitable solvent like dichloromethane (CH2Cl2).

  • The solution is cooled to -78 °C.

  • Elemental chlorine (Cl2) is introduced as the chlorinating agent.

  • This method has been shown to improve the yield significantly (to ~87% isolated) compared to other chlorinating agents like N-chlorosuccinimide (NCS).[4]

The causality behind this improved yield at low temperatures with Cl2 is the increased selectivity and reduced side reactions that can occur with NCS at room temperature. This two-step process is not only high-yielding but also avoids the use of regulated, ozone-depleting precursors.

G cluster_0 Step 1: Reductive Defluorination cluster_1 Step 2: Chlorination 2,2,2-Trifluoroacetophenone 2,2,2-Trifluoroacetophenone Enol Silyl Ether Enol Silyl Ether 2,2,2-Trifluoroacetophenone->Enol Silyl Ether Mg, TMSCl (Yield: ~91%) This compound This compound Enol Silyl Ether->this compound Cl2, CH2Cl2 -78 °C (Yield: ~87%)

Caption: Workflow for the non-ODS synthesis of this compound.

Application in Difluoromethylation: A Head-to-Head Comparison

The primary application showcasing the green credentials of this compound is its use in generating difluorocarbene for the synthesis of aryl difluoromethyl ethers from phenols.[4][6] Under basic conditions, the compound readily eliminates HCl and the benzoyl group to generate the highly reactive :CF2 intermediate in situ.

Let's compare this system with common alternatives.

Green MetricThis compoundChlorodifluoromethane (Freon-22)Sodium ChlorodifluoroacetateFluoroform (CHF3)
ODS Status Non-ODS based [4][6]Ozone-Depleting Substance Non-ODSNon-ODS
Reaction Conditions Mild; typically aqueous base (KOH or K2CO3) at moderate temperatures.[4]High pressure, specialized equipment required.High temperatures needed for thermal decarboxylation.[7]Low reactivity requires strong bases and often specialized setups like continuous flow.[8]
Handling & Safety Liquid, easy to handle.[4] Irritant.[9]Gas, requires careful handling and pressure vessels.Solid, but reaction evolves gas, requiring pressure venting.[7]Gas, low reactivity but requires potent, often pyrophoric, bases.[10]
Atom Economy Moderate. Byproducts are benzoate salts and chloride salts.Poor. The entire molecule is consumed to generate :CF2.Good. Generates :CF2, CO2, and NaCl.Excellent. The entire molecule is the source of the difluoromethyl group.[8]
Waste Profile Benign salt byproducts.Unreacted greenhouse gas.Gaseous CO2 and salt.Minimal waste if reaction goes to completion.
Versatility Excellent for O-difluoromethylation of diverse phenols.[4]Broadly used historically, but now restricted.Effective for phenols and other nucleophiles.[7]Emerging use, particularly for C-H difluoromethylation.[8]
Analysis of Alternatives:
  • Chlorodifluoromethane (Freon-22): The environmental impact of Freon-22 as an ODS and a potent greenhouse gas makes it an unsustainable choice under international agreements like the Montreal Protocol. Its use is now highly restricted, making this compound a more responsible and compliant alternative.

  • Sodium Chlorodifluoroacetate: While effective, this salt requires thermal decarboxylation to generate difluorocarbene, which often necessitates higher temperatures.[7] The reaction also involves significant gas evolution, which must be carefully managed.[7] The methodology using this compound is often milder and more operationally simple.

  • Fluoroform (CHF3): From an atom economy perspective, fluoroform is an ideal reagent.[8] However, its low reactivity due to the high strength of the C-H bond is a significant practical barrier.[8][10] Activating it requires very strong bases, and protocols are still being developed to broaden its applicability, often relying on continuous flow systems which may not be accessible in all laboratory settings.[8]

Validated Protocol: Difluoromethylation of Phenols

The trustworthiness of a reagent is demonstrated through robust and reproducible protocols. The following is a validated, step-by-step methodology for the difluoromethylation of a phenol derivative using this compound.

Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers[5]

1. Reaction Setup:

  • To a pressure tube, add the desired phenol derivative (1.0 mmol, 1.0 equiv).

  • Add an aqueous solution of potassium hydroxide (KOH, 30 wt %).

  • Add a co-solvent such as acetonitrile. The use of a water/organic solvent mixture is crucial for solubility and reaction efficiency.

  • Cool the mixture to -78 °C.

2. Reagent Addition:

  • Add this compound (1.5-2.0 equiv) to the cooled mixture.

  • Seal the pressure tube securely.

3. Reaction:

  • Allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C) for a specified time (typically 4 hours).

  • The reaction progress can be monitored by 19F NMR spectroscopy.

4. Workup and Purification:

  • After cooling, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the pure aryl difluoromethyl ether.

This protocol has been successfully applied to a wide range of phenol derivatives, demonstrating its broad functional group tolerance.

Reaction Scope and Yield Data[5]
Phenol Derivative (Substituent)Yield (%)
4-Hydroxyacetophenone85
4-Cyanophenol78
4-Nitrophenol75
4-Chlorophenol82
2-Naphthol72
4-Methoxyphenol65

Data synthesized from results presented in J. Org. Chem. 2006, 71 (26), 9845–9848.[4][6]

G Phenol Phenol Phenolate Phenolate Phenol->Phenolate Base Base Base->Phenolate Product Aryl Difluoromethyl Ether Phenolate->Product Reagent 2-Chloro-2,2- difluoroacetophenone Carbene :CF2 (Difluorocarbene) Reagent->Carbene Base Byproducts Benzoate Salt + Chloride Salt Reagent->Byproducts Base Carbene->Product

Caption: Mechanism of phenol difluoromethylation using this compound.

Case Study: Relevance to Pharmaceutical Synthesis (Efavirenz)

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[11] Its synthesis is a benchmark in pharmaceutical process chemistry. Early synthetic routes for Efavirenz and related benzoxazinones involved highly toxic reagents like phosgene for the critical cyclization step.[12][13]

While this compound is not a direct reagent in the final cyclization, its principles are highly relevant. The drive to replace hazardous reagents like phosgene with safer alternatives (e.g., carbonyldiimidazole, urea) mirrors the shift from ODS-based difluoromethylating agents to precursors like this compound.[12] This reagent provides a green and efficient pathway to synthesize fluorinated intermediates that are crucial for building complex molecules like Efavirenz, embodying the industry-wide push for safer, more sustainable pharmaceutical production.

Final Assessment

From a green chemistry perspective, this compound presents a compelling case as a superior reagent for the synthesis of aryl difluoromethyl ethers.

  • Trustworthiness & Reliability: It is supported by robust, high-yielding protocols with broad substrate scope.[4]

  • Environmental Responsibility: Its non-ODS based synthesis marks a significant improvement over legacy reagents.[1][4][6]

  • Safety & Usability: As an easy-to-handle liquid used under relatively mild conditions, it offers a safer and more accessible alternative to high-pressure gases or reagents requiring harsh activation.

For research and development labs aiming to align their synthetic strategies with the principles of green chemistry, this compound is not just an alternative; it is an upgrade. It provides an optimal balance of reactivity, efficiency, and environmental stewardship, making it a cornerstone reagent for modern organofluorine chemistry.

References

A Comparative Guide to the Reactivity of 2-Chloro-2,2-difluoroacetophenone versus Traditional α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of α-Haloketones in Synthesis

For decades, researchers, scientists, and drug development professionals have harnessed the synthetic power of α-haloketones. These bifunctional molecules, featuring electrophilic centers at both the carbonyl carbon and the α-carbon, are foundational building blocks in organic synthesis.[1] Their reactivity, largely governed by nucleophilic substitution and enolate chemistry, has paved the way for the construction of countless complex molecules, including heterocyclic systems at the core of many pharmaceuticals.[2][3]

This guide provides an in-depth, objective comparison of the reactivity of a modern, fluorinated reagent, 2-Chloro-2,2-difluoroacetophenone , with its more traditional α-haloacetophenone counterparts (e.g., α-chloro-, α-bromo-, and α-iodoacetophenone). We will explore how the introduction of geminal fluorine atoms dramatically alters the molecule's reactivity profile, shifting it from a classical alkylating agent to a potent and specialized precursor for difluorocarbene. This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols to provide a comprehensive resource for the modern synthetic chemist.

Part 1: Foundational Reactivity of Classical α-Haloketones

The reactivity of a typical α-haloketone is dictated by two primary electronic features:

  • Enhanced Electrophilicity of the α-Carbon: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen (C-X) bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1][2][4] This makes α-haloketones significantly more potent alkylating agents than their corresponding alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[1][5]

  • Acidity of α'-Hydrogens: Protons on the carbon atom on the opposite side of the carbonyl group (the α'-position) are acidic. In the presence of a base, these can be abstracted to form an enolate, a critical intermediate in reactions like the Favorskii rearrangement.[5]

These features give rise to two dominant reaction pathways: Nucleophilic Substitution (Sₙ2) and Base-Induced Rearrangement.

cluster_0 General Reactivity of α-Haloketones start α-Haloketone SN2 Sₙ2 Substitution Product start->SN2 Sₙ2 Attack at α-Carbon Favorskii Favorskii Rearrangement (Carboxylic Acid Derivative) start->Favorskii Enolate Formation Nu Weakly Basic Nucleophile Nu->start Base Strong Base (with α'-H) Base->start

Caption: Core reactivity pathways for classical α-haloketones.

The Sₙ2 Pathway: The Role of the Leaving Group

In nucleophilic substitution reactions, the nature of the halogen atom is paramount. The reaction rate is critically dependent on the leaving group's ability, which is inversely related to the carbon-halogen bond strength. This results in a clear reactivity trend.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

α-Haloacetophenone DerivativeHalogenC-X Bond Dissociation Energy (kJ/mol)Leaving Group Ability
α-IodoacetophenoneI~240Excellent
α-BromoacetophenoneBr~276Good
α-ChloroacetophenoneCl~328Moderate
α-FluoroacetophenoneF~485Poor

Note: BDE values are approximate for the C-X bond in haloalkanes and serve to illustrate the trend.[6]

This trend is starkly demonstrated in practice. The reaction of α-iodoacetone is reported to be about 35,000 times faster than that of α-chloroacetone under identical Sₙ2 conditions.[7] This makes α-iodo and α-bromo ketones the preferred substrates for rapid alkylations, while α-chloro ketones offer a balance of reactivity and stability.

The Favorskii Rearrangement

When an α-haloketone possesses at least one acidic α'-hydrogen, treatment with a strong base (like an alkoxide) triggers the Favorskii rearrangement.[8][9] This powerful transformation leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement, such as the ring contraction of cyclic α-haloketones.[10][11]

The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the nucleophilic base.

cluster_1 Favorskii Rearrangement Mechanism start α-Haloketone (with α'-H) enolate Enolate Formation start->enolate Base cyclopropanone Intramolecular Sₙ2 (Cyclopropanone Intermediate) enolate->cyclopropanone attack Nucleophilic Attack on Carbonyl cyclopropanone->attack Base/Nu⁻ open Ring Opening (Stable Carbanion) attack->open product Product (Carboxylic Acid Derivative) open->product Protonation

Caption: Mechanism of the base-induced Favorskii rearrangement.

Part 2: this compound - A Paradigm Shift in Reactivity

The introduction of two fluorine atoms and one chlorine on the α-carbon of acetophenone fundamentally alters its chemical behavior. While it is formally an α-haloketone, its reactivity diverges significantly from its classical counterparts.

The Dominance of Difluorocarbene Generation

The most synthetically valuable transformation of this compound is its function as a difluorocarbene (:CF₂) precursor .[12][13][14] This reaction is typically initiated by a base, such as potassium hydroxide or potassium carbonate, under mild conditions.[14][15]

Causality Behind the Mechanism: The molecule lacks α'-hydrogens, rendering the standard Favorskii rearrangement impossible.[16] Instead of acting as a proton abstractor, the base (e.g., hydroxide) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This electrophilicity is significantly enhanced by the intense inductive electron withdrawal of the three α-halogens. The resulting tetrahedral intermediate rapidly collapses, expelling the stable benzoate anion and generating the highly reactive difluorocarbene.

cluster_2 Difluorocarbene Generation Mechanism start 2-Chloro-2,2-difluoro- acetophenone attack Nucleophilic Attack on Carbonyl start->attack Base (e.g., OH⁻) intermediate Tetrahedral Intermediate attack->intermediate collapse Intermediate Collapse/ Fragmentation intermediate->collapse products Difluorocarbene (:CF₂) + Benzoate collapse->products

Caption: Mechanism for generating :CF₂ from this compound.

This pathway offers a significant advantage as an environmentally friendly alternative to methods that rely on ozone-depleting substances like Freon-22 (CHClF₂).[12][14] The generated difluorocarbene can then be trapped by various nucleophiles, most notably phenols, to form aryl difluoromethyl ethers—a motif of growing importance in medicinal chemistry.[12][13]

Part 3: Head-to-Head Reactivity Comparison

The fundamental difference in reaction pathways with bases is the most critical distinction.

Table 2: Comparative Reactivity Pathways with Base

SubstratePresence of α'-HPrimary Reaction with BaseKey IntermediatePrimary Product Type
α-ChloroacetophenoneYesFavorskii RearrangementCyclopropanoneCarboxylic Acid Derivative
This compoundNoCarbene GenerationTetrahedral AdductDifluorocarbene (:CF₂)

While direct Sₙ2 substitution at the α-carbon of this compound is sterically and electronically plausible, it is not the predominant pathway observed under basic conditions, which strongly favor carbene formation. Forcing an Sₙ2-type reaction would require carefully chosen, non-basic nucleophiles under neutral or acidic conditions to avoid the carbene generation pathway.

Part 4: Experimental Protocols for Reactivity Assessment

To provide a practical framework for understanding these differences, the following validated protocols are presented.

Protocol 1: Comparing Sₙ2 Reactivity via the Finkelstein Reaction

This experiment qualitatively compares the leaving group ability of chloride vs. bromide in a classical α-haloketone system.

cluster_3 Workflow: Finkelstein Reactivity Test prep Prepare 15% NaI in Acetone setup Aliquot 2 mL into 2 Dry Test Tubes prep->setup add_a Add 3 drops α-Chloroacetophenone to Tube 1 setup->add_a add_b Add 3 drops α-Bromoacetophenone to Tube 2 setup->add_b observe Observe & Time Precipitate (NaCl/NaBr) Formation at RT add_a->observe add_b->observe

Caption: Experimental workflow for comparing Sₙ2 rates.

  • Objective: To visually determine the relative rates of reaction for α-chloroacetophenone and α-bromoacetophenone with sodium iodide.

  • Materials: α-Chloroacetophenone, α-Bromoacetophenone, 15% (w/v) solution of sodium iodide in anhydrous acetone, dry test tubes, pipettes.

  • Procedure:

    • Place 2 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.

    • To the first test tube, add 2-3 drops of α-chloroacetophenone.

    • Simultaneously, to the second test tube, add 2-3 drops of α-bromoacetophenone.

    • Gently swirl both tubes and start a stopwatch.

    • Observe the tubes at room temperature. The formation of a precipitate (NaCl or NaBr, which are insoluble in acetone) indicates that a substitution reaction has occurred.

  • Expected Outcome: A precipitate will form significantly faster in the test tube containing α-bromoacetophenone, visually demonstrating its superior reactivity as a leaving group compared to the chloride.[7]

Protocol 2: Demonstrating Difluorocarbene Trapping

This protocol demonstrates the primary reactivity of this compound to generate and trap difluorocarbene with a phenol.[12][14]

  • Objective: To synthesize 4-(difluoromethoxy)biphenyl from 4-phenylphenol.

  • Materials: this compound, 4-phenylphenol, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylphenol (1.0 mmol, 170 mg), potassium carbonate (2.0 mmol, 276 mg), and DMF (5 mL).

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound (1.2 mmol, 228 mg) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and pour it into 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

  • Causality of Choices: K₂CO₃ is used as a mild base to deprotonate the phenol and to initiate the carbene generation from the acetophenone derivative. DMF is a suitable polar aprotic solvent for this type of reaction. The excess of the carbene precursor ensures complete consumption of the starting phenol.

Conclusion and Outlook

The comparison between this compound and classical α-haloketones highlights a crucial lesson in modern organic chemistry: subtle structural modifications can lead to profound changes in chemical reactivity.

  • Classical α-Haloketones (α-chloro-, bromo-, iodo-) remain indispensable as versatile electrophilic alkylating agents in Sₙ2 reactions and as substrates for powerful skeletal transformations like the Favorskii rearrangement . Their reactivity is predictably governed by the leaving group ability of the halogen (I > Br > Cl).[4]

  • This compound , by contrast, operates under a different mechanistic paradigm. Its value lies not in Sₙ2 alkylation but in its role as a clean, efficient, and easy-to-handle difluorocarbene (:CF₂) precursor .[12][13][14] This reactivity is driven by the unique electronic environment created by the gem-difluoro groups, which facilitates a base-induced fragmentation pathway.

For researchers in drug discovery and materials science, understanding this distinction is vital. When a synthetic plan calls for direct alkylation or a Favorskii rearrangement, traditional α-haloketones are the reagents of choice. However, for the increasingly important task of introducing a difluoromethoxy (-OCF₂H) group, this compound offers a superior and more environmentally conscious solution.

References

A Comparative Guide to the Spectroscopic Validation of Aryl Difluoromethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the difluoromethyl ether (OCF₂H) moiety into aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[2][3][4] As synthetic methodologies for accessing these valuable compounds evolve, rigorous and unambiguous structural validation is paramount. This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the successful synthesis of aryl difluoromethyl ethers, offering insights into experimental design and data interpretation.

The Spectroscopic Fingerprint of an Aryl Difluoromethyl Ether

The successful synthesis of an aryl difluoromethyl ether (ArOCF₂H) introduces a unique set of spectroscopic handles. The validation process hinges on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a distinct piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive characterization of aryl difluoromethyl ethers. A combination of ¹H, ¹⁹F, and ¹³C NMR experiments provides a comprehensive picture of the molecule's connectivity and electronic environment.

¹⁹F NMR: The Unambiguous Reporter

Due to its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clean and informative window into the molecular structure.[5] For aryl difluoromethyl ethers, the ¹⁹F NMR spectrum is characterized by a distinctive signal that confirms the presence of the OCF₂H group.

  • Chemical Shift (δ): The two fluorine atoms of the difluoromethyl ether group typically resonate as a doublet in the range of -80 to -115 ppm (relative to CFCl₃).[6][7] The exact chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring.[5][8] Electron-withdrawing groups tend to shift the signal downfield (less negative), while electron-donating groups cause an upfield shift (more negative).[5]

  • Coupling to the Difluoromethyl Proton (²JH-F): The signal is split into a doublet by the geminal proton of the OCF₂H group, with a coupling constant (²JH-F) typically in the range of 70-75 Hz .[6][8]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides crucial information about the proton of the difluoromethyl ether group and its coupling to the adjacent fluorine atoms.

  • Chemical Shift (δ): The proton of the OCF₂H group appears as a characteristic triplet in the range of 6.5-7.5 ppm .[6][9] This downfield shift is due to the deshielding effect of the adjacent electronegative oxygen and fluorine atoms.

  • Coupling to the Difluoromethyl Fluorines (²JH-F): The signal is split into a triplet due to coupling with the two equivalent fluorine atoms. The coupling constant (²JH-F) is identical to that observed in the ¹⁹F NMR spectrum, typically 70-75 Hz .[6][8] This reciprocal coupling provides definitive evidence for the H-C-F connectivity.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum further confirms the presence of the difluoromethyl ether group and provides information about the carbon framework.

  • Chemical Shift (δ): The carbon of the OCF₂H group resonates as a triplet in the range of 110-120 ppm .[6][9][10]

  • Coupling to the Difluoromethyl Fluorines (¹JC-F): This carbon signal is split into a triplet by the two directly attached fluorine atoms, with a large one-bond coupling constant (¹JC-F) of approximately 235-245 Hz .[9][11]

Table 1: Typical NMR Spectroscopic Data for a Representative Aryl Difluoromethyl Ether (4-(Difluoromethoxy)benzonitrile)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹⁹F-91.25d71.3OF ₂H
¹H7.28t71.4OCH F₂
7.69d8.5Aromatic-H
7.22d8.5Aromatic-H
¹³C112.97t257.3OC F₂H
162.03t3.2Aromatic-C attached to OCF₂H
132.66sAromatic-C
121.12sAromatic-C
117.28sAromatic-C
154.98sAromatic-C attached to CN
112.97sC N

Data adapted from reference[6]

Experimental Protocol: Acquiring High-Quality NMR Data

For unambiguous validation, it is crucial to acquire high-resolution NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified aryl difluoromethyl ether in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize shimming to obtain sharp peaks.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F channel.

    • Set the spectral width to cover the expected range for the OCF₂H group (e.g., -70 to -120 ppm).

    • Use a ¹H-decoupling pulse sequence to simplify the spectrum and enhance sensitivity, although the coupled spectrum is essential for observing the characteristic doublet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups, although the OCF₂H carbon will not be observed in a standard DEPT-135 experiment.

Diagram 1: Experimental Workflow for NMR Spectroscopic Validation

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis cluster_validation Validation prep Dissolve Purified Compound in Deuterated Solvent H1_NMR Acquire ¹H NMR prep->H1_NMR F19_NMR Acquire ¹⁹F NMR H1_NMR->F19_NMR analyze_H1 Analyze ¹H Spectrum: - Chemical Shift (Triplet) - Coupling Constant (²JHF) H1_NMR->analyze_H1 C13_NMR Acquire ¹³C NMR F19_NMR->C13_NMR analyze_F19 Analyze ¹⁹F Spectrum: - Chemical Shift (Doublet) - Coupling Constant (²JHF) F19_NMR->analyze_F19 analyze_C13 Analyze ¹³C Spectrum: - Chemical Shift (Triplet) - Coupling Constant (¹JCF) C13_NMR->analyze_C13 validate Confirm ArOCF₂H Structure analyze_H1->validate analyze_F19->validate analyze_C13->validate

Caption: Workflow for NMR validation of aryl difluoromethyl ether synthesis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the synthesized compound and offers valuable structural information through its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of the aryl difluoromethyl ether. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation of aryl difluoromethyl ethers is often characterized by the loss of the difluoromethyl group (•CF₂H) or the entire difluoromethoxy group (•OCF₂H).[12] The cleavage of the C-O bond is a common fragmentation pathway for ethers.[13][14][15] The resulting aryl cation or aryloxy cation can be a prominent peak in the spectrum.

Table 2: Expected Mass Spectrometry Data for a Representative Aryl Difluoromethyl Ether (4-(Difluoromethoxy)benzonitrile)

Ionm/z (calculated)m/z (observed)Interpretation
[M]⁺169.0335169.0333Molecular Ion
[M - •CF₂H]⁺118.0402118.0400Loss of difluoromethyl radical
[M - •OCF₂H]⁺102.0473102.0471Loss of difluoromethoxy radical

Hypothetical HRMS data for illustrative purposes.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While not as structurally informative as NMR, IR spectroscopy is a quick and simple method to confirm the presence of key functional groups and the absence of starting materials.

  • C-F Stretching: The C-F bonds of the difluoromethyl group give rise to strong absorption bands in the region of 1000-1150 cm⁻¹ .[6]

  • C-O-C Stretching: The aryl-alkyl ether linkage exhibits characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch for aryl ethers is typically found between 1200-1300 cm⁻¹ , while the symmetric stretch appears around 1010-1050 cm⁻¹ .[16][17][18][19]

  • Absence of O-H Stretching: Crucially, the IR spectrum should show the absence of a broad O-H stretching band around 3200-3600 cm⁻¹, confirming the complete conversion of the starting phenol.

Diagram 2: Key Spectroscopic Features for Validation

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy ArOCF2H Aryl Difluoromethyl Ether (ArOCF₂H) F19_NMR ¹⁹F NMR: Doublet (-80 to -115 ppm) ²JHF = 70-75 Hz ArOCF2H->F19_NMR H1_NMR ¹H NMR: Triplet (6.5-7.5 ppm) ²JHF = 70-75 Hz ArOCF2H->H1_NMR C13_NMR ¹³C NMR: Triplet (110-120 ppm) ¹JCF = 235-245 Hz ArOCF2H->C13_NMR MS MS: - Molecular Ion Peak (M⁺) - Fragmentation ([M-CF₂H]⁺) ArOCF2H->MS IR IR: - C-F Stretch (1000-1150 cm⁻¹) - C-O-C Stretch (1200-1300 cm⁻¹) - Absence of O-H ArOCF2H->IR

Caption: Summary of key spectroscopic data for ArOCF₂H validation.

Comparative Analysis of Synthetic Methods

Several methods exist for the synthesis of aryl difluoromethyl ethers, each with its own advantages and potential byproducts that necessitate careful spectroscopic analysis.

  • Difluoromethylation of Phenols: This is a common approach, often utilizing reagents like difluoromethyltriflate or sodium chlorodifluoroacetate.[1][2] Spectroscopic validation is crucial to confirm complete reaction and rule out the presence of unreacted phenol (O-H stretch in IR, phenolic proton in ¹H NMR) or potential side products like aryl triflates.[1]

  • Nickel-Catalyzed Cross-Coupling: Newer methods involve the cross-coupling of aryloxydifluoromethyl bromides with arylboronic acids.[3] In this case, spectroscopic analysis must confirm the formation of the desired C-C bond and the absence of starting materials.

Conclusion

The robust spectroscopic validation of aryl difluoromethyl ether synthesis is a critical step in drug discovery and materials science research. A multi-technique approach, with a strong emphasis on multinuclear NMR spectroscopy, provides the necessary confidence in the structure and purity of these important compounds. By carefully analyzing the characteristic signals in ¹⁹F, ¹H, and ¹³C NMR, in conjunction with supporting data from mass spectrometry and IR spectroscopy, researchers can unequivocally confirm the successful synthesis of their target molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. 2-Chloro-2,2-difluoroacetophenone, a valuable precursor in various chemical transformations, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal.[1] This guide provides a direct, operational plan for the proper disposal of this compound, grounded in an understanding of its specific chemical hazards. The procedures outlined are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Foundational Knowledge: Hazard Profile and Chemical Identity

Understanding the inherent risks of a chemical is the first principle of its safe management. This compound is a combustible liquid and a known irritant.[2][3] Its classification as a halogenated organic compound is the single most important factor determining its disposal pathway.[4][5]

Table 1: Chemical Identification

Property Value Source
IUPAC Name 2-chloro-2,2-difluoro-1-phenylethanone PubChem[2]
CAS Number 384-67-8 PubChem[2], Sigma-Aldrich
Molecular Formula C₈H₅ClF₂O PubChem[2]
Molecular Weight 190.57 g/mol PubChem[2], Sigma-Aldrich
Appearance Liquid Sigma-Aldrich

| Flash Point | 71.1 °C (160.0 °F) | Sigma-Aldrich[3] |

Table 2: GHS Hazard Summary | Hazard Classification | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

alt text
| | Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |
alt text
| | Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation |
alt text
|

Source: PubChem, European Chemicals Agency (ECHA)[2]

These hazards necessitate that all handling and disposal operations be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment to prevent exposure.

The Core Principle: Segregation of Halogenated Waste

The presence of both chlorine and fluorine atoms classifies this compound as a halogenated organic compound . This is not merely a chemical descriptor; it is a critical waste management directive. Halogenated and non-halogenated waste streams are treated and disposed of via entirely different processes. Commingling these wastes can lead to regulatory violations, increased disposal costs, and complex, hazardous chemical reactions.[6]

The primary disposal route for halogenated organic compounds is high-temperature incineration at a specialized, regulated hazardous waste facility.[4] Land disposal of these wastes is strictly prohibited in many jurisdictions due to their persistence and potential environmental impact.[7] Therefore, the cardinal rule of disposal is to never mix halogenated waste with non-halogenated waste .

WasteSegregation Start Chemical Waste Generated (e.g., this compound) Decision Does the compound contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? Start->Decision Halogenated HALOGENATED Organic Waste Stream Decision->Halogenated  Yes NonHalogenated NON-HALOGENATED Organic Waste Stream Decision->NonHalogenated  No Disposal1 Collect in designated, properly labeled HALOGENATED waste container. Halogenated->Disposal1 Disposal2 Collect in designated, properly labeled NON-HALOGENATED waste container. NonHalogenated->Disposal2

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safety and compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Double nitrile or Viton gloves.[5]

  • Body Protection: A fully buttoned laboratory coat.

Step 2: Select and Prepare the Waste Container

  • Choose a Compatible Container: Use only containers designated for halogenated organic waste, typically provided by your institution's Environmental Health & Safety (EHS) department.[6] Polyethylene containers are often preferred, as halogenated solvents can degrade to form acids that corrode metal cans.[5]

  • Ensure Proper Labeling: The container must be clearly and accurately labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[6][8] The label must include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[8] If other halogenated wastes are added, list all constituents and their approximate percentages.[6]

  • Keep the Container Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[6][8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Accumulate Waste in a Designated Area

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, such as a chemical fume hood or a ventilated cabinet designed for chemical storage.[5][6]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (e.g., a polypropylene tub) to contain any potential leaks or spills.[5][6]

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and strong oxidizing agents.[5]

Step 4: Arrange for Final Disposal

  • Monitor Fill Level: Do not overfill the container. A common guideline is to fill it to no more than 75-80% capacity to allow for vapor expansion.[6]

  • Contact EHS: Once the container is ready for pickup, submit a chemical waste collection request to your institution's EHS department according to their specific procedures.[6] EHS professionals are trained to handle the transport and final disposal in compliance with all federal and local regulations.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

Small Spills (Cleanable in <10 minutes by trained personnel):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or dry earth.[5][9]

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[5][8]

  • Clean the spill area with soap and water.

  • Decontaminate all equipment used for cleanup.

Large Spills:

  • Evacuate the laboratory immediately.[8]

  • Alert others and activate the nearest fire alarm if necessary.

  • Close the laboratory doors.

  • Contact your institution's emergency number and the EHS department from a safe location.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that the lifecycle of this compound is managed responsibly from acquisition to final disposal.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-2,2-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical reagents is fundamental to advancing research in drug development. 2-Chloro-2,2-difluoroacetophenone is a key building block, particularly as a difluorocarbene precursor for synthesizing aryl difluoromethyl ethers, which are significant in bioactive molecules.[1] However, its utility is matched by its hazardous properties. This guide moves beyond a simple checklist to provide a holistic operational plan, grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you, our scientific colleagues, to handle this reagent with the highest degree of safety and efficacy.

Hazard Profile: Understanding the "Why"

This compound (CAS No: 384-67-8) is a combustible liquid that presents multiple health hazards.[2] Acknowledging and understanding these risks is the non-negotiable first step in planning any experimental work. The Globally Harmonized System (GHS) classifications dictate the necessary precautions.

According to safety data provided by suppliers and chemical databases, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]

These classifications are not abstract warnings; they are directives that inform every aspect of our handling protocol, from the selection of gloves to the necessity of a chemical fume hood.

Property Value Source
Molecular Formula C₈H₅ClF₂OPubChem[3]
Molecular Weight 190.57 g/mol PubChem[3]
Appearance Colorless to light yellow liquidSigma-Aldrich
Density 1.293 g/mL at 25 °CSigma-Aldrich
Flash Point 71.1 °C (160.0 °F)Sigma-Aldrich[2]
GHS Hazard Codes H315, H319, H335PubChem[3], Sigma-Aldrich[2]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is a direct response to the identified hazards. It is not merely a uniform but an integrated system of protection. All PPE should be inspected for integrity before each use.

Hand Protection: The First Point of Contact
  • Mandate: Chemically resistant gloves are required at all times when handling the reagent, its solutions, or contaminated equipment.

  • Causality: The H315 "Causes skin irritation" classification necessitates an impermeable barrier to prevent direct contact.[3]

  • Protocol:

    • Glove Selection: Use nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Double Gloving: For transfers of significant quantities or procedures with a high risk of splashing, wearing two pairs of gloves is recommended.

    • Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[5] Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection: Shielding Against Irreversible Damage
  • Mandate: ANSI-approved safety goggles are the minimum requirement. A face shield must be worn over goggles when there is a risk of splashing.

  • Causality: The H319 "Causes serious eye irritation" warning underscores the potential for significant, painful injury upon contact.[3] Standard safety glasses with side shields do not provide adequate protection from splashes.[6]

  • Protocol:

    • Ensure safety goggles provide a complete seal around the eyes.

    • For procedures such as transferring the reagent from a larger container or running a reaction under pressure, a face shield is mandatory to protect the entire face.

    • An emergency eyewash station must be accessible within a 10-second travel distance from the workstation.[4][7]

Body Protection: Preventing Dermal Exposure
  • Mandate: A flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.

  • Causality: This protects against accidental spills on clothing and skin, mitigating the skin irritation hazard.[3] The combustible nature of the liquid also makes a flame-resistant coat a prudent choice.

  • Protocol:

    • Wear a lab coat that is appropriate for your size to ensure full coverage.

    • Remove the lab coat immediately if it becomes contaminated.

    • Do not wear the lab coat outside of the laboratory area to prevent the spread of contamination.

Respiratory Protection: Safeguarding the Respiratory Tract
  • Mandate: All handling of this compound must be conducted within a certified chemical fume hood.

  • Causality: The H335 "May cause respiratory irritation" classification indicates that inhaling vapors can damage the respiratory system.[3][4] Engineering controls are the most effective way to manage this risk.

  • Protocol:

    • Verify the fume hood has a current certification and is functioning correctly before starting work.

    • Work with the sash at the lowest practical height, and at least 6 inches inside the hood.

    • In the rare event of a large spill outside the fume hood or a failure of ventilation, an air-purifying respirator with an appropriate organic vapor cartridge may be necessary for emergency response personnel.

Operational Plan: From Bench to Waste

A robust safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Handling and Storage
  • Ventilation is Key: Always handle this substance in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from heat, sparks, and open flames, as it is a combustible liquid.[4]

  • Corrosivity: Some related compounds may be corrosive to metals; therefore, store in the original or a corrosion-resistant container.

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor spread.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill is large and outside of a fume hood.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Dispose: Dispose of the sealed waste container through your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_prep Response Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area alert->evacuate don_ppe Don Full PPE (Gloves, Goggles, Coat, Respirator if needed) evacuate->don_ppe contain Contain Spill (Inert Absorbent) don_ppe->contain ventilate Ensure Ventilation (Fume Hood) ventilate->contain collect Collect Waste contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Package & Label Waste decontaminate->dispose contact_ehs Contact EHS for Pickup dispose->contact_ehs

Caption: Workflow for responding to a this compound spill.

Emergency First Aid: Immediate Actions for Exposure

In the event of an exposure, time is critical. The following steps should be taken while seeking immediate medical attention.[8]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[9]

    • Flush the affected skin with large amounts of cool running water for at least 15 minutes.[7][9][10]

    • Wash the area with soap and water.[8][10]

    • Seek immediate medical attention if irritation persists.[4][10]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10][11]

    • Remove contact lenses if present and easy to do so.[4][9]

    • Do not rub the eyes.[7]

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Move the exposed person to fresh air immediately.[9][10][12]

    • If the person is not breathing, provide artificial respiration.

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[8]

    • Never give anything by mouth to an unconscious person.[8]

    • Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Classification: Unused reagent and contaminated materials (e.g., gloves, absorbent) must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company or your institution's EHS department. Do not dispose of this chemical down the drain.

By integrating this comprehensive safety and handling plan into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.